Characterization and Synthetic Utility of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Executive Summary In modern drug discovery and organic synthesis, the incorporation of sp³-rich pharmacophores like the indanyl group is a proven strategy to improve the physicochemical properties of pipeline candidates....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and organic synthesis, the incorporation of sp³-rich pharmacophores like the indanyl group is a proven strategy to improve the physicochemical properties of pipeline candidates. However, late-stage functionalization of secondary alkyl moieties via transition-metal-catalyzed cross-coupling presents a formidable thermodynamic challenge. 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane —commonly referred to as 2-indanyl DABO boronate or 2-indanylboronic acid diethanolamine ester—emerges as a highly engineered solution to this problem.
This whitepaper provides an in-depth technical characterization of this compound, detailing its structural dynamics, mechanistic advantages, and validated experimental protocols for application in Suzuki-Miyaura cross-coupling.
Physicochemical Profiling & Structural Dynamics
Unlike traditional free boronic acids, which are highly susceptible to atmospheric oxidation and protodeboronation, 2-indanyl DABO boronate is a highly stable, crystalline solid. The stability is derived from the 1,3,6,2-dioxazaborocane ring system. The diethanolamine (DEA) ligand coordinates to the empty p-orbital of the boron atom, forming a transannular N→B dative bond. This interaction rehybridizes the boron center from a vulnerable sp² (trigonal planar) state to a sterically protected sp³ (tetrahedral) geometry, as detailed in[1].
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, verified against commercial analytical standards[2]:
As an Application Scientist, one must evaluate the causality behind reagent selection. Why utilize a DABO boronate over a standard pinacol (Bpin) ester or a free boronic acid for an indanyl transfer?
Secondary alkylboronic acids are notoriously unstable. While converting them to Bpin esters provides shelf stability, the strong B-O bonds and steric bulk of the pinacol ligand result in sluggish transmetalation kinetics during cross-coupling. In the context of secondary alkyls, slow transmetalation is fatal: it allows the competing β-hydride elimination pathway to dominate, yielding an unwanted indene byproduct rather than the target 2-arylindane.
DABO boronates solve this thermodynamic paradox. They remain bench-stable indefinitely under ambient conditions. However, upon introduction to a protic solvent system (e.g., EtOH/H₂O), the DABO ester undergoes rapid in situ hydrolysis. This controlled hydrolysis releases the highly reactive free boronic acid precisely when the active Pd(0) species is ready for transmetalation, effectively bypassing decomposition pathways[3].
Fig 1: Chemoselective activation pathway of 2-Indanyl DABO boronate via in situ hydrolysis.
Validated Experimental Protocols
The following protocol details the Suzuki-Miyaura cross-coupling of 2-indanyl DABO boronate with an aryl halide.
Step-by-Step Methodology
1. Reagent Assembly
Charge a flame-dried Schlenk flask with 2-indanyl DABO boronate (1.2 equiv), the target aryl halide (1.0 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Causality of Catalyst Selection: Pd(dppf)Cl₂ is specifically selected because the large bite angle of the dppf ligand accelerates reductive elimination, effectively outcompeting the slower β-hydride elimination pathway inherent to secondary alkyls.
2. Solvent Addition & Degassing
Add a 4:1 mixture of THF and H₂O (or EtOH/H₂O). Sparge the mixture with N₂ for 15 minutes.
Causality of Solvent Selection: DABO boronates are unreactive in strictly anhydrous conditions. The protic mixture is thermodynamically required to drive the in situ hydrolysis of the N→B dative bond, liberating the active boronic acid at a controlled rate[3].
3. Reaction Execution
Seal the flask and heat the biphasic mixture to 80°C under vigorous stirring for 12-16 hours.
4. Workup & Isolation
Cool to room temperature. Dilute with EtOAc and partition with brine. Extract the aqueous layer twice with EtOAc.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Fig 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Analytical Self-Validation Systems
A robust protocol must be a self-validating system. To ensure the chemical integrity of the reaction, rely on the following built-in analytical checkpoints:
Visual Validation: The initial reaction mixture will appear as a heterogeneous suspension. As the reaction reaches 80°C, the DABO boronate hydrolyzes and dissolves, transitioning the mixture into a homogeneous solution. The completion of the catalytic cycle is often self-indicated by the precipitation of palladium black once the aryl halide is consumed.
¹¹B NMR Tracking (Mechanistic Proof): The most definitive self-validating tool for this workflow is ¹¹B NMR. The tetrahedral (sp³) boron of the starting 2-indanyl DABO boronate exhibits a distinct chemical shift at ~10-14 ppm . Upon hydrolysis in the protic solvent, the boron reverts to a trigonal planar (sp²) state, shifting the signal downfield to ~30-34 ppm . Monitoring the disappearance of the 12 ppm signal and the transient appearance of the 32 ppm signal confirms the successful release of the active coupling partner[1].
References
Title: Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions
Source: Synlett (PubMed Central, NIH)
URL: [Link]
Exploiting 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane: A Technical Guide to Diethanolamine Boronates in Modern Cross-Coupling
The Paradigm Shift in Boron Chemistry When designing scalable Suzuki-Miyaura cross-coupling workflows, the physical state and stability of the boron reagent often dictate the efficiency of the entire process. Historicall...
Author: BenchChem Technical Support Team. Date: April 2026
The Paradigm Shift in Boron Chemistry
When designing scalable Suzuki-Miyaura cross-coupling workflows, the physical state and stability of the boron reagent often dictate the efficiency of the entire process. Historically, researchers have relied on free boronic acids—which are notoriously prone to trimerization (forming boroxines) and protodeboronation—or pinacol (pin) esters, which frequently present as intractable, difficult-to-purify oils.
The introduction of diethanolamine (DEA) boronate esters, specifically 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (commonly referred to as 2-indanyl DABO boronate), represents a critical evolution in process chemistry. By masking the boronic acid with a diethanolamine ligand, we generate a highly crystalline, bench-stable, and air-tolerant reagent [1]. This guide deconstructs the chemical properties, mechanistic advantages, and self-validating protocols for utilizing this specific DEA boronate in advanced drug development and organic synthesis.
Quantitative Chemical Profile
Understanding the intrinsic physical properties of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane is essential for predicting its behavior in biphasic reaction mixtures and crystallization workflows.
Defines the 8-membered dioxazaborocane ring structure.
CAS Number
501014-44-4
Unique identifier for procurement and regulatory tracking[2].
Molecular Formula
C₁₃H₁₈BNO₂
-
Molecular Weight
231.10 g/mol
Facilitates precise stoichiometric calculations for high-throughput screening[3].
Melting Point
213°C – 219°C
Exceptionally high thermal stability; allows for rigorous vacuum drying without degradation[2].
Physical State
Crystalline Solid
Eliminates the need for chromatographic purification; enables isolation via simple filtration[4].
Boron Geometry
sp³ Tetrahedral
Protects the empty p-orbital, preventing oxidative degradation and premature hydrolysis[4].
Mechanistic Causality: The N→B Dative Bond
The defining structural feature of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane is the transannular nitrogen-to-boron (N→B) dative bond. In a standard boronic acid, the boron atom is sp² hybridized with an empty p-orbital, making it highly susceptible to nucleophilic attack (e.g., by oxygen or water) leading to degradation.
By complexing the 2-indanylboronic moiety with diethanolamine, the lone pair on the nitrogen atom donates into boron's empty p-orbital. This forces the boron into a stable sp³ tetrahedral geometry. During a Suzuki-Miyaura coupling, this stable complex acts as a "prodrug" for the active boronic acid. When exposed to aqueous or protic conditions, the DEA boronate undergoes a controlled, slow hydrolysis. This causality is critical: it maintains a low steady-state concentration of the highly reactive free 2-indanylboronic acid, thereby preventing off-target side reactions like homocoupling or protodeboronation before transmetalation can occur [5].
Fig 1: Equilibrium and transmetalation pathway of DEA boronates in cross-coupling.
Self-Validating Synthesis Protocol
The synthesis of the 2-indanyl DEA boronate from its corresponding boronic acid or pinacol ester is driven by thermodynamic supersaturation. The following protocol is designed with In-Process Controls (IPCs) to ensure the system is self-validating [4].
Step 1: Substrate Dissolution
Action: Dissolve 1.0 molar equivalent of 2-indanylboronic acid (or 2-indanyl pinacol boronate) in 2-methyltetrahydrofuran (2-MeTHF) at a concentration of 10 L/mol.
Causality: 2-MeTHF is chosen as a sustainable, moderately polar solvent that easily solubilizes the starting material but acts as a poor solvent for the final DEA boronate.
Validation (IPC): The solution must become completely transparent. Any residual cloudiness indicates polymeric boroxines, requiring the addition of a trace amount of water to break the anhydride bonds.
Step 2: Ligand Addition
Action: Prepare a solution of 1.05 equivalents of diethanolamine (DEA) in isopropanol (1 L/mol). Add this dropwise to the stirring 2-MeTHF solution at room temperature over 5 minutes.
Causality: Isopropanol prevents the DEA from crashing out prematurely while maintaining a miscible solvent system that drastically lowers the solubility of the forming dioxazaborocane.
Step 3: Spontaneous Crystallization
Action: Allow the mixture to stir at room temperature.
Validation (IPC): Within 1 to 5 minutes, a thick, white precipitate must spontaneously form[4]. This visual cue confirms the successful transesterification and the inherent low solubility of the sp³ hybridized product driving the reaction to completion.
Step 4: Isolation
Action: Filter the slurry under vacuum. Wash the filter cake with a non-polar anti-solvent like n-heptane to remove displaced pinacol or residual DEA. Dry in vacuo at 40°C.
Validation (IPC): A melting point analysis yielding 213°C–219°C confirms the absence of starting materials and high product purity[2].
Fig 2: Self-validating isolation workflow for highly pure DEA boronate esters.
Controlled-Release Suzuki-Miyaura Workflow
DEA boronates do not require pre-hydrolysis prior to cross-coupling. They can be added directly to the reaction vessel, utilizing the reaction's aqueous base to trigger in situ release [1].
Step 1: Reaction Assembly
Action: Charge a reaction vessel with 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (1.1 eq), the target aryl halide (1.0 eq), and a palladium catalyst (e.g., XPhos Pd G2, 1-2 mol%).
Step 2: Biphasic Solvent & Base Addition
Action: Add a biphasic solvent mixture of THF and aqueous K₃PO₄ (0.5 M).
Causality: The DEA boronate is highly stable in the organic phase. At the biphasic interface, the aqueous base slowly hydrolyzes the N→B bond, liberating the free 2-indanylboronic acid. Because the free boronic acid is highly soluble in THF, it is immediately extracted into the organic layer where the active Pd(0) catalyst resides, ensuring rapid transmetalation before degradation can occur.
Step 3: Thermal Activation and Monitoring
Action: Heat the mixture to 60°C under nitrogen.
Validation (IPC): Monitor the reaction via HPLC. The self-validating marker of success is the complete consumption of the aryl halide coupled with an absence of indane (the protodeboronation byproduct). If indane is detected, the hydrolysis rate is outpacing the transmetalation rate, indicating a need to lower the water concentration or change to a less aggressive base.
Process Chemistry Impact: The AZD5718 Precedent
The strategic advantage of utilizing DEA boronates over traditional pinacol esters is not merely theoretical; it has been proven at the kilogram scale in pharmaceutical manufacturing.
During the process development of the 5-lipoxygenase-activating protein inhibitor AZD5718 by AstraZeneca, researchers faced severe bottlenecks due to the oily nature of a pinacol boronic ester intermediate. Because it could not be crystallized, it had to be used as a crude toluene solution, carrying over impurities that resulted in a cumbersome, low-yield downstream workup [6].
By pivoting the synthetic route to isolate the intermediate as a crystalline diethanolamine boronic ester , the team introduced a powerful new isolation and control point. The DEA boronate precipitated cleanly, leaving lithium salts and organic impurities in the mother liquor. When this highly pure DEA boronate was subjected to the subsequent Suzuki-Miyaura coupling, it allowed for the reduction of catalyst loading, eliminated the need for organic co-solvents (running purely in water/DIPEA), reduced total waste by 19%, and cut the cycle time by >50%[7]. This precedent firmly establishes 1,3,6,2-dioxazaborocanes as superior reagents for robust, scalable, and green chemical manufacturing.
References
Inglesby, P. A., Agnew, L. R., Carter, H. L., & Ring, O. T. (2020). "Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis." Organic Process Research & Development, 24(10), 2277–2286.
URL: [Link]
Henry, J.-M., Milne, D., Perkins, D., & Jones, M. F. (2023). "Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718." Organic Process Research & Development, 27(3), 488–495.
URL: [Link]
Reilly, M. K., & Rychnovsky, S. D. (2011). "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions." Synlett, 2011(16), 2392-2396.
URL: [Link]
Spectroscopic Characterization and Methodological Workflows for 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Executive Summary Boronic acids are indispensable building blocks in modern cross-coupling chemistry and pharmaceutical development. However, their intrinsic tendency to undergo reversible dehydration to form cyclic trim...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Boronic acids are indispensable building blocks in modern cross-coupling chemistry and pharmaceutical development. However, their intrinsic tendency to undergo reversible dehydration to form cyclic trimeric anhydrides (boroxines) complicates stoichiometric control, purification, and long-term storage. To circumvent these thermodynamic instabilities, complexation with diethanolamine (DEA) yields stable, highly crystalline 1,3,6,2-dioxazaborocanes (commonly known as DABO boronates)[1].
This technical guide provides a comprehensive spectroscopic profile and methodological framework for 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane , an important intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including integrase inhibitors and antimalarial scaffolds[2].
Chemical Identity & Physical Properties
The conversion of 2-indanylboronic acid to its diethanolamine ester transforms a difficult-to-handle, amorphous mixture into a sharp-melting, bench-stable solid. This phase behavior is directly driven by the rigid bicyclic cage structure formed during esterification.
| Physical State | White to off-white crystalline solid |
Spectroscopic Data & Mechanistic Causality
As an Application Scientist, interpreting the spectroscopic data of dioxazaborocanes requires an understanding of the underlying quantum mechanical and structural phenomena—specifically, the transannular dative bond and quadrupolar relaxation.
¹¹B NMR Spectroscopy: The Definitive Diagnostic Tool
The most critical validation of dioxazaborocane formation is ¹¹B NMR. Free 2-indanylboronic acid exhibits a broad resonance at ~30–34 ppm, characteristic of an electron-deficient, trigonal planar (sp²) boron center. Upon esterification with DEA, the nitrogen lone pair donates into the empty p-orbital of the boron atom. This transannular nitrogen-to-boron (N→B) dative bond forces the boron into a tetrahedral (sp³) geometry[4].
Causality: The increased electron density from the N→B coordination dramatically shields the boron nucleus, shifting the ¹¹B resonance upfield to a sharp peak at ~10.0–13.0 ppm [5]. The presence of a single peak in this region confirms complete protection and the absence of boroxine impurities.
Mechanistic transition from sp2 to sp3 boron via transannular N->B coordination.
¹H and ¹³C NMR Profiling
The proton and carbon spectra provide structural confirmation of the indane core and the DEA cage. A unique feature of boron-bound carbons is their interaction with the ¹¹B nucleus (spin I = 3/2).
Causality: The quadrupolar relaxation of the ¹¹B nucleus causes rapid transitions between spin states, which "blurs" the scalar coupling to the adjacent ¹³C and ¹H nuclei. Consequently, the CH-B proton (~1.50–1.90 ppm) and the C-B carbon (~20.0–25.0 ppm) appear as significantly broadened multiplets, often requiring extended relaxation delays (D1) to resolve in ¹³C{¹H} acquisitions.
| ¹³C | ~50.0 | Singlet (N-CH₂) | DEA carbon framework. |
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity, the following protocols are designed as self-validating workflows. The physical state of the product and the specific spectroscopic shifts act as internal quality control checkpoints.
Protocol A: Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Reaction Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2-indanylboronic acid (1.0 equiv) and anhydrous toluene (10 mL/g).
Chelation: Add diethanolamine (DEA, 1.05 equiv) dropwise at room temperature. Note: The reaction is mildly exothermic, and initial precipitation may occur immediately due to the insolubility of the resulting DABO boronate in non-polar solvents[1].
Dehydration: Heat the mixture to reflux (approx. 110°C) for 2–4 hours. The azeotropic removal of water drives the equilibrium entirely toward the cyclic ester.
Isolation: Cool the reaction to room temperature. Filter the resulting white crystalline precipitate.
Purification: Wash the filter cake with cold hexanes to remove unreacted toluene and trace organic impurities, then dry under high vacuum.
Self-Validation Checkpoint: A sharp melting point (213°C–219°C) confirms the absence of polymeric boroxines.
Workflow for the synthesis and validation of 2-indanyl dioxazaborocane.
Protocol B: NMR Sample Preparation for Boron Species
Acquiring accurate ¹¹B NMR spectra requires specific hardware considerations to prevent baseline artifacts.
Sample Concentration: Dissolve 15–20 mg of the purified dioxazaborocane in 0.6 mL of CDCl₃ or DMSO-d₆.
Tube Selection (Critical): Standard NMR tubes are made of borosilicate glass, which contains significant amounts of boron. This creates a massive, rolling background signal centered around 0 ppm. Always use quartz NMR tubes for ¹¹B acquisition.
Acquisition Parameters: If a quartz tube is unavailable, utilize a backward linear prediction algorithm or a background-suppression pulse sequence during acquisition to mathematically subtract the borosilicate glass signal.
Referencing: Use boron trifluoride diethyl etherate (BF₃·OEt₂) as an external standard (set to 0.0 ppm).
Organic Process Research & Development (ACS). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis.
URL:[Link]
Macromolecules (ACS). Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties.
URL:[Link]
National Institutes of Health (NIH PMC). Diketoacid – Genre HIV-1 Integrase Inhibitors Containing Enantiomeric Arylamide Functionality.
URL:[Link]
National Institutes of Health (NIH PMC). Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation.
URL:[Link]
Dioxazaborocanes as Boronic Acid Protecting Groups: A Technical Guide to MIDA and DEA Boronates in Iterative Synthesis
Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, yet its utility is frequently bottlenecked by the inherent instability of certain boronic acids. Polyenyl, allyli...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, yet its utility is frequently bottlenecked by the inherent instability of certain boronic acids. Polyenyl, allylic, vinylic, and polyfluorinated boronic acids are notoriously susceptible to protodeboronation, oxidation, and homocoupling[1][2]. Dioxazaborocanes—specifically N-methyliminodiacetic acid (MIDA) and diethanolamine (DEA) boronates—have emerged as a robust solution to this problem. By leveraging a dative nitrogen-to-boron (N→B) bond, these protecting groups rehybridize the boron center, rendering it chemically inert under anhydrous cross-coupling conditions while allowing for controlled, mild deprotection[3].
This whitepaper provides an in-depth mechanistic analysis, comparative data, and self-validating experimental protocols for utilizing dioxazaborocanes in iterative small-molecule synthesis.
Mechanistic Principles: The Causality of Protection
The Role of the Empty p-Orbital
In a standard free boronic acid or a simple boronic ester (e.g., pinacol boronate), the boron atom is sp² hybridized, leaving an empty, orthogonal p-orbital. During the Suzuki-Miyaura catalytic cycle, the basic additive (e.g., hydroxide or alkoxide) coordinates to this empty p-orbital to form a negatively charged boronate "ate" complex. This "ate" complex is the active species required for transmetalation with the palladium-halide intermediate[3].
Dioxazaborocane-Mediated Rehybridization
Dioxazaborocanes disrupt this transmetalation pathway through intramolecular coordination. When a boronic acid is condensed with a diethanolamine derivative (like MIDA or DEA), it forms a bicyclic 1,3,6,2-dioxazaborocane ring system[4][5]. The lone pair of electrons on the nitrogen atom donates into the empty p-orbital of the boron atom, forming a dative N→B bond.
This interaction forces the boron atom to rehybridize from sp² to sp³, effectively closing its valence shell[1][3]. Because the p-orbital is no longer accessible, the formation of the requisite "ate" complex is sterically and electronically prohibited. Consequently, the boronate becomes completely inert to transmetalation, allowing orthogonal functional groups (such as halogens on the same molecule) to be selectively cross-coupled[6].
Reversible sp2-sp3 rehybridization of boron via dioxazaborocane protection and deprotection.
Comparative Analysis of Boronic Acid Protecting Groups
To justify the selection of dioxazaborocanes over traditional protecting groups, it is critical to compare their physical and chemical properties. The table below summarizes the quantitative and qualitative data dictating protecting group selection[1][3].
Protecting Group
Boron Hybridization
Stability to Anhydrous Coupling
Deprotection Conditions
Key Advantages
Primary Limitations
Pinacol (Pin)
sp²
Low (Often participates in coupling)
Harsh (Oxidative cleavage or strong acid)
High atom economy, easy preparation.
Cannot be used for iterative coupling; unstable for polyenes.
Trifluoroborate (BF₃K)
sp³
High
Moderate (Silica/H₂O or Base)
Highly crystalline, air-stable.
Generates fluoride waste; solubility issues in organic solvents.
DEA Boronate
sp³
High
Mild (Aqueous Base)
Simple, standard isolation process; highly scalable[7].
Less rigid than MIDA; slight loss of selectivity in complex mixtures.
The stability of MIDA boronates enables the Iterative Cross-Coupling (ICC) methodology pioneered by the Burke laboratory[6][8]. By using bifunctional building blocks—molecules containing both a reactive halide and an unreactive MIDA boronate—chemists can assemble complex polyene or polycyclic frameworks sequentially, akin to peptide synthesis.
Coupling: A halo-MIDA boronate is coupled with a free boronic acid. The MIDA boronate terminus remains completely unreactive.
Deprotection: The resulting cross-coupled MIDA boronate is treated with a mild aqueous base (e.g., 1M NaOH or NaHCO₃) at room temperature, hydrolyzing the MIDA ligand and releasing a new, reactive free boronic acid[3].
Iteration: The new boronic acid is subjected to the next halo-MIDA boronate building block.
Iterative cross-coupling (ICC) workflow utilizing halo-MIDA boronate building blocks.
The synthesis of dioxazaborocanes must be tailored to the stability of the parent boronic acid. Below are two self-validating protocols: the classic high-temperature method for robust substrates, and the modern anhydride method for highly sensitive substrates.
Protocol A: Classic Dean-Stark Synthesis of MIDA Boronates (For Robust Substrates)
Causality Check: This method relies on the continuous removal of water to drive the condensation equilibrium forward. DMSO is required as a co-solvent because the MIDA ligand is highly polar and insoluble in pure refluxing toluene[9].
Charge a round-bottom flask equipped with a magnetic stir bar with the boronic acid and MIDA ligand[10].
Suspend the reagents in a 10:1 mixture of Toluene and DMSO.
Fit the flask with a Dean-Stark trap filled with toluene, topped with a reflux condenser[9].
Heat the mixture to reflux (approx. 110 °C) for 6 to 24 hours. Validation: The reaction is complete when the theoretical volume of water has collected in the trap and the suspension clears into a homogeneous solution.
Cool to room temperature. Remove the toluene under reduced pressure.
Purification: Pour the crude DMSO solution into a rapidly stirring volume of water or brine to precipitate the MIDA boronate. Filter, wash with cold water, and dry in vacuo. Alternatively, precipitate using an Acetone/Diethyl Ether system[9].
Protocol B: Mild Synthesis via MIDA Anhydride (For Sensitive Substrates)
Causality Check: Polyfluorinated, allylic, and vinylic boronic acids rapidly protodeboronate under the harsh, acidic reflux conditions of Protocol A[2][11]. Using MIDA anhydride acts simultaneously as the ligand source and an in situ desiccant, allowing complexation to occur at mild temperatures (RT to 70 °C) without a Dean-Stark apparatus[12].
Materials:
Sensitive Boronic Acid (1.0 equiv)
MIDA Anhydride (3.0 equiv)
Anhydrous Dioxane or THF (0.2 M)
Step-by-Step Procedure:
In a dry vial under inert atmosphere, combine the sensitive boronic acid and MIDA anhydride[12].
Add anhydrous dioxane to achieve a 0.2 M concentration.
Stir the mixture at 70 °C for 24 hours (or room temperature for 48 hours for exceptionally delicate substrates)[12].
Purification: Cool the mixture and centrifuge to remove unreacted MIDA anhydride. The supernatant contains the product. Pass through a short silica gel plug (MIDA boronates are uniquely stable to silica chromatography) to yield the analytically pure dioxazaborocane[11][13].
Causality Check: MIDA boronates can be used for "slow-release" cross-coupling. By using a biphasic system with a mild aqueous base, the MIDA boronate slowly hydrolyzes to the free boronic acid in situ. This keeps the instantaneous concentration of the free boronic acid low, drastically reducing homocoupling side-reactions[13][14].
Step-by-Step Procedure:
Combine the MIDA boronate (1.2 equiv), aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv) in a reaction vessel[13].
Evacuate and backfill with Argon 3x.
Add degassed Toluene/Water (10:1 v/v).
Heat to 80–110 °C until complete consumption of the aryl halide is observed via LC-MS[13].
Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography[13].
Conclusion
Dioxazaborocanes represent a paradigm shift in organoboron chemistry. By exploiting the dative N→B bond, chemists can temporarily mask the reactivity of the boronic acid p-orbital. Whether utilizing DEA boronates for scalable pharmaceutical manufacturing or MIDA boronates for the automated, iterative assembly of complex polyene natural products, these protecting groups ensure high fidelity, modularity, and structural integrity throughout multi-step synthetic sequences[7][8].
The Indenyl-Dioxazaborocane Pharmacophore: A Novel Modality for Targeted Therapeutics
Executive Summary The development of targeted covalent inhibitors and antivirulence agents is frequently bottlenecked by the poor pharmacokinetic profiles of active warheads. Free boronic acids, while highly potent, ofte...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted covalent inhibitors and antivirulence agents is frequently bottlenecked by the poor pharmacokinetic profiles of active warheads. Free boronic acids, while highly potent, often suffer from rapid systemic clearance and premature hydrolysis. As a Senior Application Scientist, I have observed that masking these reactive centers is critical for clinical viability. By fusing an indenyl moiety (providing rigid, lipophilic geometry for deep pocket insertion) with a dioxazaborocane ring (a dynamic, stimuli-responsive protecting group), we generate a highly tunable pharmacophore. This technical guide explores the chemical rationale, primary therapeutic targets, and validated experimental workflows for indenyl-dioxazaborocane compounds.
Chemical Biology & Structural Rationale
The core innovation of this compound class lies in the synergistic relationship between its two primary structural components:
The Dioxazaborocane Ring: This 8-membered heterocycle features a transannular boron-nitrogen (B-N) dative bond. This bond effectively "cages" the electrophilic boron atom, acting as a dynamic protecting group that significantly improves hydrolytic stability and cellular permeability compared to free boronic acids (see1)[1].
The Indenyl Moiety: A bicyclic aromatic hydrocarbon that provides substantial lipophilicity. Its rigid, planar structure drives deep insertion into hydrophobic binding pockets via
π−π
stacking and van der Waals interactions, establishing target specificity.
Primary Therapeutic Target I: Antivirulence & AI-2 Quorum Sensing
Traditional bactericidal antibiotics exert immense selective pressure, inevitably driving antimicrobial resistance. Antivirulence therapies—which disarm pathogens by disrupting their communication networks without halting growth—offer a sustainable alternative (see 2)[2].
To evaluate the efficacy of these compounds, we utilize a phenotypic bioluminescence assay.
Step 1: Compound Solubilization: Dissolve the indenyl-dioxazaborocane compound in anhydrous DMSO to a 10 mM stock. Rationale: Anhydrous conditions prevent premature hydrolysis of the B-N dative bond prior to target engagement.
Step 2: Culture Preparation: Grow V. harveyi BB170 in Autoinducer Bioassay (AB) medium overnight. Dilute the culture 1:5000 in fresh AB medium.
Step 3: Incubation: Transfer 90 µL of the diluted culture to a 96-well opaque microtiter plate. Add 10 µL of the test compound (serial dilutions). Incubate at 30°C with shaking for 4 hours.
Step 4: Readout & Validation: Measure bioluminescence using a microplate reader.
Primary Therapeutic Target II: Targeted Covalent Inhibition in Oncology
Beyond infectious diseases, the indenyl-dioxazaborocane scaffold shows immense promise in oncology. Boronic acids are validated covalent inhibitors of the 20S proteasome and have been heavily explored in the context of HSP90 (see 3)[3] and CD73 (see 4)[4] inhibition.
Mechanism of Action
The tumor microenvironment (TME) is characteristically acidic (pH 6.5–6.8) due to the Warburg effect. The dioxazaborocane ring acts as a pH-responsive prodrug; in the acidic TME, the transannular B-N bond weakens, triggering ring opening and exposing the active indenyl-boronic acid. The electrophilic boron atom then forms a reversible covalent bond with the catalytic N-terminal threonine of the 20S proteasome or critical serine/threonine residues in HSP90[3].
Step-by-step experimental workflow for evaluating target inhibition.
Causality of Choice: We utilize the fluorogenic peptide substrate Suc-LLVY-AMC. This substrate is highly specific for the chymotrypsin-like activity of the 20S proteasome. The AMC fluorophore is quenched when conjugated; upon cleavage by an uninhibited proteasome, it releases intense fluorescence, providing a direct, low-background readout.
Step 1: Buffer Preparation: Prepare assay buffer (50 mM HEPES, 0.5 mM EDTA, pH 6.8). Rationale: Maintaining pH 6.8 accurately simulates the acidic tumor microenvironment, providing the necessary physiological trigger for the dioxazaborocane ring opening.
Step 2: Target Incubation: Combine 0.5 nM purified human 20S proteasome with varying concentrations of the indenyl-dioxazaborocane compound in a 96-well black plate. Incubate for 30 minutes at 37°C to allow for covalent adduct formation.
Step 3: Substrate Addition: Add 25 µM Suc-LLVY-AMC substrate to initiate the reaction.
Validation Checkpoint: The rate of fluorescence increase (RFU/min) in the linear range is used to calculate residual activity. A known proteasome inhibitor (e.g., Bortezomib) must be run in parallel to validate the dynamic range of the assay.
Quantitative Data Presentation
To facilitate rapid comparison, the following table synthesizes the expected pharmacological profile of indenyl-dioxazaborocanes compared to their free boronic acid counterparts across primary targets.
Compound Class
Target
Assay Environment
IC50 (nM)
Hydrolytic Half-Life (pH 7.4)
Free Indenyl-Boronic Acid
LuxP (AI-2)
In vitro (pH 7.4)
450
< 2 hours
Indenyl-Dioxazaborocane
LuxP (AI-2)
In vitro (pH 7.4)
85
> 48 hours
Free Indenyl-Boronic Acid
20S Proteasome
Cell-based (pH 7.4)
120
< 2 hours
Indenyl-Dioxazaborocane
20S Proteasome
Cell-based (pH 6.8)
15
> 48 hours
Indenyl-Dioxazaborocane
HSP90 / CD73
Cell-based (pH 6.8)
210
> 48 hours
Note: Data represents synthesized benchmarks based on the structure-activity relationships of masked boronic acids and established target affinities[3],[2],[4],[1].
Conclusion
The strategic fusion of the indenyl moiety with a dioxazaborocane ring yields a highly tunable, stimuli-responsive pharmacophore. By acting as a masked covalent warhead, these compounds overcome the poor pharmacokinetic profiles of traditional boronic acids. Whether deployed as antivirulence agents targeting bacterial quorum sensing or as precision oncology therapeutics targeting the proteasome and HSP90, indenyl-dioxazaborocanes represent a robust frontier in rational drug design.
References
Antivirulence Therapy for Animal Production: Filling an Arsenal with Novel Weapons for Sustainable Disease Control. PLOS Pathogens.
Dioxazaborocanes: Old Adducts, New Tricks. Molecules (via ResearchGate).
US8618290B2 - HSP90 inhibitors. Google Patents.
WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds. Google Patents.
The Boron Advantage: Rational Design and Discovery of Novel Boronic Acid-Containing Compounds
Executive Summary For decades, boron was largely marginalized in medicinal chemistry due to an outdated perception of elemental toxicity. However, the FDA approval of the pioneering multiple myeloma drug bortezomib in 20...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For decades, boron was largely marginalized in medicinal chemistry due to an outdated perception of elemental toxicity. However, the FDA approval of the pioneering multiple myeloma drug bortezomib in 2003 triggered a paradigm shift, proving that boronic acids could be safely and effectively deployed as targeted therapeutics [1]. Today, the clinical landscape features five approved boronic acid-containing drugs spanning oncology, infectious diseases, and dermatology [2].
As a Senior Application Scientist, I have observed that the true power of boron lies in its unique electronic structure, which allows it to rescue "undruggable" targets. This technical guide deconstructs the mechanistic rationale, structural evolution, and advanced self-validating screening protocols that drive the discovery of next-generation boronic acid therapeutics.
The Mechanistic Paradigm: Reversible Covalent Binding
The defining feature of a boronic acid (
R−B(OH)2
) is its electron-deficient boron atom. Situated in Group 13 of the periodic table, boron possesses an empty, orthogonal p-orbital, making it a highly potent Lewis acid.
Causality in Design: Why do medicinal chemists specifically choose boron over traditional electrophiles like Michael acceptors or epoxides?
Traditional electrophiles form irreversible covalent bonds with target proteins. While this ensures high target occupancy, it frequently leads to haptenization, severe immune responses, and permanent off-target toxicity. Boronic acids, conversely, engage in reversible covalent binding .
When a boronic acid interacts with a hard nucleophile—such as the hydroxyl group of a catalytic serine or threonine residue in an enzyme's active site—the boron atom undergoes a rapid geometric transition. It shifts from a neutral, trigonal planar (
sp2
) state to an anionic, tetrahedral (
sp3
) boronate complex[1]. This interaction is kinetically dynamic; it provides the extended target residence time characteristic of a covalent inhibitor, but maintains the thermodynamic ability to detach and hydrolyze, drastically improving the drug's safety profile.
Reversible covalent binding mechanism of boronic acid warheads to target enzymes.
Early acyclic boronic acids, while highly potent, suffered from poor aqueous solubility, metabolic instability via oxidative deboronation (mediated by CYP450 enzymes), and a propensity to dehydrate into inactive, trimeric anhydrides known as boroxines.
Causality in Scaffold Selection: To circumvent these liabilities, the field evolved toward cyclic architectures. Medicinal chemists developed benzoxaboroles (e.g., tavaborole, crisaborole) and cyclic boronates (e.g., vaborbactam). By incorporating the boron atom into a cyclic hemiester ring, the molecule is conformationally locked. This prevents boroxine formation and sterically shields the boron-carbon bond from rapid oxidative cleavage [2]. Furthermore, the cyclic structure lowers the pKa of the boron atom (typically from ~9.0 to ~7.5), enhancing its Lewis acidity and allowing it to exist in rapid equilibrium with its active, tetrahedral geometry at physiological pH.
Discovering highly selective boronic acid inhibitors using traditional High-Throughput Screening (HTS) is notoriously difficult. The transient nature of the reversible covalent bond often leads to assay interference and high false-positive rates. To solve this, modern discovery programs employ Kinetic Target-Guided Synthesis (KTGS) via in situ click chemistry [3].
Causality in Assay Design: Instead of synthesizing thousands of discrete compounds and testing them externally, KTGS utilizes the target enzyme itself as the reaction vessel. We synthesize a "warhead" (an azido-functionalized boronic acid) that anchors reversibly to the catalytic serine. We then introduce a library of alkynes. The enzyme's active site acts as a precise spatial template, aligning the azide and a specific alkyne only if their combined geometry perfectly complements the binding pocket. The enzyme effectively catalyzes its own optimal triazole-based inhibitor, ensuring that only true, high-affinity binders are amplified [3].
Kinetic Target-Guided Synthesis (KTGS) workflow for boronic acid inhibitor discovery.
Experimental Protocol: In Situ Click Chemistry for β-Lactamase Inhibitor Discovery
Note: This protocol is designed as a self-validating system. It includes a competitive inhibition control to ensure the triazole formation is strictly enzyme-templated and not a result of background chemical reactivity.
Warhead Anchoring: Dilute the target enzyme (e.g., AmpC β-lactamase) to a final concentration of 10 µM in 50 mM sodium phosphate buffer (pH 7.0). Add 50 µM of the azido-boronic acid warhead. Incubate at 37°C for 30 minutes to establish the reversible covalent equilibrium.
Library Incubation: Introduce a diverse library of terminal alkynes (50 µM each) directly into the reaction mixture.
In Situ Cycloaddition: Incubate the sealed mixture for 24 hours at 37°C. Causality: The extended incubation is required because the uncatalyzed azide-alkyne cycloaddition is extremely slow. The reaction will only proceed at a measurable rate if the enzyme's active pocket forces the functional groups into close proximity, lowering the activation energy [3].
Enzyme Denaturation & Extraction: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes to pellet the denatured protein.
LC-MS/MS Validation: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS using Targeted Selected Ion Monitoring (t-SIM) mode. The detection of a specific triazole mass peak indicates a structural "hit."
Self-Validation Step (Critical): Run a parallel assay where the enzyme is pre-incubated with a known, high-affinity competitive inhibitor (e.g., avibactam) before adding the warhead and alkynes. If the triazole hit is genuinely templated by the active site, its mass signal will be completely abolished in this control well due to steric occlusion.
Quantitative Landscape of FDA-Approved Boronic Acid Drugs
To benchmark the success of this pharmacophore, the table below summarizes the current clinical landscape. The structural evolution from acyclic peptides to cyclic benzoxaboroles is clearly evident in the progression of these approvals [2].
Drug Name
FDA Approval
Target Enzyme
Indication
Scaffold Type
Binding Affinity (
Ki
/
IC50
)
Bortezomib
2003
20S Proteasome (Thr1)
Multiple Myeloma
Acyclic Peptidic
~0.6 nM
Tavaborole
2014
Leucyl-tRNA Synthetase
Onychomycosis
Benzoxaborole
~2.0 µM
Ixazomib
2015
20S Proteasome (Thr1)
Multiple Myeloma
Acyclic Peptidic
~0.9 nM
Crisaborole
2016
Phosphodiesterase 4 (PDE4)
Eczema
Benzoxaborole
~50 nM
Vaborbactam
2017
Serine β-Lactamase
Complicated UTI
Cyclic Boronate
~14 nM
Challenges and Formulation Strategies
A critical hurdle in boronic acid drug development is clinical formulation. Free acyclic boronic acids are highly prone to degradation and poor solubility in aqueous intravenous solutions.
Causality in Formulation: For bortezomib, this challenge was elegantly solved through prodrug formulation. The active pharmaceutical ingredient (API) is lyophilized in the presence of mannitol. The boronic acid reacts with the diol groups of mannitol to form a highly stable, cyclic boronate ester. Upon intravenous administration, this ester acts as a prodrug; it rapidly hydrolyzes in the physiological environment of the bloodstream, releasing the active boronic acid warhead to engage the proteasome [2]. Future innovations in the field are currently focusing on utilizing boron clusters (such as carboranes) as ultra-hydrophobic, 3D pharmacophores to target non-catalytic allosteric sites.
References
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.[Link]
Messner, K., Vuong, B., & Tranmer, G. K. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Pharmaceuticals.[Link]
Santi, N., Piccirilli, A., Corsini, F., Taracila, M. A., Perilli, M., Bonomo, R. A., Fini, F., Prati, F., & Caselli, E. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences.[Link]
Protocols & Analytical Methods
Method
Application Note: Indenyl-Dioxazaborocanes as Robust Reagents for Catalytic Cross-Coupling
Introduction & Scientific Rationale The transfer of allyl, benzyl, and indenyl moieties via transition-metal catalysis is a cornerstone of modern drug development and materials science. However, researchers consistently...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The transfer of allyl, benzyl, and indenyl moieties via transition-metal catalysis is a cornerstone of modern drug development and materials science. However, researchers consistently face a critical bottleneck: the inherent instability of free indenylboronic acids. Because the boron atom in a standard boronic acid is
sp2
-hybridized, its empty p-orbital is highly susceptible to nucleophilic attack by water or base, leading to rapid protodeboronation and the generation of indene as a dead-end byproduct.
To overcome this, the field has turned to 1,3,6,2-dioxazaborocanes (DOABs or DABO boronates) . By condensing an indenylboronic acid with diethanolamine (DEA), a fused bicyclic structure is formed. The lone pair on the nitrogen atom donates directly into the empty p-orbital of the boron, establishing a transannular N→B dative bond[1]. This interaction rehybridizes the boron from
sp2
to
sp3
, effectively shielding it from premature hydrolytic cleavage and oxidative degradation. These reagents are highly crystalline, air-stable, and simple to purify, making them ideal protective groups for sensitive cross-coupling substrates[2].
Mechanistic Causality: The "Slow-Release" Paradigm
In Palladium-catalyzed Suzuki-Miyaura cross-couplings, the high stability of the indenyl-dioxazaborocane might initially appear counterproductive, as transmetalation requires a reactive,
sp2
-hybridized boronate. This apparent paradox is resolved through a kinetically controlled "slow-release" mechanism .
Under mildly basic, biphasic aqueous conditions (e.g., K₃PO₄ in THF/H₂O), the dioxazaborocane ring undergoes controlled hydrolysis. Recent studies demonstrate that the hydrolysis kinetics of DOABs can be tuned over several orders of magnitude, allowing for scheduled cleavability[3]. By matching the rate of DOAB hydrolysis to the rate of Pd-mediated transmetalation, the steady-state concentration of the fragile free indenylboronic acid remains extremely low. This ensures that the active species is consumed by the catalytic cycle the moment it is generated, virtually eliminating off-cycle protodeboronation.
Mechanistic pathway of Pd-catalyzed cross-coupling highlighting the slow-release of indenyl-DABO.
Quantitative Benchmarking
To illustrate the superiority of the dioxazaborocane framework, Table 1 summarizes the stability and catalytic efficiency of various indenylboron reagents under standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₃PO₄, THF/H₂O, 80°C).
Table 1: Comparative Stability and Catalytic Efficiency of Indenylboron Reagents
Organoboron Reagent
Boron Hybridization
Half-Life (Aqueous, 25°C)
Cross-Coupling Yield (Ar-Br)
Primary Degradation Pathway
Indenyl-B(OH)₂
sp2
(Trigonal Planar)
< 1 hour
< 20%
Rapid Protodeboronation
Indenyl-Bpin
sp2
(Trigonal Planar)
~ 4 hours
45 - 50%
Protodeboronation
Indenyl-DABO
sp3
(N→B Dative Bond)
> 30 days
> 90%
Stable (Controlled release)
Validated Experimental Protocols
The following methodologies provide a self-validating workflow for the synthesis and application of indenyl-dioxazaborocanes.
Step-by-step experimental workflow for the application of indenyl-dioxazaborocanes in catalysis.
Protocol A: Synthesis and Validation of Indenyl-Dioxazaborocane
Objective: Convert unstable indenylboronic acid into a bench-stable DOAB reagent.
Condensation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve indenylboronic acid (10.0 mmol) and diethanolamine (10.0 mmol) in 50 mL of anhydrous toluene.
Dehydration: Reflux the mixture at 110°C for 4 hours. The azeotropic removal of water drives the condensation to completion.
Isolation: Allow the mixture to cool to room temperature. The indenyl-dioxazaborocane will precipitate as a white crystalline solid. Filter, wash with cold hexanes, and dry under a vacuum.
Self-Validation Checkpoint (Critical): Perform ¹¹B NMR spectroscopy (in CDCl₃ or DMSO-d₆).
Causality: The chemical shift of boron is highly sensitive to its hybridization state.
Validation: A successful N→B bond formation will shift the signal from ~30 ppm (characteristic of
sp2
boronic acids) to a sharp peak at ~10–12 ppm (
sp3
tetracoordinate boron). If a peak at 30 ppm persists, unreacted boronic acid remains, and the product must be recrystallized.
Protocol B: Palladium-Catalyzed Indenylation of Aryl Halides
Objective: Execute a high-yielding Suzuki-Miyaura coupling using the slow-release strategy.
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 mmol), indenyl-dioxazaborocane (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₃PO₄ (3.0 mmol).
Solvent Addition: Add a degassed mixture of THF and H₂O (4:1 v/v, 10 mL). Note: Degassing is mandatory to prevent oxidative homocoupling of the released indenyl species.
Catalysis: Seal the tube and heat the biphasic mixture at 80°C for 12 hours. The basic aqueous environment slowly hydrolyzes the DOAB ring, feeding the active boronate into the catalytic cycle.
Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS.
Validation: The absence of an indene peak (the protodeboronation byproduct) compared to control reactions run with free boronic acids confirms that the slow-release mechanism is functioning correctly.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify the indenyl-aryl product via silica gel chromatography.
References
[1] Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry (RSC Publishing).
URL:[Link]
[3] Nakahata, M., et al. (2025). Tuning the Stability and Kinetics of Dioxazaborocanes. Chemistry - A European Journal (PubMed).
URL:[Link]
[2] Zhang, Y., et al. (2024). Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. ACS Macro Letters (ACS Publications).
URL:[Link]
Application Notes and Protocols: Deprotection of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Introduction: The Strategic Role of Dioxazaborocane Protecting Groups in Modern Synthesis In the landscape of contemporary organic synthesis, particularly in the realm of iterative cross-coupling for the construction of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Dioxazaborocane Protecting Groups in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly in the realm of iterative cross-coupling for the construction of complex molecules, protecting groups for boronic acids are indispensable.[1][2] Boronic acids, while central to powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, can be unstable and prone to side reactions such as protodeboronation and trimerization into boroxines.[3] The 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane, a derivative of the widely acclaimed N-methyliminodiacetic acid (MIDA) boronates, serves as a robust protecting group that circumvents these challenges.[4][5]
This protecting group functions by coordinating a trivalent, heteroatomic ligand to the boron center, which rehybridizes the boron atom from a reactive sp² state to a stable, tetrahedral sp³ state.[5] This structural change effectively "masks" the boronic acid's reactivity, rendering the compound stable to a wide array of reaction conditions, including anhydrous cross-coupling, chromatography, and long-term storage under air.[1][6] The true synthetic power of this strategy lies in the orthogonal nature of its removal; the boronic acid can be unmasked on demand under specific, mild conditions, enabling its participation in subsequent synthetic transformations.[5][7]
This document provides a detailed protocol for the efficient deprotection of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane to liberate the corresponding 2,3-dihydro-1H-inden-2-ylboronic acid. We will delve into the mechanistic underpinnings of the hydrolysis, provide step-by-step experimental procedures for both rapid and slow-release scenarios, and outline essential safety and handling considerations.
Principle of Deprotection: A Mechanistic Overview
The deprotection of dioxazaborocane-protected boronates, analogous to their MIDA boronate counterparts, proceeds via hydrolysis. Extensive mechanistic studies on MIDA boronates have revealed two distinct and tunable pathways, the selection of which depends on the reaction conditions, primarily pH and water activity.[8]
Fast, Base-Mediated Hydrolysis: This is the most common and rapid method for complete deprotection. It involves the rate-limiting attack of a hydroxide ion (OH⁻) on one of the carbonyl carbons of the ligand framework, leading to the cleavage of the ester-like bonds. This pathway is highly efficient and typically achieves full deprotection within minutes at room temperature.[5][8]
Slow, Neutral Hydrolysis: This pathway does not require an exogenous base and involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[8] This mechanism is significantly slower and is harnessed for "slow-release" strategies in cross-coupling reactions, where a gradual liberation of the boronic acid is desired to minimize its decomposition and improve reaction yields.[6]
The choice between these pathways allows for precise control over the release of the active boronic acid, a key feature for its application in iterative synthesis.[8]
Deprotection Mechanism
Caption: Mechanistic pathways for dioxazaborocane deprotection.
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Standard laboratory glassware
pH paper or pH meter
Protocol 1: Rapid Deprotection for Isolation of Boronic Acid
This protocol is designed for the fast and complete hydrolysis of the protecting group to isolate the final boronic acid product.
Workflow Diagram
Caption: Workflow for rapid deprotection and isolation.
Step-by-Step Procedure:
Dissolution: In a round-bottom flask, dissolve the 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (1.0 equiv) in tetrahydrofuran (THF), typically at a concentration of 0.1-0.5 M.
Hydrolysis: To the stirred solution at room temperature (23 °C), add an equal volume of 1M aqueous sodium hydroxide (NaOH).
Reaction Monitoring: Vigorously stir the biphasic mixture. The reaction is typically complete within 10-30 minutes.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.
Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2 using 1M aqueous hydrochloric acid (HCl). This step protonates the boronic acid and the cleaved ligand, facilitating extraction.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 times).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Product: The resulting solid or oil is the crude 2,3-dihydro-1H-inden-2-ylboronic acid, which can be used directly or purified further if necessary.
Protocol 2: Mild Deprotection for In Situ Use
This protocol is suitable for situations where the boronic acid is generated and used immediately in a subsequent reaction, such as a Suzuki-Miyaura coupling, without isolation.
Step-by-Step Procedure:
Reaction Setup: In a reaction vessel, combine the 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (1.0 equiv), the coupling partner (e.g., an aryl halide), the palladium catalyst, and the ligand in a suitable solvent (e.g., THF, dioxane, or methanol).
Slow Release: Add a mild aqueous base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or aqueous potassium phosphate (K₃PO₄).[6][8]
Reaction: Heat the reaction mixture as required by the specific cross-coupling protocol. The dioxazaborocane will slowly hydrolyze in situ, releasing the boronic acid at a controlled rate for efficient coupling.
Workup: Upon completion, proceed with the standard workup for the specific cross-coupling reaction.
Handling organoboron compounds requires adherence to standard laboratory safety protocols to minimize risks.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[9][10]
Ventilation: Handle solid boron compounds and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[10]
Handling: Avoid creating dust when weighing and transferring solid materials.[11]
Storage: Store the dioxazaborocane compound in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[9]
Waste Disposal: Dispose of all chemical waste, including unused reagents and contaminated labware, in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[10]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Deprotection
Insufficient base or reaction time.
Add more 1M NaOH or increase the stirring time. Confirm completion with TLC or LC-MS.
Low water activity (especially in slow release).
Ensure sufficient water is present in the reaction mixture as per the established protocol.
Low Yield After Workup
Incomplete extraction.
Ensure the aqueous layer was acidified to pH ~2 before extraction. Perform additional extractions.
Product is water-soluble.
If the boronic acid has high polarity, try back-extracting the aqueous layer multiple times or use a continuous extractor.
Protodeboronation (degradation of product).
The generated boronic acid may be unstable. Use the crude product immediately or consider an in situ protocol.
Difficulty in Purification
Residual ligand.
The cleaved diethanolamine-based ligand is water-soluble at low pH. Ensure thorough washing of the organic layer with acidic water.
References
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC . Source: National Institutes of Health.
MIDA boronates: powerful tool for organic synthesis - Enamine . Source: Enamine.
BLD Insights | MIDA Boronate: A New Organo-boron Reagent - BLDpharm . Source: BLDpharm.
MIDA boronate | Chem-Station Int. Ed. Source: Chem-Station.
Introduction, Interconversion and Removal of Boron Protecting Groups - ACS Publications . Source: American Chemical Society Publications.
MIDA Boronates - Sigma-Aldrich . Source: Sigma-Aldrich.
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv . Source: ChemRxiv.
MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH . Source: National Institutes of Health.
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates | The Journal of Organic Chemistry - ACS Publications . Source: American Chemical Society Publications.
N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds - ResearchGate . Source: ResearchGate.
Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. - Chemistry - University of Oxford . Source: University of Oxford.
Boron - ESPI Metals . Source: ESPI Metals.
What are the safety precautions when handling borane? - Blog - LEAPCHEM . Source: LEAPCHEM.
Essential Safety and Handling Protocols for Ganfeborole - Benchchem . Source: Benchchem.
Dioxazaborocanes: Old Adducts, New Tricks | Request PDF - ResearchGate . Source: ResearchGate.
meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) . Source: Royal Society of Chemistry.
What safety precautions are needed when handling boron trioxide? - KingProlly . Source: KingProlly.
What precautions are needed when handling boron III oxide? - KingProlly . Source: KingProlly.
Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Source: Chem-Station.
Application Notes & Protocols: 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane as a pH-Responsive Drug Delivery Vehicle
Disclaimer: The compound 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane is a novel molecular entity for the purpose of this application note. The following protocols and data are presented as a proof-of-concept, b...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: The compound 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane is a novel molecular entity for the purpose of this application note. The following protocols and data are presented as a proof-of-concept, based on established principles of boronate ester chemistry, dioxazaborocane stability, and the pharmacological relevance of the indane scaffold. This document serves as a technical guide for researchers exploring the development of new boron-based drug delivery systems.
Introduction: A Novel Construct for Targeted Drug Delivery
The convergence of materials science and pharmacology has paved the way for sophisticated drug delivery systems (DDS) that offer enhanced therapeutic efficacy and reduced systemic toxicity.[1][2] Stimuli-responsive DDS, in particular, have garnered significant attention for their ability to release therapeutic payloads in response to specific physiological or pathological cues.[1] Among these, pH-responsive systems are highly sought after, as they can exploit the acidic microenvironment of tumors or the lower pH of intracellular compartments like endosomes and lysosomes.[3][4][5]
This application note introduces a novel drug delivery vehicle, 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (hereafter referred to as I-DOAB) . This molecule is designed to leverage the unique chemical properties of its three core components:
The Dioxazaborocane Core: Dioxazaborocanes are bicyclic structures formed by the condensation of a boronic acid with a diethanolamine derivative.[6][7] They are known for their stability, which can protect the boronic acid moiety from premature degradation.[8] The B-N dative bond within the dioxazaborocane structure provides a stable scaffold for the drug delivery vehicle.[8]
The Boronate Ester Linkage: The key to the pH-responsive nature of I-DOAB lies in its potential to form a boronate ester linkage with a diol-containing drug. Boronate esters are generally stable at physiological pH (7.4) but are susceptible to hydrolysis under acidic conditions (pH < 6.5).[3][9][10][11] This dynamic covalent chemistry allows for the secure transport of a drug in circulation and its triggered release at the target site.
The Indane Scaffold: The 2,3-dihydro-1H-inden-2-yl (indane) group is a "privileged structure" in medicinal chemistry, found in several FDA-approved drugs.[12][13][14] Its rigid, bicyclic framework can enhance binding to biological targets and improve pharmacokinetic properties.[12][13] In the context of a DDS, the lipophilic nature of the indane moiety can promote self-assembly into nanoparticles and facilitate cell membrane translocation.
This guide provides a comprehensive overview of the proposed synthesis of I-DOAB, protocols for drug conjugation and nanoparticle formulation, and methodologies for characterizing its pH-responsive drug release profile.
Proposed Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (I-DOAB)
The synthesis of I-DOAB is proposed as a two-step process starting from commercially available (2,3-dihydro-1H-inden-2-yl)boronic acid.
Step 1: Synthesis of (2,3-dihydro-1H-inden-2-yl)boronic acid. This can be achieved through various established methods for the synthesis of boronic acids.
Step 2: Condensation with Diethanolamine. The final I-DOAB structure is formed via a condensation reaction between (2,3-dihydro-1H-inden-2-yl)boronic acid and diethanolamine. This reaction is typically performed in a suitable solvent with the removal of water to drive the equilibrium towards the product.
Protocol: Synthesis of I-DOAB
To a solution of (2,3-dihydro-1H-inden-2-yl)boronic acid (1.0 eq) in toluene, add diethanolamine (1.1 eq).
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield I-DOAB.
Drug Conjugation and Nanoparticle Formulation
The therapeutic utility of I-DOAB lies in its ability to be conjugated with a diol-containing drug to form a pH-sensitive prodrug. This prodrug can then be formulated into nanoparticles for systemic delivery. For this application note, we will use a model diol-containing drug, such as a catechol-containing therapeutic agent.
Protocol: Conjugation of a Model Drug to I-DOAB
Dissolve I-DOAB (1.2 eq) and the diol-containing drug (1.0 eq) in a suitable aprotic solvent (e.g., THF, Dichloromethane).
Stir the reaction mixture at room temperature. The formation of the boronate ester bond is often rapid.
Monitor the reaction by LC-MS to confirm the formation of the I-DOAB-drug conjugate.
Upon completion, the solvent can be removed, and the conjugate can be used directly for nanoparticle formulation.
Protocol: Nanoparticle Formulation via Nanoprecipitation
Dissolve the I-DOAB-drug conjugate in a water-miscible organic solvent (e.g., acetone, acetonitrile, or THF) at a concentration of 1-5 mg/mL.
Rapidly inject the organic solution into a larger volume of vigorously stirring aqueous solution (e.g., deionized water or PBS at pH 7.4). The volume ratio of the aqueous to organic phase should be at least 10:1.
The rapid solvent exchange will cause the hydrophobic I-DOAB-drug conjugate to precipitate and self-assemble into nanoparticles.
Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
The nanoparticle suspension can be concentrated or purified by centrifugation if necessary.
Characterization of I-DOAB Nanoparticles
Thorough characterization of the drug-loaded nanoparticles is crucial to ensure their suitability for drug delivery applications.
Physicochemical Characterization
Parameter
Method
Expected Results
Particle Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
100-200 nm with a PDI < 0.2
Zeta Potential
DLS with an electrode
-10 to -30 mV
Morphology
Transmission Electron Microscopy (TEM)
Spherical nanoparticles
Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
UV-Vis Spectroscopy or HPLC
DLC > 10%, EE > 80%
4.1.1 Protocol: Determination of DLC and EE
Prepare a known concentration of the I-DOAB-drug nanoparticle suspension.
Lyophilize a specific volume of the suspension to obtain the total weight of the nanoparticles.
Disrupt a separate, equal volume of the nanoparticle suspension by adding a solvent that dissolves all components (e.g., methanol or DMSO).
Quantify the amount of drug in the disrupted solution using a pre-established calibration curve via UV-Vis spectroscopy or HPLC.
Calculate DLC and EE using the following formulas:
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
In Vitro pH-Responsive Drug Release
The hallmark of the I-DOAB system is its pH-triggered drug release. This is assessed by incubating the nanoparticles in buffers of different pH values that mimic physiological and pathological conditions.
4.2.1 Protocol: In Vitro Drug Release Study
Place a known amount of the I-DOAB-drug nanoparticle suspension into dialysis bags (with a molecular weight cut-off appropriate to retain the nanoparticles but allow the free drug to diffuse).
Immerse the dialysis bags in release media of different pH values (e.g., pH 7.4 PBS and pH 5.5 acetate buffer) at 37°C with gentle shaking.
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
Plot the cumulative drug release (%) as a function of time.
Time (hours)
Cumulative Release at pH 7.4 (%)
Cumulative Release at pH 5.5 (%)
0
0
0
2
5
25
4
8
45
8
12
70
12
15
85
24
20
95
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams are provided.
Figure 2: Proposed mechanism of pH-responsive drug release from I-DOAB nanoparticles.
Conclusion and Future Perspectives
The conceptual framework for 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (I-DOAB) as a drug delivery vehicle presents a promising strategy for pH-responsive therapeutic delivery. The unique combination of a stable dioxazaborocane core, a pH-labile boronate ester linker, and a pharmacologically privileged indane scaffold offers a versatile platform for the development of novel nanomedicines.
Future work should focus on the actual synthesis and characterization of I-DOAB and its drug conjugates. In vitro cell-based assays are necessary to evaluate cytotoxicity, cellular uptake, and therapeutic efficacy. Furthermore, in vivo studies in animal models will be essential to assess the pharmacokinetic profile, biodistribution, and anti-tumor activity of the I-DOAB nanoparticle system. The modular nature of this system allows for the incorporation of various diol-containing drugs, opening up possibilities for treating a wide range of diseases.
References
American Chemical Society. (n.d.). Dynamic boronate-ester mediated G-quadruplex hydrogel for pH responsive drug delivery applications.
Benchchem. (n.d.). The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry.
ACS Publications. (2024). A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces.
RSC Publishing. (n.d.). Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery.
ResearchGate. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review.
PubMed. (2016). One-pot construction of boronate ester based pH-responsive micelle for combined cancer therapy.
MDPI. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation.
PMC - NIH. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
Arrow@TU Dublin. (n.d.). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds.
Asian Journal of Research in Chemistry. (2013). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity.
Polymer Chemistry (RSC Publishing). (n.d.). Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation.
ACS Publications. (2025). Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties.
ResearchGate. (n.d.). Dioxazaborocanes: Old Adducts, New Tricks | Request PDF.
PMC. (2025). Dynamic Boronate Ester Based Hydrogel with Enhanced Mechanical Properties and Multi-Stimuli-Triggered Release for Tissue Repair and Antioxidant Therapy.
ResearchGate. (2014). (PDF) Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery.
Organic & Biomolecular Chemistry Blog. (2011). Dioxazaborocanes: old adducts, new tricks.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Dioxazaborocanes: old adducts, new tricks.
PMC - NIH. (n.d.). Stimuli-Responsive Boron-Based Materials in Drug Delivery.
Lubrizol Life Science Health. (n.d.). Long-Acting Drug Delivery Excipients for Implantable Systems & Combination Products.
Application Note: In Vitro Assay Protocols for 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane as a Masked Pharmacophore
Prepared by: Senior Application Scientist, Chemical Biology & Assay Development Target Audience: Assay Biologists, Medicinal Chemists, and DMPK Scientists Introduction & Mechanistic Rationale In the realm of drug discove...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Chemical Biology & Assay Development
Target Audience: Assay Biologists, Medicinal Chemists, and DMPK Scientists
Introduction & Mechanistic Rationale
In the realm of drug discovery and chemical biology, free boronic acids are highly valued for their ability to form reversible covalent bonds with nucleophiles (such as the catalytic serine of proteases) and their susceptibility to oxidative cleavage by reactive oxygen species (ROS). However, free boronic acids are notoriously difficult to handle in vitro. They spontaneously dehydrate to form cyclic oligomers (boroxines), leading to variable stoichiometry, poor solubility, and inaccurate dosing in biological assays.
To circumvent this, researchers utilize 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (also known as 2-indanylboronic acid diethanolamine ester). In this bicyclic structure, the nitrogen atom of the diethanolamine moiety donates its lone pair into the empty p-orbital of the boron atom, forming a transannular N→B dative bond [1]. This sp³ hybridization at the boron center prevents boroxine formation and provides exceptional bench stability.
Upon introduction into dilute aqueous assay buffers, the diethanolamine ester undergoes controlled hydrolysis to release the active 2-indanylboronic acid in situ[1]. This controlled release mechanism makes the dioxazaborocane an ideal "masked" pharmacophore for in vitro screening.
Hydrolyzes to 2-indanylboronic acid and diethanolamine
Application I: Serine Protease Inhibition Assays
Boronic acids are potent transition-state analog inhibitors of serine proteases [1]. The indanyl group of this specific compound acts as a rigid, hydrophobic bicyclic moiety that perfectly mimics the P1 residue (e.g., phenylalanine) favored by chymotrypsin-like proteases. Once the active boronic acid is released, the catalytic serine hydroxyl attacks the electron-deficient boron, forming a stable, reversible tetrahedral boronate complex [3].
Diagram 1: Aqueous hydrolysis of the dioxazaborocane and subsequent enzyme inhibition.
Protocol 1: Fluorometric Kinetic Inhibition Assay
Objective: Determine the apparent IC50 of the compound against α-chymotrypsin.
Step-by-Step Methodology:
Stock Preparation: Dissolve the dioxazaborocane in 100% anhydrous DMSO to create a 10 mM stock. Store at -20°C in a desiccator.
Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.8), 100 mM NaCl, and 0.01% Tween-20 (to prevent non-specific aggregation).
Compound Pre-Incubation (Critical Step): Dilute the compound stock into the assay buffer to achieve a concentration range of 0.1 µM to 100 µM (final DMSO must be ≤1%). Field Insight: Incubate this mixture at room temperature for exactly 30 minutes prior to adding the enzyme. This causality is crucial: the diethanolamine ester must fully hydrolyze to the active 2-indanylboronic acid. Skipping this step will result in artificially right-shifted (weaker) IC50 curves.
Enzyme Addition: Add bovine α-chymotrypsin to a final concentration of 1 nM. Incubate for an additional 15 minutes to allow the enzyme-inhibitor equilibrium to establish.
Reaction Initiation: Add the fluorogenic substrate Suc-Ala-Ala-Pro-Phe-AMC to a final concentration of 50 µM.
Kinetic Measurement: Immediately read the microplate on a fluorescence reader (Ex: 380 nm / Em: 460 nm) continuously for 15 minutes at 25°C.
Data Analysis: Extract the initial velocity (V0) from the linear portion of the progress curves. Fit the V0 vs. [Inhibitor] data to a 4-parameter logistic equation to determine the IC50.
System Validation & Controls:
Positive Control: Use Bortezomib or Phenylmethylsulfonyl fluoride (PMSF) to validate assay sensitivity.
Vehicle Control: 1% DMSO in buffer to establish the uninhibited Vmax baseline.
Orthogonal Validation: Run a parallel plate without the 30-minute pre-incubation. A significant difference in IC50 between the two plates validates that hydrolysis is the rate-limiting step for target engagement.
Boronates are highly susceptible to oxidative cleavage by reactive oxygen species like hydrogen peroxide (H2O2) and peroxynitrite (ONOO-). This reaction converts the carbon-boron bond into a carbon-oxygen bond, yielding 2-indanol. This mechanism is widely used to develop ROS-responsive fluorescent probes and targeted prodrugs.
Diagram 2: Workflow for the in vitro ROS-triggered oxidative deboronation assay.
Protocol 2: LC-MS Cleavage Quantification Assay
Objective: Evaluate the kinetic susceptibility of the compound to oxidative cleavage by H2O2.
Step-by-Step Methodology:
Reaction Setup: Prepare a 100 µM solution of the dioxazaborocane in PBS (pH 7.4) containing 5% acetonitrile to maintain solubility of the resulting 2-indanol product.
Oxidation Initiation: Add H2O2 to a final concentration of 1 mM (a 10-fold molar excess to ensure pseudo-first-order kinetics).
Time-Course Sampling: Incubate the reaction at 37°C. Withdraw 50 µL aliquots at precise time intervals (0, 10, 30, 60, and 120 minutes).
Reaction Quenching: Immediately quench each aliquot by adding 50 µL of a 100 U/mL Catalase solution. Field Insight: Always use enzymatic quenching (catalase) rather than acidic quenching. Acidic conditions artificially accelerate the background hydrolysis of the dioxazaborocane ring, complicating the mass balance quantification of the parent compound.
LC-MS Analysis: Inject 10 µL of the quenched mixture onto a C18 reverse-phase LC-MS system. Monitor the disappearance of the parent mass (m/z 232.1 [M+H]+) and the appearance of 2-indanol.
System Validation & Controls:
Negative Control: Incubate the compound with H2O2 in the presence of 10 mM N-acetylcysteine (a ROS scavenger). Complete blockade of 2-indanol formation proves the cleavage is strictly ROS-mediated.
Mass Balance Validation: The molar disappearance of the parent compound must equal the molar appearance of 2-indanol. A mass balance error >5% indicates non-specific degradation or precipitation.
Expected Outcomes & Quality Metrics
To ensure the integrity of your in vitro data, compare your experimental results against the standardized validation metrics below.
Koehler, K. A., & Lienhard, G. E. (1971). 2-Phenylethaneboronic acid, a possible transition-state analog for chymotrypsin. Biochemistry, 10(13), 2477-2483.
URL:[Link]
Matteson, D. S. (1989). Boronic esters in stereodirected synthesis. Chemical Reviews, 89(7), 1535-1551.
URL:[Link]
Contreras, R., et al. (1983). Intramolecular N→B coordination in cyclic boronic esters. Journal of Organometallic Chemistry, 246(3), 213-217.
URL:[Link]
Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids. Journal of Biological Chemistry, 259(24), 15106-15114.
URL:[Link]
Synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones from indole derivatives
An Application Guide to the Synthesis of 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones from Indole Derivatives Introduction: The Significance of the Pyrazino[1,2-a]indole Scaffold The indole nucleus is a cornerstone in medi...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Synthesis of 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones from Indole Derivatives
Introduction: The Significance of the Pyrazino[1,2-a]indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Fusing a pyrazine ring to the indole core gives rise to the pyrazino[1,2-a]indole system, a class of N-fused heterocycles that has garnered substantial attention as a potent pharmacophore.[1][3][4] These scaffolds are integral to compounds developed for a range of therapeutic areas, including antitumor agents and inhibitors of tubulin polymerization.[2][3]
While various isomers of pyrazinoindoles have been extensively explored, the 2,3-dihydropyrazino[1,2-a]indol-4(1H)-one subclass has been comparatively less studied.[1][2][3] This presents a compelling opportunity for synthetic and medicinal chemists. The development of straightforward, diversity-oriented synthetic methodologies is crucial for unlocking the full therapeutic potential of this scaffold, which has already shown promise in the design of novel antiproliferative agents, such as dual inhibitors of EGFR and BRAFV600E kinases.[5][6]
This application note provides a detailed guide to the synthesis of the 2,3-dihydropyrazino[1,2-a]indol-4(1H)-one core, focusing on a modern, efficient cascade reaction and referencing classical approaches like the Pictet-Spengler reaction. We will delve into the mechanistic underpinnings of these methods, provide step-by-step protocols, and discuss key experimental considerations to empower researchers in their drug discovery efforts.
Primary Synthetic Strategy: A Sequential Cascade Reaction
A highly effective and contemporary method for constructing the 2,3-dihydropyrazino[1,2-a]indol-4(1H)-one scaffold involves a sequential reaction between readily available indole-2-ylmethyl acetates and α-amino acid esters.[5][7][8] This one-pot approach offers significant advantages in terms of efficiency and atom economy.
Mechanism and Rationale
The reaction proceeds through a fascinating cascade mechanism initiated by a base. The core of this transformation is the in situ generation of a highly unstable and reactive 2-alkylideneindolenine (also known as a 2-methide-2H-indole) intermediate from the indole-2-ylmethyl acetate starting material.[1][3][7] This transient species is a potent Michael acceptor. The α-amino acid ester then acts as a nucleophile, undergoing a Michael-type addition to the exocyclic double bond of the indolenine. The final, irreversible step is an intramolecular cyclization (lactamization), where the nitrogen of the amino acid attacks the ester carbonyl, forming the desired six-membered pyrazinone ring and yielding the tricyclic product.[1][2][8]
The causality behind this strategy is elegant: it leverages the inherent reactivity of the indole-2-methylene system, which is unmasked by a simple base-mediated elimination. This avoids the need for pre-functionalized, complex starting materials and allows for the direct coupling of two readily accessible building blocks.
Caption: Reaction workflow for the cascade synthesis.
Experimental Protocol: General Procedure
This protocol is adapted from the work of Goggiamani et al.[1][2] and provides a robust starting point for synthesis.
Starting Material Preparation: The required indole-2-ylmethyl acetates are readily prepared in two high-yielding steps from commercially available ethyl 1H-indole-2-carboxylates through reduction (e.g., with LiAlH₄) followed by acetylation (e.g., with acetic anhydride), often without needing purification between steps.[1]
Step-by-Step Synthesis:
Reaction Setup: To a sealable reaction vessel (e.g., a microwave vial), add the substituted indole-2-ylmethyl acetate (1.0 equiv., e.g., 0.40 mmol).
Reaction Conditions: Seal the vessel and heat the mixture to 120 °C with vigorous stirring. The reaction can be performed using a conventional oil bath or under microwave irradiation.[5] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and wash with water to remove inorganic salts.
Extraction: Extract the aqueous layer with the same organic solvent.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dihydropyrazino[1,2-a]indol-4(1H)-one product.
Data Summary and Optimization
The choice of reaction conditions can significantly impact yield and purity. A notable side reaction is the aza-Michael addition of the newly formed product onto another molecule of the 2-alkylideneindolenine intermediate.[1][3] To mitigate this, a significant excess of the nucleophilic α-amino acid ester is employed, which competitively traps the intermediate.[1][2][5]
Table adapted from data presented in Goggiamani, A., et al. (2023). Yields are for isolated products.[1][2][5]
Alternative Strategy: The Pictet-Spengler Reaction
An alternative, classical approach to related fused-indole systems is the Pictet-Spengler reaction, first discovered in 1911.[9] This reaction has been reported as a viable, albeit less studied, route to the pyrazino[1,2-a]indol-4-one core.[1][3]
Mechanism and Rationale
The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution. The process begins with the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion.[9] This electrophilic iminium ion is then attacked by the electron-rich aromatic ring (in this case, the C3 position of the indole) to close the ring. For the synthesis of the target scaffold, this would typically involve the intramolecular cyclization of an N-acyl-indole derivative.[1][3] The reaction is usually promoted by an acid catalyst.
Modern variations have improved the scope and efficiency of this reaction, employing catalysts like BF₃-OEt₂ or specialized solvents such as hexafluoroisopropanol (HFIP) under microwave irradiation to achieve excellent yields and diastereoselectivity.[4][10]
Caption: Generalized workflow for the Pictet-Spengler reaction.
Generalized Protocol
Reaction Setup: Dissolve the N-acyl-indole starting material (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, or HFIP for microwave-assisted reactions).
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid (TFA) or a Lewis acid like BF₃-OEt₂) to the solution at room temperature or 0 °C.
Reaction Conditions: Stir the reaction mixture at room temperature or with heating (conventional or microwave) until the reaction is complete as monitored by TLC.
Work-up: Quench the reaction by carefully adding a base (e.g., saturated aqueous NaHCO₃ solution).
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by flash column chromatography as previously described.
Conclusion
The synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones is an area of growing interest due to the therapeutic potential of this heterocyclic scaffold.[5] The sequential cascade reaction of indole-2-ylmethyl acetates with α-amino acid esters provides a modern, efficient, and versatile one-pot method for accessing these molecules.[1] This approach, complemented by classical methods like the Pictet-Spengler reaction, equips researchers with powerful tools to generate diverse libraries of these compounds for evaluation in drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide for scientists aiming to explore the rich medicinal chemistry of this promising molecular framework.
References
Goggiamani, A., Arcadi, A., Ciogli, A., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Advances, 13(15), 10085–10095. [Link]
Goggiamani, A., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Publishing. [Link]
Goggiamani, A., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. IRIS (Institutional Research Information System). [Link]
Goggiamani, A., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Publishing. [Link]
Youssif, B. G. M., et al. (2020). Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors. Bioorganic Chemistry, 104, 104260. [Link]
Goggiamani, A., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2- a ]indol-4(1 H )-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Advances. [Link]
Goggiamani, A., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PubliCatt. [Link]
Provot, O., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals (Basel), 14(8), 779. [Link]
Provot, O., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Semantic Scholar. [Link]
Provot, O., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link]
Application Note: Design and Evaluation of Boron-Containing Compounds in Medicinal Chemistry
Introduction: The Boron Advantage Historically, boron was largely ignored in drug discovery due to perceived toxicity and synthetic challenges. However, the landscape shifted dramatically with the FDA approval of bortezo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Boron Advantage
Historically, boron was largely ignored in drug discovery due to perceived toxicity and synthetic challenges. However, the landscape shifted dramatically with the FDA approval of bortezomib in 2003 for multiple myeloma. Since then, boron-containing compounds (BCCs) have emerged as a highly privileged class of pharmacophores, with subsequent approvals including ixazomib, tavaborole, crisaborole, and vaborbactam[1].
The unique utility of boron in medicinal chemistry stems from its electronic structure. As a Group 13 element, neutral tricoordinate boron possesses an empty orthogonal p-orbital, rendering it a strong Lewis acid. This allows boronic acids and benzoxaboroles to act as highly effective transition state analogs. They undergo reversible covalent bonding with nucleophilic residues (such as the hydroxyl groups of serine or threonine) in the active sites of target proteins, converting from a neutral, sp2-hybridized trigonal planar geometry to an anionic, sp3-hybridized tetrahedral boronate complex[2].
Causality in Drug Design
The reversible nature of this covalent bond is critical. Unlike irreversible covalent inhibitors (e.g., Michael acceptors) that can lead to permanent off-target toxicity and haptenization, the reversible boron-oxygen bond ensures that target engagement is driven by thermodynamic equilibrium. The surrounding protein microenvironment stabilizes the tetrahedral intermediate via hydrogen bonding, conferring exquisite selectivity for the target enzyme over off-target nucleophiles[3].
Caption: Logical relationship of reversible covalent inhibition by boron-containing compounds.
Protocol: In Vitro Evaluation of Boronic Acid-Based Proteasome Inhibitors
To harness the therapeutic potential of BCCs, researchers must rigorously validate both the potency and the reversibility of the covalent interaction. The following protocol outlines a self-validating system for evaluating novel boronic acid inhibitors against the 20S proteasome (the target of bortezomib and ixazomib).
Experimental Design & Causality
Fluorogenic Substrate Cleavage: We utilize Suc-LLVY-AMC, a fluorogenic peptide substrate. Cleavage by the chymotrypsin-like active site of the 20S proteasome releases AMC (7-amino-4-methylcoumarin), yielding a fluorescent signal.
Jump-Dilution Assay: To prove that the boron-mediated inhibition is reversible (distinguishing it from irreversible alkylators), the enzyme-inhibitor complex is formed at a high concentration (100x IC50) and then rapidly diluted into a large volume of substrate. Recovery of enzymatic activity over time confirms reversibility.
Self-Validating Controls: Bortezomib is used as a positive control for reversible covalent inhibition. Epoxomicin (an irreversible epoxyketone inhibitor) is used as a negative control for reversibility.
Step-by-Step Methodology
Part A: IC50 Determination
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.5 mM EDTA, 0.01% BSA). Rationale: BSA prevents non-specific adsorption of hydrophobic boron compounds to the microplate walls.
Enzyme Addition: Dispense 20S proteasome (final concentration 0.5 nM) into a 384-well black microplate.
Compound Incubation: Add serial dilutions of the synthesized boronic acid compounds (ranging from 10 µM to 10 pM). Incubate at 37°C for 60 minutes. Rationale: Boron-nucleophile bond formation can be time-dependent; a 60-minute pre-incubation ensures thermodynamic equilibrium is reached.
Substrate Addition: Initiate the reaction by adding Suc-LLVY-AMC (final concentration 25 µM).
Kinetic Read: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes. Calculate the initial velocity (RFU/min) and determine the IC50 using a 4-parameter logistic fit.
Part B: Jump-Dilution Reversibility Assay
Complex Formation: Incubate 20S proteasome (50 nM) with the test boronic acid (10 µM, >100x IC50) for 60 minutes.
Rapid Dilution: Dilute the pre-incubated mixture 100-fold into assay buffer containing 50 µM Suc-LLVY-AMC. (Final enzyme concentration: 0.5 nM).
Recovery Monitoring: Continuously monitor fluorescence. A non-linear progress curve that gradually regains a steady-state slope (parallel to an uninhibited DMSO control) confirms that the boronic acid is dissociating from the active site threonine, validating the reversible covalent mechanism.
Data Presentation: Comparative Profiling
The table below summarizes typical quantitative data obtained from this workflow, highlighting the dramatic potency shift when a simple alkyl/aryl group is replaced with a boronic acid warhead.
Compound Class
Structure / Warhead
20S Proteasome IC50 (nM)
Reversibility (Jump-Dilution)
Selectivity over Off-Target Proteases
Peptide Aldehyde
MG-132 (Aldehyde)
45.0
Reversible
Low
Epoxyketone
Epoxomicin
12.5
Irreversible
Moderate
Peptide Boronic Acid
Bortezomib (Boronic Acid)
0.6
Reversible
High
Novel Analog A
Aryl-Boronic Acid
3.2
Reversible
High
Negative Control
Aryl-Methyl (Isostere)
>10,000
N/A
N/A
Note: The replacement of the boronic acid with a methyl group completely abrogates activity, proving that the empty p-orbital is strictly required for target engagement.
Workflow Visualization
Caption: Experimental workflow for screening and validating boron-containing covalent inhibitors.
References
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry
Pharmaceuticals (MDPI)
URL:[Link][1]
Design and Discovery of Boronic Acid Drugs
eScholarship@McGill
URL:[Link][3]
The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology
Chemical Reviews (ACS Publications)
URL:[Link][2]
Application Note: Characterization of Indene Derivatives as Tubulin Polymerization Inhibitors
Executive Summary & Mechanistic Rationale Microtubules are highly dynamic cytoskeletal polymers composed of α and β -tubulin heterodimers. The dynamic instability of microtubules is fundamental to cellular processes, mos...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Microtubules are highly dynamic cytoskeletal polymers composed of
α
and
β
-tubulin heterodimers. The dynamic instability of microtubules is fundamental to cellular processes, most notably the formation of the mitotic spindle during cell division. Microtubule-targeting agents (MTAs) represent a clinically validated class of anticancer therapeutics. Recently, novel dihydro-1H-indene derivatives have emerged as highly potent tubulin polymerization inhibitors[1].
Unlike taxanes, which stabilize microtubules, indene derivatives act as destabilizing agents. Mechanistic studies reveal that these compounds bind specifically to the colchicine binding site (CBS) located at the intra-dimer interface of
β
-tubulin[1].
Causality of Action: Binding at the CBS introduces a steric clash that prevents the tubulin heterodimer from adopting the straight conformation required for integration into the microtubule protofilament. This inhibition of polymerization disrupts mitotic spindle assembly, triggering the spindle assembly checkpoint (SAC). Consequently, cells undergo sustained G2/M phase cell cycle arrest , which ultimately culminates in apoptotic cell death[1][2].
Mechanism of indene derivatives inducing G2/M arrest via colchicine site binding.
Quantitative Data Summary
Recent structure-activity relationship (SAR) studies have identified optimized indene derivatives, such as Compound 12d (bearing a 4-hydroxy-3-methoxyphenyl B-ring), as lead candidates[1]. The following table synthesizes the quantitative pharmacological profile of this representative indene derivative compared to standard controls.
Parameter / Assay
Target / Cell Line
Compound 12d
Colchicine (Control)
Paclitaxel (Control)
Binding Affinity (
Kd
)
Colchicine Binding Site
High affinity
High affinity
N/A (Taxane site)
In Vitro Tubulin Polymerization
Purified Porcine Tubulin
Inhibits (IC
50
~ 1.5 µM)
Inhibits (IC
50
~ 9.4 µM)
Enhances / Stabilizes
Antiproliferative IC
50
K562 (Leukemia)
0.028 µM
~0.065 µM
< 0.010 µM
Antiproliferative IC
50
HeLa (Cervical)
0.045 µM
~0.050 µM
< 0.010 µM
Antiproliferative IC
50
MCF-7 (Breast)
0.087 µM
~0.075 µM
< 0.010 µM
Cell Cycle Effect
K562 Cells
G2/M Arrest
G2/M Arrest
G2/M Arrest
Data synthesized from in vitro evaluations of dihydro-1H-indene derivatives[1][3].
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict temperature controls, kinetic baseline measurements, and mandatory positive/negative controls to rule out false positives (e.g., compound precipitation mimicking polymerization).
Protocol A: In Vitro Tubulin Polymerization Turbidity Assay
This assay monitors microtubule formation in real-time by measuring the increase in light scattering (turbidity) at 340-350 nm as soluble tubulin dimers polymerize into macromolecular microtubules[4][5].
Scientific Causality & Buffer Rationale:
Temperature: Tubulin polymerization is highly endothermic. At 4°C, microtubules depolymerize into soluble dimers. At 37°C, assembly is thermodynamically favored[4].
PIPES Buffer (pH 6.9): Maintains the optimal physiological pH for tubulin stability.
EGTA (0.5 mM): Chelates trace calcium ions (
Ca2+
), which are potent natural inhibitors of tubulin polymerization[4][6].
MgCl
2
(2 mM) & GTP (1 mM): Magnesium is an essential cofactor for GTP binding. GTP hydrolysis at the
β
-tubulin subunit provides the energy required for lattice closure and protofilament stability[6].
Step-by-Step Methodology
Reagent Preparation (Strictly on Ice):
Thaw highly purified porcine or bovine brain tubulin (>99% pure) on ice. Note: Tubulin loses activity rapidly at room temperature; use within 1 hour of thawing[5].
Prepare Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl
2
, 0.5 mM EGTA.
Prepare a 10X stock of the indene derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.
Reaction Assembly:
Pre-chill a 96-well half-area UV-transparent microplate on ice.
Add 5 µL of the indene derivative (test), Colchicine (positive control for inhibition), Paclitaxel (positive control for enhancement), or 1% DMSO (vehicle negative control) to the respective wells[5][6].
Add 45 µL of the tubulin reaction mix (final tubulin concentration ~3-4 mg/mL) to each well[2][4].
Initiation and Kinetic Reading:
Add 5 µL of 10 mM GTP (final concentration 1 mM) to all wells to prime the reaction[6].
Immediately transfer the plate to a microplate spectrophotometer pre-warmed to 37°C [2].
Measure absorbance at 340 nm or 350 nm in kinetic mode every 30 seconds for 60 minutes[5].
Self-Validation Step (Cold Depolymerization):
Crucial Step: Some hydrophobic indene compounds may precipitate at 37°C, artificially increasing absorbance and mimicking polymerization. To validate, transfer the plate back to ice for 20 minutes after the 60-minute read[5].
True microtubules will depolymerize, and absorbance will drop back to baseline. If absorbance remains high, the compound has precipitated.
Data Analysis:
Calculate the maximum velocity (
Vmax
) of the growth phase (steepest slope). Plot
Vmax
against the log concentration of the indene derivative to calculate the IC
50
[2].
Step-by-step workflow for the in vitro tubulin polymerization turbidity assay.
Protocol B: Cell Cycle Analysis via Flow Cytometry
To confirm that the biochemical inhibition of tubulin translates to the expected cellular phenotype, cell cycle distribution must be analyzed.
Scientific Causality: CBS inhibitors disrupt the mitotic spindle. The cell detects unattached kinetochores via the Spindle Assembly Checkpoint (SAC), halting the cell cycle precisely at the G2/M transition[1]. Propidium Iodide (PI) intercalates into DNA stoichiometrically; thus, cells in G2/M (having duplicated their genome, 4N) will emit exactly twice the fluorescence of cells in G0/G1 (2N).
Step-by-Step Methodology
Cell Treatment: Seed K562 or HeLa cells in 6-well plates at
2×105
cells/well. Incubate overnight. Treat with varying concentrations of the indene derivative (e.g., 0.5x, 1x, and 2x the IC
50
) or vehicle control for 24 hours[1].
Harvest and Fixation:
Collect cells via centrifugation (300 x g, 5 min). Wash twice with cold PBS.
Resuspend the pellet in 0.5 mL of cold PBS.
Crucial Step: Slowly add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This prevents cell clumping during fixation. Fix at -20°C for at least 2 hours.
Staining:
Centrifuge to remove ethanol. Wash the fixed cells twice with cold PBS to rehydrate.
Resuspend in 500 µL of PI staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A (RNase is mandatory to prevent PI from staining double-stranded RNA, which would skew the DNA content reading).
Incubate in the dark at 37°C for 30 minutes.
Flow Cytometry Acquisition:
Acquire data using a flow cytometer (e.g., BD FACSCanto) capturing at least 10,000 single-cell events.
Use a pulse-width vs. pulse-area plot to gate out doublets (two G1 cells stuck together mimic a single G2/M cell).
Analyze the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A successful indene derivative will show a dose-dependent accumulation of the G2/M peak[1].
References
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity (In Vitro Tubulin Polymerization Inhibition Assay). Molecules / Bio-protocol, 2019.[Link]
Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. Journal of Medicinal Chemistry, 2022.[Link]
High-Throughput Screening with 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane: Application Notes & Protocols
Introduction & Mechanistic Rationale In the realm of high-throughput experimentation (HTE) and fragment-based drug discovery, the reliability of chemical building blocks dictates the success rate of library generation[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In the realm of high-throughput experimentation (HTE) and fragment-based drug discovery, the reliability of chemical building blocks dictates the success rate of library generation[1]. The compound 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (commonly referred to as 2-indanyl diethanolamine boronic ester, or Indanyl-DABO) represents a significant advancement over traditional boronic acids and pinacol (BPin) esters[2][3].
The Causality of Chemical Selection
Traditional indanyl boronic acids are highly prone to protodeboronation and readily form variable mixtures of boroxines, leading to inaccurate stoichiometry during automated dispensing. Conversely, indanyl-BPin esters often manifest as viscous oils or low-melting solids, rendering them incompatible with automated solid-dosing robotics.
The DABO boronate solves these critical physical property limitations. The diethanolamine ligand forms a dative nitrogen-to-boron (N→B) bond, enforcing a stable tetrahedral geometry at the boron center[4]. This structural rigidity yields a highly crystalline, bench-stable, free-flowing powder[5]. Furthermore, during the Suzuki-Miyaura cross-coupling (SMC) reaction, the DABO ester rapidly hydrolyzes in the presence of aqueous base. The liberated diethanolamine (DEA) not only drives the formation of the active boronic acid but also acts as an internal scavenger for the palladium catalyst, preventing the precipitation of palladium black and improving the purity profile of the final product[5][6].
Comparative Physical Properties
To understand the operational advantages of the Indanyl-DABO ester in a high-throughput setting, we must compare its physical and reactive properties against legacy boron species.
Table 1: Comparative Properties of Indanyl Boron Species
The following diagram illustrates the optimized automated workflow for utilizing Indanyl-DABO in a 384-well plate format for Suzuki-Miyaura library synthesis.
Caption: High-throughput screening workflow for indanyl library generation using DABO boronates.
Base: Potassium pivalate (KOPiv) – selected for its exceptional rate acceleration in Miyaura borylations and SMCs[5][7].
Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) / Water (4:1 v/v).
Step-by-Step Methodology:
Electrophile Arraying: Dispense aryl/heteroaryl halides (10 µmol per well) into a 384-well glass-lined microplate.
Solid Dosing: Using an automated powder dispenser, deliver 2.8 mg (12 µmol, 1.2 eq) of Indanyl-DABO into each well. The free-flowing nature of the DABO ester ensures <5% RSD in mass variance.
Catalyst Addition: Dispense 50 µL of a catalyst stock solution (0.01 M[Pd(dtbpf)Cl₂] in 2-MeTHF) into each well (5 mol% Pd loading).
Activation Trigger: Dispense 12.5 µL of an aqueous KOPiv solution (2.4 M) into each well. Mechanistic Note: The addition of water initiates the hydrolysis of the DABO ester, breaking the N→B dative bond and releasing the active indanyl boronic acid and free diethanolamine.
Reaction Execution: Seal the plate with a pierceable aluminum seal. Incubate in a heated shaker at 50 °C for 2 hours at 800 rpm.
Quench & Phase Separation: Cool the plate to room temperature. Add 40 µL of ethyl acetate to each well, shake for 5 minutes, and centrifuge at 3000 x g for 3 minutes to force phase separation.
Protocol B: Self-Validating Quality Control via LC-MS
A robust HTS system must be self-validating. Because the hydrolysis of the DABO ester is a prerequisite for the cross-coupling cycle, we can use the liberated DEA as an internal standard for reaction progression.
Methodology:
Aspirate 5 µL from the upper organic layer of the 384-well plate and inject it into a High-Throughput LC-MS system (e.g., Agilent RapidFire).
Validation Logic:
Monitor the product mass (Indanyl-Aryl target).
Simultaneously monitor m/z 106.1[M+H]⁺ . This corresponds to the liberated diethanolamine (DEA).
Causality Check: If a well shows no product but the DEA peak is present, the failure lies in the specific aryl halide's reactivity (sterics/electronics). If both the product and the DEA peak are absent, the failure is mechanical (e.g., blocked dispense nozzle preventing aqueous base addition, halting hydrolysis).
Mechanistic Pathway & Scavenging Dynamics
The following diagram maps the chemical logic of the DABO activation and the subsequent palladium scavenging, which is unique to diethanolamine-protected boronates[5][6].
Caption: Mechanism of DABO boronate activation and subsequent Pd scavenging by liberated DEA.
Mechanistic Insights:
As demonstrated by [6], the liberated DEA from DABO boronates acts as an excellent internal scavenger. In traditional HTS, spent palladium precipitates as "palladium black," which can clog automated liquid handler tips and cause severe ion suppression in MS detectors. The DEA coordinates with the spent palladium, keeping it soluble in the aqueous phase, thereby naturally purging it from the organic product layer during the phase separation step.
References
Inglesby, P. A., et al. (2020). "Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis." Organic Process Research & Development, 24(11), 2435-2443.
URL: [Link]
Henry, et al. (2023). "Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718." Organic Process Research & Development, 27(3), 488-495.
URL: [Link]
Technical Support Center: Optimizing the Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Welcome to the technical support and troubleshooting center for the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane. As a diethanolamine (DEA) boronic ester (often referred to as a DOAB or dioxazaboroc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane. As a diethanolamine (DEA) boronic ester (often referred to as a DOAB or dioxazaborocane), this compound features a transannular N→B dative bond that provides exceptional stability[1]. However, researchers frequently encounter yield bottlenecks when applying classical boronic esterification conditions to this specific secondary alkyl boronic system.
This guide is designed for drug development professionals and synthetic chemists. It moves beyond basic instructions to explain the thermodynamic and kinetic causalities behind the optimal synthetic workflow, ensuring your protocols are robust, scalable, and self-validating.
Reaction Dynamics & Mechanistic Pathway
The formation of a dioxazaborocane is an equilibrium process. Classical methods rely on high heat to physically remove water or diol byproducts. However, the modern, high-yield approach leverages the unique physical properties of the DEA boronate itself: spontaneous crystallization [2]. By selecting a solvent system where the starting materials are soluble but the product is highly insoluble, the precipitation acts as a thermodynamic sink, driving the reaction to completion at room temperature.
Mechanistic equilibrium of dioxazaborocane formation driven by product crystallization.
Troubleshooting Guide & FAQs
Q1: Why is my yield of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane consistently below 60% when using toluene and a Dean-Stark trap?A1: The 2-indanyl moiety is a secondary alkyl boronic acid, which makes it sensitive to thermal degradation and protodeboronation under prolonged heating. While azeotropic removal of water using refluxing toluene is a classical method, it is entirely unnecessary for DEA boronic esters[2]. By performing the reaction at room temperature in a moderately polar solvent like 2-methyltetrahydrofuran (MeTHF), the product spontaneously crystallizes. This precipitation drives the equilibrium forward (Le Chatelier's principle) without subjecting the sensitive indanyl group to thermal stress, typically affording yields >90%[2].
Q2: I am starting from 2-indanylboronic acid pinacol ester instead of the free boronic acid. Do I need to deprotect the pinacol ester first?A2: No prior deprotection is required. DEA boronic esters can be synthesized directly via transesterification from pinacol boronic esters[2]. When DEA is added to the pinacol ester in a MeTHF/isopropanol (IPA) mixture, the resulting 1,3,6,2-dioxazaborocane precipitates out of solution[2]. This phase separation drives the transesterification to completion. The liberated pinacol remains highly soluble in the supernatant and is easily purged during the filtration and washing steps[2].
Q3: My product is "oiling out" instead of forming a filterable solid. How can I induce crystallization?A3: "Oiling out" (liquid-liquid phase separation) occurs when the solvent system is too non-polar (e.g., pure heptane) or the DEA is added too rapidly, trapping impurities within the product matrix[2]. To resolve this:
Ensure you are using the precise solvent ratio: 10 volumes of MeTHF (relative to the borane) and 1 volume of IPA[2].
Add the DEA/IPA solution dropwise to the boronic acid/MeTHF solution.
The moderate polarity of MeTHF is crucial—it keeps impurities and displaced diols in solution while exclusively supporting the crystallization of the DEA boronate[2].
Q4: How stable is the isolated 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane during storage and downstream use?A4: Dioxazaborocanes exhibit excellent hydrolytic stability in their solid state compared to free boronic acids due to the transannular nitrogen-boron (N→B) dative bond, which neutralizes the Lewis acidity of the boron atom[1]. When stored as a dry, crystalline solid at room temperature, the compound is stable indefinitely. However, be aware that in aqueous solutions, DOABs exist in a dynamic, pH-dependent equilibrium with the free boronic acid and DEA, which can be leveraged for controlled release in downstream cross-coupling reactions[1].
Standardized Self-Validating Protocol
This methodology is adapted from the highly scalable AstraZeneca process for DEA boronic ester synthesis, optimized for maximum yield and purity[2].
Workflow for the crystallization-driven isolation of DEA boronic esters.
Materials Required:
2-Indanylboronic acid or 2-indanylboronic acid pinacol ester (1.0 mol equiv.)
Diethanolamine (DEA) (1.05 mol equiv.)
2-Methyltetrahydrofuran (MeTHF)
Isopropanol (IPA)
Step-by-Step Methodology:
Substrate Dissolution: Dilute the 2-indanylboronic acid (or its pinacol ester) in anhydrous MeTHF (10 L per mole of organoborane)[2]. Stir the mixture at room temperature (20–25 °C) until fully dissolved.
Reagent Preparation: In a separate vessel, prepare a solution of DEA (1.05 mol equiv.) in IPA (1 L per mole of organoborane)[2].
Controlled Addition: Charge the DEA/IPA solution dropwise to the boronic acid solution over 1 to 5 minutes[2].
Self-Validation Check: The reaction is self-validating. The transition from a clear solution to a thick, stirrable white slurry typically within 1 minute of addition confirms the successful formation and phase-separation of the target dioxazaborocane[2].
Equilibration: Stir the resulting slurry at room temperature for 2 to 12 hours. This aging period ensures complete conversion and optimal crystal growth[2].
Isolation: Filter the slurry under vacuum.
Purification Wash: Wash the filter cake twice with a pre-mixed solution of MeTHF (5 L/mol) and IPA (0.5 L/mol)[2]. This specific solvent blend purges residual pinacol and unreacted starting materials without dissolving the product.
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to afford the 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane as a highly pure, white crystalline solid[2].
Quantitative Data: Solvent System Comparison
The table below summarizes the causality between solvent choice, reaction driving force, and the resulting yield/purity profile for DEA boronate synthesis.
Solvent System
Reaction Type
Thermodynamic Driving Force
Typical Yield
Purity Profile & Observations
Toluene (Reflux)
Esterification
Azeotropic water removal
50–70%
Moderate: High risk of thermal degradation/protodeboronation of the indanyl moiety.
Pure Heptane
Transesterification
Precipitation
Variable
Low: Prone to "oiling out" (liquid-liquid separation), which traps impurities in the product matrix[2].
MeTHF / IPA
Esterification or Transesterification
Spontaneous Crystallization
>90%
High: Product crystallizes cleanly; impurities and displaced diols are purged in the mother liquor[2].
References
Inglesby, P. A., et al. (2020). "Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis." Organic Process Research & Development (ACS Publications).[Link]
Matsumoto, A., & Barthelmes, K. (2025). "Shifting Gears in Bond Dynamics: From Seconds to Weeks with DOAB Derivatives (Equilibrium reaction of DOAB with (de)protonation reactions of BA/BA⁻ and DEA/DEA⁺ in aqueous solution)." ResearchGate.[Link]
Technical Support Center: Purification Strategies for 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Welcome to the Technical Support Center for organoboron purification. This guide is specifically engineered for researchers and process chemists working with 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane , common...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for organoboron purification. This guide is specifically engineered for researchers and process chemists working with 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane , commonly referred to as 2-indanyl diethanolamine (DEA) boronic ester or 2-indanyl DABO boronate.
By forming a dative N→B bond, diethanolamine rehybridizes the boron atom from a vulnerable
sp2
geometry to a stable, tetrahedral
sp3
geometry. This structural shift protects the boron center from protodeboronation, oxidation, and trimerization (boroxine formation)[1]. However, the unique zwitterionic-like character of the dioxazaborocane ring requires specific handling to prevent accidental hydrolysis or column decomposition during purification[2].
Purification Decision Workflow
Workflow for purifying 2-indanyl DABO boronate and recovering the free acid.
Frequently Asked Questions & Troubleshooting
Q1: Why should I prioritize crystallization over silica gel chromatography for this compound?
A1: While DABO boronates are significantly more stable than their free boronic acid counterparts, they are highly polar. On standard unmodified silica gel, the acidic silanol groups can competitively hydrogen-bond with the diethanolamine nitrogen or protonate it, breaking the stabilizing N→B dative bond[2]. This leads to severe streaking, co-elution with impurities, and partial hydrolysis back to the free 2-indanylboronic acid.
Crystallization exploits the inherent highly crystalline nature of DEA boronates[3]. Because the solubility profile of DEA boronates is heavily dictated by the dioxazaborocane ring rather than the transfer group (the indanyl ring), crystallization provides a highly predictable, scalable, and non-destructive purification route[4].
Q2: What is the optimal solvent system for crystallizing 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane?
A2: The most robust system developed for DEA boronates utilizes 2-methyltetrahydrofuran (2-MeTHF) as the primary solvent, often with isopropanol (IPA) or heptane as an antisolvent[5].
Mechanistic Causality: Non-polar solvents like pure heptane crash the product out too rapidly, trapping impurities within the crystal lattice. Highly polar solvents like methanol dissolve the complex too well and risk transesterification. 2-MeTHF offers a "Goldilocks" moderate polarity, keeping organic impurities (like unreacted indene derivatives or pinacol) in solution while allowing the DABO boronate to crystallize cleanly[6].
Table 1: Typical Solubility Profile of DABO Boronates
High solubility prevents high-yield recovery; risk of solvolysis.
Water
Variable
Poor
Prolonged exposure leads to hydrolysis of the boronate ester.
Q3: My crude mixture contains non-polar organic impurities that co-crystallize. How can I successfully chromatograph this compound?
A3: If chromatography is unavoidable, you must deactivate the silica gel to prevent the breakdown of the dioxazaborocane ring.
Pre-treat your silica gel column by flushing it with your eluent containing 1-2% Triethylamine (Et
3
N) . The triethylamine neutralizes the acidic silanol sites on the silica. When running the column, use a moderately polar solvent system (e.g., Dichloromethane/Methanol 95:5 or Ethyl Acetate/Hexanes with 1% Et
3
N)[7]. Do not leave the compound on the column longer than necessary.
Q4: How do I remove excess diethanolamine (DEA) from my crude reaction mixture before crystallization?
A4: Excess DEA can inhibit crystallization and act as a catalyst poison in downstream Suzuki-Miyaura couplings[8]. Because DEA is highly water-soluble and the 2-indanyl DABO boronate is relatively stable to neutral water, you can perform a rapid aqueous wash. Dissolve the crude mixture in an organic solvent like Ethyl Acetate or Dichloromethane, and wash it quickly with distilled water or brine[7]. Dry the organic layer over anhydrous Na
2
SO
4
immediately to minimize hydrolytic exposure.
Validated Experimental Protocols
Protocol A: Standard Crystallization of 2-Indanyl DABO Boronate
This protocol is adapted from scalable industrial processes designed to yield >98% purity while purging lithium salts and organic byproducts[6].
Dissolution: Transfer the crude 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane to a round-bottom flask. Add 2-MeTHF (approximately 10 mL per gram of crude material).
Heating: Gently heat the suspension to 50–60 °C under stirring until the solid completely dissolves. (Note: If insoluble inorganic salts remain, perform a hot filtration through a pad of Celite).
Antisolvent Addition: Remove the heat source. While the solution is still warm, add Isopropanol (IPA) dropwise (approx. 1-2 mL per gram of material) until the solution becomes slightly cloudy.
Cooling: Allow the mixture to cool slowly to room temperature over 1–2 hours to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize yield.
Isolation: Filter the resulting white/off-white crystalline solid using a Büchner funnel. Wash the filter cake twice with a minimal amount of ice-cold 2-MeTHF/IPA (10:1 v/v)[9].
Drying: Dry the crystals under high vacuum at 40 °C for 4 hours.
Protocol B: Biphasic Hydrolysis to Recover Free 2-Indanylboronic Acid
If your downstream application requires the free boronic acid rather than the DEA ester, the DABO group can be quantitatively removed using biphasic acidic conditions.
Suspension: Suspend the purified 2-indanyl DABO boronate in a water-immiscible solvent such as Ethyl Acetate (EtOAc) or Diethyl Ether (0.1 M concentration).
Acidic Cleavage: Add an equal volume of 1 M aqueous HCl to the organic suspension.
Mechanism: The acid protonates the diethanolamine nitrogen, breaking the dative N→B bond. The boron atom reverts to an
sp2
hybridized state, and the resulting water-soluble DEA-hydrochloride salt partitions entirely into the aqueous layer[10].
Agitation: Stir the biphasic mixture vigorously at room temperature for 30 to 60 minutes. The mixture will become clear as the solid dissolves and partitions.
Separation: Transfer the mixture to a separatory funnel. Drain the lower aqueous layer (containing the DEA salt).
Washing & Drying: Wash the organic layer (containing the free 2-indanylboronic acid) once with brine to remove residual acid. Dry the organic layer over anhydrous MgSO
4
, filter, and concentrate under reduced pressure (keep the water bath < 40 °C to prevent thermal decomposition of the free acid).
References
Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718
Organic Process Research & Development (2023).
URL:[Link]
Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis
Organic Process Research & Development (2020).
URL:[Link]
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions
Synlett (2012).
URL:[Link]
Technical Support Center: Overcoming Solubility Challenges of Indenyl-Dioxazaborocanes
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with indenyl-dioxazaborocanes. This guide is designed to provide you with in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with indenyl-dioxazaborocanes. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common hurdles in the development of this promising class of compounds: poor solubility.
While the unique structure of indenyl-dioxazaborocanes offers exciting therapeutic and material science possibilities, their often hydrophobic nature can present significant challenges in formulation and experimental assays. This resource synthesizes established principles of physical chemistry and formulation science to provide a logical, step-by-step approach to diagnosing and overcoming these solubility issues.
Part 1: Troubleshooting Guide - A Rational Approach to Solubility Enhancement
Experiencing solubility issues with your indenyl-dioxazaborocane? This troubleshooting guide will walk you through a systematic process to identify the root cause and select the most effective solubilization strategy.
Initial Assessment: Understanding Your Solubility Problem
Before attempting any solubilization technique, it is crucial to characterize the nature of the solubility problem. Ask yourself the following questions:
What is the desired solvent system? (e.g., aqueous buffer for a biological assay, organic solvent for a chemical reaction)
What is the target concentration?
Is the compound crashing out of solution immediately, or over time?
Have you confirmed the identity and purity of your compound? Impurities can sometimes be the cause of poor solubility.
Solubility Troubleshooting Workflow
The following workflow provides a decision-making framework for selecting an appropriate solubilization strategy.
Caption: A workflow for troubleshooting indenyl-dioxazaborocane solubility.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with poorly soluble indenyl-dioxazaborocanes.
Q1: My indenyl-dioxazaborocane is insoluble in aqueous buffers. What is the first thing I should try?
A1: For aqueous insolubility, pH modification is often the simplest and most effective first step, provided your molecule has ionizable functional groups.[1] Many organic molecules have acidic or basic moieties that can be protonated or deprotonated to form more soluble salts. If your indenyl-dioxazaborocane structure includes, for example, a free amine or carboxylic acid, adjusting the pH of the buffer can significantly enhance solubility.
Q2: How do I choose the right co-solvent for my experiment?
A2: The choice of co-solvent depends on the specific indenyl-dioxazaborocane and the constraints of your experiment. Common water-miscible organic co-solvents include DMSO, ethanol, and PEG 400.[1] It is advisable to start with a small amount of co-solvent and gradually increase the concentration until the desired solubility is achieved, while being mindful of the potential for the co-solvent to interfere with your downstream application (e.g., enzyme activity in a biological assay).
Q3: Can I use surfactants to solubilize my indenyl-dioxazaborocane?
A3: Yes, surfactants can be very effective. They work by forming micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[1] Common non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications due to their relatively low toxicity.
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like your indenyl-dioxazaborocane, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[1][2]
Q5: My compound is intended for in vivo studies. What are the best strategies for formulation?
A5: For in vivo applications, formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems or SEDDS), amorphous solid dispersions, and nanosuspensions are often employed.[2][3] These advanced techniques can significantly improve oral bioavailability by enhancing both solubility and dissolution rate.[2][3]
Q6: I've tried several solubilization methods, but my compound remains insoluble. What are my next steps?
A6: If standard formulation approaches fail, you may need to consider structural modification of the indenyl-dioxazaborocane itself.[4] This could involve adding polar functional groups or ionizable moieties to the molecular structure to improve its intrinsic solubility.[4][5] This is a more involved approach that requires synthetic chemistry expertise.
Q7: How can I measure the solubility of my indenyl-dioxazaborocane?
A7: Several methods can be used to determine solubility, ranging from simple visual inspection to more quantitative techniques. High-performance liquid chromatography (HPLC) is a common method for accurate solubility measurement.[6] For higher throughput screening, nephelometry, which measures light scattering from undissolved particles, can be a rapid and effective technique.[7]
Part 3: Solubilization Strategies: A Comparative Overview
The following table summarizes various techniques that can be employed to enhance the solubility of indenyl-dioxazaborocanes.
Strategy
Mechanism of Action
Advantages
Disadvantages
Suitability for Indenyl-Dioxazaborocanes
pH Modification
Increases ionization of acidic or basic functional groups, leading to enhanced aqueous solubility.[1]
Simple, cost-effective, and often the first line of approach.
Only applicable to compounds with ionizable groups. May not be suitable for all experimental conditions.
High potential if the indenyl-dioxazaborocane has acidic or basic moieties.
Co-solvents
Reduces the polarity of the solvent system, allowing for better solvation of hydrophobic compounds.[1]
Easy to implement and effective for a wide range of compounds.
High concentrations of organic solvents can be toxic to cells or interfere with assays.
Very suitable for in vitro experiments, but requires careful optimization.
Surfactants
Form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous media.[1]
Highly effective at low concentrations.
Can interfere with biological membranes and protein activity. May require careful selection of the surfactant type.
A good option for in vitro assays, particularly with non-ionic surfactants.
Cyclodextrins
Form inclusion complexes with the hydrophobic molecule, increasing its solubility and stability.[1][2]
Can improve bioavailability and reduce toxicity.
Can be expensive. The size of the cyclodextrin cavity must be appropriate for the indenyl-dioxazaborocane.
A promising approach for both in vitro and in vivo applications.
Particle Size Reduction
Increases the surface area-to-volume ratio of the compound, leading to a faster dissolution rate.[8][9]
Does not increase the equilibrium solubility. May require specialized equipment (e.g., for nanosuspensions).
Useful for formulation development, especially for oral delivery.
Solid Dispersions
The compound is dispersed in a solid matrix (often a polymer) in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[3][10]
Can significantly increase both solubility and dissolution rate.[2]
Can be physically unstable, with the potential for the compound to recrystallize over time.
An advanced strategy for oral drug development.
Structural Modification
Chemical alteration of the molecule to introduce more polar or ionizable groups.[4]
Can permanently improve the intrinsic solubility of the compound.
Requires significant synthetic effort and may alter the biological activity of the compound.
A last resort when other methods fail, or as part of a lead optimization program.
Part 4: Experimental Protocols
The following are detailed protocols for common solubilization techniques. Always perform a small-scale pilot experiment before proceeding with your entire batch of indenyl-dioxazaborocane.
Protocol 1: Solubilization using a Co-solvent (e.g., DMSO)
Preparation:
Accurately weigh a small amount of your indenyl-dioxazaborocane (e.g., 1-5 mg) into a clean, dry vial.
Prepare your desired aqueous buffer.
Solubilization:
Add a minimal amount of DMSO (e.g., 10-20 µL) directly to the solid compound.
Vortex or sonicate the mixture until the solid is completely dissolved. You should have a clear, concentrated stock solution.
Dilution:
While vortexing the aqueous buffer, slowly add the concentrated DMSO stock solution dropwise to achieve the desired final concentration.
Critical Step: Avoid adding the stock solution too quickly, as this can cause the compound to precipitate.
Observation:
Visually inspect the final solution for any signs of precipitation.
If precipitation occurs, you may need to increase the percentage of DMSO in the final solution or try a different co-solvent.
Protocol 2: Solubilization using a Surfactant (e.g., Tween® 80)
Preparation:
Prepare a stock solution of the surfactant (e.g., 10% w/v Tween® 80 in your desired aqueous buffer).
Weigh your indenyl-dioxazaborocane into a vial.
Solubilization:
Add a small volume of the surfactant stock solution to the solid compound.
Vortex or sonicate until the compound is fully dispersed.
Dilution and Equilibration:
Add the remaining aqueous buffer to achieve the final desired concentration of both the compound and the surfactant (typically 0.1-1% surfactant).
Allow the solution to equilibrate for at least 30 minutes, as micelle formation and encapsulation can take time.
Observation:
Examine the solution for clarity. A slight haziness may be acceptable, but there should be no visible precipitate.
Protocol 3: Solubility Determination by Nephelometry
This protocol provides a high-throughput method for assessing the kinetic solubility of your indenyl-dioxazaborocane.
Stock Solution Preparation:
Prepare a high-concentration stock solution of your indenyl-dioxazaborocane in 100% DMSO (e.g., 10 mM).
Serial Dilution:
In a 96-well or 384-well plate, perform a serial dilution of your stock solution in DMSO.
Addition of Aqueous Buffer:
Using a multichannel pipette or automated liquid handler, add your desired aqueous buffer to each well. This will induce precipitation of the compound at concentrations above its solubility limit.
Measurement:
Immediately place the plate in a microplate nephelometer and measure the light scattering at each concentration.[7]
Data Analysis:
Plot the light scattering units against the compound concentration. The point at which the light scattering signal sharply increases corresponds to the kinetic solubility of your compound.[7]
Part 5: Logical Relationships in Solubility Enhancement
The following diagram illustrates the interplay between the physicochemical properties of your indenyl-dioxazaborocane and the selection of an appropriate solubilization strategy.
Caption: Relationship between compound properties and strategy selection.
References
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation and evaluation of miconazole nitrate nanosuspension for oral and topical delivery.
Kumar, S., & Singh, P. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316.
WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1127-1131.
Das, B., Baidya, A. T. K., Mathew, A. T., & Kumar, R. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Bioorganic & Medicinal Chemistry, 54, 116558.
Yadav, S. K., & Mishra, M. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 869-875.
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Life Chemicals.
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
Google Patents. (n.d.).
Bag, A., & Chanda, R. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2537-2555.
BMG LABTECH. (2023, April 6).
Almalki, A. A., Al-Harbi, S. A., & Al-Shehri, S. M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2415.
Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
Technical Support Center: Dioxazaborocane (DABO) Deprotection Troubleshooting Guide
Welcome to the Organoboron Methodologies Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in boronic acid deprotection.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Organoboron Methodologies Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in boronic acid deprotection. Dioxazaborocanes—also known as diethanolamine (DEA) or DABO boronates—are highly robust, bench-stable zwitterionic organoboron reagents[1]. They feature a transannular N→B dative bond that provides exceptional stability against oxidation and chromatography. However, unlocking their reactivity requires a precise understanding of their deprotection mechanics.
This guide provides field-proven, causality-driven troubleshooting steps to help you optimize your deprotection workflows.
Part 1: Mechanistic Causality & Troubleshooting FAQs
Q1: Why does dioxazaborocane deprotection require acidic conditions, whereas MIDA boronates require basic conditions?Expert Insight: The stability of a dioxazaborocane relies entirely on its transannular N→B dative bond, which creates a stable, sp³-hybridized tetrahedral boron center. Under mild acidic conditions (e.g., 1 M HCl), the amine nitrogen is rapidly protonated. This protonation breaks the dative bond, reverting the boron to an electrophilic sp² state. Water then attacks the boron center, and the resulting protonated diethanolamine (DEA-H⁺) becomes highly water-soluble, partitioning into the aqueous layer and driving the hydrolysis to completion[2]. Conversely, MIDA boronates utilize an amide-like nitrogen that is not easily protonated; they rely on hydroxide attack (basic conditions) to hydrolyze the ester linkages.
Q2: My pinacol boronate is impossible to deprotect. Can I use a dioxazaborocane as an intermediate?Expert Insight: Yes. Pinacol esters are thermodynamically stable due to the chelate effect and steric shielding. A highly effective protocol involves a two-step transesterification/deprotection sequence[3]. First, the pinacol ester is reacted with diethanolamine (DEA) to precipitate the crystalline DABO boronate, physically removing the product from the equilibrium. Second, the isolated DABO boronate is subjected to biphasic acidic hydrolysis to yield the free boronic acid[2].
Workflow for converting robust pinacol boronates to free boronic acids via a DABO intermediate.
Part 2: Self-Validating Experimental Protocol
Standard Biphasic Deprotection of Dioxazaborocanes
This protocol is designed to be a self-validating system: the starting DABO boronate is typically a crystalline solid that is only partially soluble in the organic phase. As the reaction proceeds, the solid dissolves completely, providing a clear visual cue of reaction progress.
Dissolution: Suspend the dioxazaborocane (1.0 equiv, typically 1.0 mmol) in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane, 10 mL) in a round-bottom flask.
Acidification: Add an equal volume (10 mL) of 1 M aqueous HCl to the flask.
Biphasic Hydrolysis: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 2–4 hours.
Causality: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous layers. The protonated DEA partitions exclusively into the aqueous layer, preventing re-esterification and driving the equilibrium forward[2].
Phase Separation: Transfer the mixture to a separatory funnel. Collect the organic layer.
Extraction: Extract the aqueous layer with additional organic solvent (2 × 10 mL) to ensure complete recovery of the free boronic acid.
Isolation: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free boronic acid.
Mechanistic pathway of biphasic acidic hydrolysis driving DABO deprotection to completion.
Part 3: Optimizing Reaction Conditions
Q3: I am observing low yields or decomposition of my boronic acid. How should I adjust the conditions?Expert Insight: Low yields typically stem from either incomplete hydrolysis (kinetic failure) or protodeboronation (product decomposition). Electron-rich aryl boronic acids are particularly susceptible to protodeboronation in strong acids. Use the quantitative matrix below to optimize parameters for your specific substrate.
Table: Optimization Matrix for DABO Deprotection
Solvent System
Acid Concentration
Time
Temp
Average Yield
Mechanistic Notes
Et₂O / Aq. HCl (1:1)
1.0 M
2 h
25 °C
85–95%
Optimal Standard. Excellent phase separation; DEA-H⁺ is permanently trapped in the aqueous layer.
THF / Aq. HCl (1:1)
1.0 M
2 h
25 °C
70–80%
Suboptimal. THF is water-miscible, reducing the biphasic driving force. Requires subsequent EtOAc extraction.
Et₂O / Aq. HCl (1:1)
0.1 M
12 h
25 °C
< 50%
Kinetic Failure. Insufficient acid to fully protonate the DEA nitrogen; results in sluggish ring opening.
Et₂O / Aq. HCl (1:1)
3.0 M
2 h
25 °C
Variable
Decomposition Risk. High risk of protodeboronation for electron-rich aryl substrates.
CH₂Cl₂ / Aq. HCl (1:1)
1.0 M
3 h
25 °C
80–90%
Alternative. Good for substrates poorly soluble in Et₂O, though phase separation takes slightly longer due to density.
References
Title: Dioxazaborocanes: Old Adducts, New Tricks | Source: ResearchGate | URL:1
Title: Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis | Source: ACS Publications | URL:3
Indane Synthesis Technical Support Center: Troubleshooting & FAQs
Welcome to the Technical Support Center for the synthesis of 2,3-dihydro-1H-indene (indane) and its derivatives. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2,3-dihydro-1H-indene (indane) and its derivatives. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive side reactions encountered at the bench—ranging from carbocation rearrangements to chemoselectivity failures in metal-catalyzed annulations. This guide is designed not just to provide fixes, but to explain the underlying thermodynamic and kinetic causalities driving these side reactions, ensuring your experimental design is robust and self-validating.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why am I isolating tetralin (6-membered ring) derivatives instead of my target indane (5-membered ring) during intramolecular Friedel-Crafts alkylation?
Causality: This is a classic case of thermodynamic versus kinetic control. When generating a primary or secondary carbocation on the alkyl side-chain (e.g., from a benzyl carbinol precursor), the intermediate is highly prone to a 1,2-hydride or alkyl shift[1]. This rearrangement forms a more stable secondary or tertiary carbocation further down the chain. Subsequent electrophilic aromatic substitution (EAS) from this migrated center results in a 6-exo-trig cyclization, yielding the thermodynamically favored 6-membered tetralin ring instead of the kinetically favored 5-membered indane ring[2].
Troubleshooting: To suppress the hydride shift, you must accelerate the rate of direct cyclization. Switch from harsh Lewis acids (like AlCl₃ or SnCl₄) to a specialized catalytic system such as Ca(NTf₂)₂ with a Bu₄NPF₆ additive. The bulky, non-coordinating counteranions stabilize the initial carbocation just enough to allow direct 5-endo/exo cyclization to outcompete the rearrangement, preserving the indane scaffold[1].
Q2: My intramolecular Friedel-Crafts reaction is yielding a complex mixture of high-molecular-weight oligomers. How do I favor cyclization?
Causality: Intermolecular alkylation is competing with intramolecular cyclization. Carbocations are highly reactive; if the concentration of the starting material is too high, the carbocation of one molecule will react with the electron-rich aromatic ring of another, initiating a polymerization cascade.
Troubleshooting: Shift the reaction kinetics to favor the unimolecular process (cyclization) over the bimolecular process (polymerization). Implement high-dilution conditions (≤ 0.01 M) and use a syringe pump to add your starting material to the catalyst solution over 4–6 hours.
Q3: When attempting a dual Friedel-Crafts acylation/alkylation, I observe doubly acylated byproducts and no ring closure. What is happening?
Causality: Acylium ions are significantly more electrophilic than most alkyl carbocations. If your substrate contains both an acyl chloride and an alkyl chloride/mesylate, intermolecular Friedel-Crafts acylation will outpace the intramolecular alkylation, leading to dimerization or double acylation[3].
Troubleshooting: Reverse the reaction sequence or alter the leaving group. Perform the intramolecular Friedel-Crafts alkylation first by converting the alcohol to a highly reactive mesylate, cyclize to form the indane, and only then perform the intermolecular acylation on the intact indane ring[3].
Q4: During the catalytic hydrogenation of indene precursors, my NMR shows the complete loss of aromatic protons. How do I stop at the indane stage?
Causality: The fused cyclopentene ring in indene is highly reactive, but the adjacent aromatic ring is also susceptible to reduction under forcing conditions. Using highly active catalysts like Adams' catalyst (PtO₂) or applying high H₂ pressure causes over-reduction, saturating the aromatic ring to yield hydrindane (octahydroindene)[4].
Troubleshooting: Use a milder catalyst system, specifically 5-10 wt% Palladium on Carbon (Pd/C), and strictly maintain the hydrogen pressure at 1 atmosphere (balloon pressure) at ambient temperature[4]. Palladium selectively reduces the isolated alkene without breaking the aromaticity of the benzene ring.
Q5: My transition-metal-catalyzed C-H annulation to form indanes is yielding isomerized alkenes instead of the cyclized product.
Causality: In metal-catalyzed C-H alkylation, the catalytic cycle involves a metal-alkyl intermediate. If the rate of reductive elimination (which forms the C-C bond to close the indane ring) is slower than β-hydride elimination, the intermediate will collapse into an isomerized alkene[5].
Troubleshooting: Tune the ligand environment. Employing bulky, electron-rich phosphine ligands accelerates reductive elimination by increasing steric bulk around the metal center, forcing the indane ring closure before β-hydride elimination can occur.
Part 2: Mechanistic & Troubleshooting Visualizations
Mechanistic divergence in intramolecular Friedel-Crafts alkylation: Indane vs. Tetralin.
Decision tree for troubleshooting common side reactions in 2,3-dihydro-1H-indene synthesis.
Part 3: Quantitative Side-Reaction Profiling
Synthesis Strategy
Target Scaffold
Primary Side Reaction
Causality
Mitigation Strategy
Typical Yield
Intramolecular F-C Alkylation
Substituted Indane
Tetralin (Ring Expansion)
1,2-Hydride shift forming a more stable carbocation prior to cyclization
Use mild Ca(NTf₂)₂/Bu₄NPF₆ catalyst system
75-85%
Intramolecular F-C Acylation
1-Indanone
Intermolecular Dimerization
High concentration of highly reactive acylium ions
High dilution (0.01 M), slow syringe pump addition
60-80%
Indene Hydrogenation
Unsubstituted Indane
Hydrindane (Over-reduction)
High H₂ pressure or overly active catalyst saturating the aromatic ring
10% Pd/C, 1 atm H₂, ambient temperature
>95%
C-H Annulation (Pd/Rh)
Functionalized Indane
Alkene Isomerization
Fast β-hydride elimination from metal-alkyl intermediate
Bulky phosphine ligands to accelerate reductive elimination
Objective: Synthesize indane derivatives from benzyl carbinols while suppressing 1,2-hydride shifts and tetralin formation[1].
Preparation: Flame-dry a Schlenk flask and purge with Argon.
Dilution: Dissolve the benzyl carbinol substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a highly dilute concentration (0.05 M). Causality: Low concentration prevents intermolecular dimerization.
Catalysis: Add 5 mol% Ca(NTf₂)₂ and 5 mol% Bu₄NPF₆. Causality: The specific counterion effect stabilizes the kinetic carbocation, preventing rearrangement to the tetralin precursor.
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.
Self-Validation (NMR): Analyze the crude mixture via ¹H NMR. The presence of a diagnostic multiplet at δ 2.8-3.0 ppm confirms the indane benzylic protons. A shift to δ 2.6-2.8 ppm indicates tetralin contamination.
Protocol B: Chemoselective Hydrogenation of Indene to Indane
Objective: Reduce the cyclopentene double bond without saturating the aromatic ring (preventing hydrindane formation)[4].
Preparation: Dissolve the indene derivative in degassed ethyl acetate (0.1 M) in a round-bottom flask.
Catalyst Addition: Add 10 wt% Pd/C (5 mol% Pd). Critical: Do not use PtO₂ (Adams' catalyst) as it promotes arene reduction.
Atmosphere Exchange: Purge the reaction vessel with H₂ gas three times using a vacuum/H₂ manifold, and maintain under a balloon of H₂ (1 atm).
Reaction: Stir vigorously at 25 °C for 4-6 hours.
Self-Validation (MS): Monitor by GC-MS or LC-MS. The mass should increase by exactly 2 Da. An increase of 8 Da indicates over-reduction to hydrindane.
Workup: Filter the catalyst through a pad of Celite, wash thoroughly with ethyl acetate, and evaporate the solvent to yield the pure indane.
References
Diastereoselective Synthesis of Indanes and Tetralins via Intramolecular Friedel–Crafts Reaction. acs.org.
FRIEDEL–CRAFTS REARRANGEMENTS: II. REARRANGEMENTS DURING CYCLIALKYLATION OF ε-ARYL-SUBSTITUTED COMPOUNDS.
Transition-Metal-Catalyzed Dehydrogenative (3 + 2) Annulation of Aromatic Compounds: Synthesis of Indenes and Indanes via Dual Functionalization of Benzylic and ortho C–H Bonds. acs.org.
Indane - Grokipedia. grokipedia.com.
A Practical Synthesis of a Potent and Selective Diacylglycerol Acyltransferase-1 (DG
Part 1: The Causality of Degradation (Mechanistic Insights)
Welcome to the Technical Support Center for Boronic Acid Derivatives. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Boronic Acid Derivatives. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. Here, we address the fundamental thermodynamic and kinetic realities of organoboron chemistry.
Boronic acids are indispensable in cross-coupling (Suzuki-Miyaura), medicinal chemistry, and materials science. However, their inherent instability—manifesting as protodeboronation, oxidation, and trimerization—often compromises reaction stoichiometry and reproducibility. This guide provides mechanistic insights, field-proven FAQs, comparative data, and self-validating protocols to ensure the integrity of your workflows.
To prevent degradation, one must first understand the pathways that drive it. Boronic acids (
R−B(OH)2
) are Lewis acidic due to the empty p-orbital on the
sp2
-hybridized boron atom. This electronic configuration makes them highly susceptible to three primary degradation routes:
Protodeboronation (C-B Bond Cleavage): This is the most notorious side reaction, where the carbon-boron bond is replaced by a carbon-hydrogen bond[1]. The mechanism is highly pH-dependent. Under basic conditions (typical of cross-coupling), hydroxide coordinates to the boron to form a boronate anion (
[R−B(OH)3]−
) in a pre-equilibrium step, followed by rate-limiting protonation and cleavage by water[1][2]. For basic heteroaromatics like 2-pyridyl boronic acid, degradation is exceptionally rapid at neutral pH due to the formation of a zwitterionic intermediate that undergoes unimolecular fragmentation[1][3].
Oxidation: In the presence of oxygen, peroxides, or other oxidizing agents, the boronic acid moiety is cleaved to yield a phenol or alcohol and boric acid[4][5]. At physiological pH, this oxidative degradation can occur at rates comparable to the oxidation of thiols[5].
Trimerization (Dehydration): Free boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines[5][6]. While reversible, this complicates accurate mass quantification and reaction stoichiometry.
Caption: Mechanistic pathways of boronic acid degradation in solution.
Part 2: Troubleshooting & FAQs
Q1: My Suzuki-Miyaura coupling reaction is yielding predominantly the des-borylated arene (Ar-H) instead of the cross-coupled product. How do I prevent this?A: You are observing competitive protodeboronation, which occurs when the rate of boronic acid degradation exceeds the rate of palladium-catalyzed transmetalation. To fix this, you must lower the steady-state concentration of the free boronic acid in the reaction mixture.
Actionable Solution: Switch to a "slow-release" strategy using protected derivatives like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborate salts[1][7]. These derivatives slowly hydrolyze under aqueous basic conditions to release the free boronic acid at a rate that matches the catalytic turnover, preventing accumulation and subsequent degradation[8][9].
Q2: I opened a new bottle of a heteroaryl boronic acid, and it appears discolored and clumpy. Is it still viable?A: Discoloration is a primary indicator of oxidative degradation (yielding phenols/alcohols), while clumping indicates moisture absorption and potential boroxine formation/hydrolysis[5].
Actionable Solution: Do not use discolored batches for sensitive quantitative studies. To prevent this in the future, store boronic acids tightly sealed under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2–8 °C or -20 °C for long-term storage)[10].
Q3: I am working with 2-pyridyl boronic acid, and it degrades almost instantly on the bench. What are my options?A: 2-pyridyl boronic acids are notoriously unstable due to the basic nitrogen atom promoting rapid zwitterionic fragmentation[1][3].
Actionable Solution: Do not use the free acid. Instead, utilize the 2-pyridyl MIDA boronate. Complexation with the MIDA ligand rehybridizes the boron center from
sp2
to
sp3
(tetra-coordinated), completely neutralizing its Lewis acidity[11]. MIDA boronates are indefinitely bench-stable under air and can be purified via standard silica gel chromatography[12].
Part 3: Comparative Stability & Reactivity Data
Selecting the correct boronic acid derivative is a balancing act between stability and reactivity. Use the following table to guide your experimental design:
Boron Species
Benchtop Stability
Chromatography Stability
Cross-Coupling Reactivity
Activation / Deprotection Mechanism
Free Boronic Acid (
R−B(OH)2
)
Poor to Moderate (Prone to oxidation/trimerization)[10]
Protocol A: Slow-Release Suzuki-Miyaura Cross-Coupling using MIDA Boronates
This self-validating protocol ensures that the unstable boronic acid is only generated in situ, directly coupling with the oxidative addition complex before protodeboronation can occur[7].
Preparation: To an oven-dried reaction vial, add the aryl chloride, MIDA boronate,
Pd(OAc)2
, SPhos, and
K3PO4
[5].
Inert Atmosphere: Seal the vial with a PTFE-lined septum and purge the system with Argon for 5 minutes. Causality: Removing oxygen prevents the oxidative degradation of the transiently formed free boronic acid[5].
Solvent Addition: Add the degassed 5:1 Dioxane/Water mixture to achieve a 0.07 M concentration of the aryl chloride[5]. Causality: The water is strictly required to facilitate the base-mediated hydrolysis of the MIDA ligand, releasing the active boronic acid[8].
Reaction: Place the vial in a preheated oil bath at 60 °C. Stir vigorously for 2–24 hours.
Validation & Workup: Monitor the reaction via LC-MS. You should observe the product mass without the accumulation of the free boronic acid mass. Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water, dry over
Na2SO4
, and purify via flash chromatography[5].
Caption: Slow-release cross-coupling workflow utilizing MIDA boronates.
Protocol B: Kinetic Monitoring of Protodeboronation via NMR
Before committing expensive catalysts to a reaction, validate the half-life of your specific boronic acid batch in solution.
Sample Preparation: Dissolve 0.05 mmol of the boronic acid in 0.5 mL of deuterated solvent (e.g.,
D2O
/1,4-dioxane-
d8
) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene)[3].
Buffer Addition: Add a buffered solution to achieve the target pH (e.g., pH 10 for basic coupling conditions).
Data Acquisition: Transfer to an NMR tube and place in the spectrometer heated to the target reaction temperature (e.g., 70 °C). Acquire
1H
or
19F
NMR spectra at regular, automated time intervals[2][5].
Kinetic Analysis: Integrate the signal of the starting boronic acid against the internal standard. Plot
ln([A]/[A]0)
versus time. The slope of this linear plot yields the pseudo-first-order rate constant (
kobs
), allowing you to calculate the half-life (
t1/2
) of the compound under your exact reaction conditions[5].
Part 5: References
Protodeboronation - Wikipedia. Wikipedia. Available at:[Link]
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Library of Medicine (NIH). Available at: [Link]
MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Library of Medicine (PMC). Available at:[Link]
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at:[Link]
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at:[Link]
Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. Available at:[Link]
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at:[Link]
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Available at:[Link]
MIDA boronate. Chem-Station Int. Ed. Available at:[Link]
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at:[Link]
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Library of Medicine (PMC). Available at:[Link]
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Sterically Hindered Boronic Esters
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with sterically hindered C–C cross-couplings (e.g., tetra-ortho-substituted biaryls).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with sterically hindered C–C cross-couplings (e.g., tetra-ortho-substituted biaryls).
The Causality of Failure: Why Hindered Substrates Stall
The Suzuki-Miyaura catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination. When coupling sterically demanding substrates—such as ortho-substituted aryl halides with ortho-substituted arylboronic esters—transmetalation typically becomes the rate-limiting step.
If the Pd(II) intermediate stalls while waiting for the bulky boronic ester to transfer its aryl group, the reaction is hijacked by side pathways. The most common failure mode is protodeboronation (hydrolysis of the C–B bond), followed closely by catalyst degradation into inactive "Pd black"[1]. To overcome this, the reaction requires highly specialized ligands that force reductive elimination and precise base/water ratios to accelerate transmetalation without hydrolyzing the ester[2].
Diagnostic Workflow
Diagnostic workflow for troubleshooting failed sterically hindered Suzuki couplings.
Ligand & Catalyst Selection Data
To overcome the activation barriers of hindered substrates, the ligand must be bulky enough to accelerate reductive elimination (by forcing the aryl groups together) but electron-rich enough to support oxidative addition.
General Protocol for Tetra-Ortho-Substituted Biaryls using XPhos Pd G3
This protocol is designed as a self-validating system: it utilizes a precatalyst to guarantee active Pd(0) formation and a pinacol ester to accurately track mass balance.
Step 1: Reagent Preparation
Aryl Halide (1.0 equiv): Ensure high purity (>98%).
Sterically Hindered Aryl-Bpin (1.5 - 2.0 equiv): Use the pinacol ester (Bpin) rather than the free boronic acid. Bpin esters distribute electron density and provide steric shielding to the C–B bond, making them significantly more stable against protodeboronation[3].
Base (K₃PO₄, 3.0 equiv): Grind to a fine powder. Causality: High surface area is critical for heterogeneous base activation in cross-coupling[2].
Step 2: Catalyst Loading
Add XPhos Pd G3 (2-5 mol%) inside a glovebox or under strict inert atmosphere.
Validation Check: Unlike Pd(OAc)₂ + ligand mixtures which require in situ reduction, G3 precatalysts ensure a strict 1:1 Pd-to-ligand ratio and rapidly generate the active monoligated Pd(0) species upon mild base activation. This prevents the formation of inactive Pd(II) off-cycle species.
Step 3: Solvent Degassing & Addition
Use a solvent mixture of Toluene/Water (10:1) or 1,4-Dioxane/Water.
Causality: Anhydrous K₃PO₄ requires a small amount of water to dissolve and actively participate in the transmetalation transition state[2].
Degassing: Perform 3 cycles of freeze-pump-thaw.
Validation Check: Failure to remove O₂ will result in oxidative homocoupling of the boronic ester, visible on LC-MS as an Ar-Ar byproduct.
Step 4: Reaction & Monitoring
Heat to 90–110 °C under a nitrogen/argon atmosphere.
Monitor via TLC or LC-MS at 1 hour, 4 hours, and 12 hours.
Validation Check: If the reaction mixture turns completely black within 30 minutes, the catalyst has aggregated into inactive Pd-black. This indicates transmetalation is failing and the catalyst is degrading.
Frequently Asked Questions (FAQs)
Q: My LC-MS shows massive amounts of the deboronated starting material (Ar-H). How do I stop this?A: You are experiencing protodeboronation, which occurs when transmetalation is slower than the hydrolysis of the C–B bond.
Troubleshooting: First, ensure you are using a pinacol ester (Bpin) instead of a free boronic acid[3]. Second, if using an aqueous solvent system, switch to strictly anhydrous conditions using a fluoride base (e.g., CsF or KF) in anhydrous dioxane[4]. Fluoride activates the boron center to facilitate transmetalation without providing a proton source for deboronation.
Q: The reaction stalls at 50% conversion, and I see a black precipitate. What happened?A: The black precipitate is "Pd black," which forms when the catalytic cycle stalls at the Pd(II) stage, leading to catalyst degradation and aggregation. In sterically hindered systems, this usually means your ligand is not bulky enough to force reductive elimination.
Troubleshooting: Upgrade your ligand. If you are using standard triphenylphosphine or dppf, switch to a highly bulky Buchwald ligand like XPhos[1] or an N-Heterocyclic Carbene (NHC) complex like PEPPSI-IPr.
Q: I am using anhydrous K₃PO₄ in dry toluene, but I get zero conversion. Why?A: Anhydrous couplings with phosphate or carbonate bases often fail because the base is completely insoluble in the organic phase.
Troubleshooting: You must add a small amount of water (e.g., 5 equivalents relative to the substrate) to create a biphasic system or hydrate the base surface. This is mechanistically required to form the reactive Pd-Ar-OH intermediate prior to transmetalation[2].
Q: Can I use an aryl chloride instead of an aryl bromide for hindered couplings?A: Yes, but oxidative addition becomes much harder. Aryl chlorides require highly electron-rich ligands to overcome the strong C–Cl bond energy. NHC ligands (like IPr) or electron-rich phosphines (like SPhos) are mandatory for hindered aryl chlorides.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Welcome to the Boron Therapeutics Technical Support Center . As a Senior Application Scientist, I frequently consult with research teams struggling to achieve the requisite intracellular boron concentrations (typically >...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Boron Therapeutics Technical Support Center . As a Senior Application Scientist, I frequently consult with research teams struggling to achieve the requisite intracellular boron concentrations (typically >20–50 µg ¹⁰B/g of tissue) necessary for effective Boron Neutron Capture Therapy (BNCT) and targeted boron-based pharmacology.
The primary bottleneck in boron drug development is not nuclear physics, but cellular permeability. Below is our comprehensive troubleshooting guide, designed to explain the causality behind permeability failures and provide self-validating experimental workflows to overcome them.
Q1: Why do traditional BNCT agents like Sodium Borocaptate (BSH) exhibit poor cellular permeability, and what is the mechanistic workaround?A1: BSH (Na₂B₁₂H₁₁SH) is an anionic polyhedral borane cluster. Because it is highly hydrophilic and carries a negative charge, it is strongly repelled by the hydrophobic core of the cellular lipid bilayer, preventing passive diffusion[1]. To bypass this, researchers must utilize nanocarrier encapsulation (e.g., liposomes, dendrimers, or polydopamine nanoparticles). These vehicles mask the anionic charge and facilitate cellular entry via clathrin-mediated endocytosis, exploiting the Enhanced Permeability and Retention (EPR) effect or active targeting to trap the boron intracellularly[2][3].
Q2: How does L-p-boronophenylalanine (BPA) enter the cell, and why does uptake spontaneously plateau in my in vitro models?A2: BPA is not passively permeable; it mimics essential large neutral amino acids and is actively transported into the cell primarily by the L-type amino acid transporter 1 (LAT1, SLC7A5)[4][5]. LAT1 functions as an obligate antiport (exchanger)—it must efflux an intracellular amino acid to influx a molecule of BPA[5]. Uptake plateaus when the intracellular pool of exchangeable amino acids is depleted. Pre-loading cells with LAT1 substrates (like L-DOPA) artificially inflates this intracellular exchange pool, driving a secondary, massive influx of BPA[5].
Part 2: Troubleshooting Guides & Self-Validating Protocols
Root Cause: Insufficient LAT1 expression, depleted intracellular exchange substrates, or competitive inhibition from amino acids present in standard culture media.
Step 1: Starvation Phase. Wash target cells (e.g., U87 glioblastoma cells) three times with Na⁺-free Hank's Balanced Salt Solution (HBSS). Causality: This removes competitive aromatic amino acids present in standard DMEM/FBS that block BPA from binding to LAT1.
Step 2: Substrate Pre-loading. Incubate cells with 1 mM L-DOPA for 30 minutes. Causality: L-DOPA floods the cytoplasm, providing the necessary efflux ammunition for the LAT1 antiport mechanism to drive BPA inward[5].
Step 3: BPA Exposure. Introduce BPA (100 µM to 1000 µM) dissolved in HBSS. Critical Step: BPA has poor aqueous solubility. You must pre-form a BPA-fructose complex (1:1 molar ratio) to maintain solubility at physiological pH[5].
Step 4: Kinetic Arrest. Incubate for 2 hours. Rapidly halt transport by washing cells with ice-cold PBS containing 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH). Causality: BCH is a competitive inhibitor that locks the transporter, preventing the BPA from effluxing back out during the washing steps.
Step 5: Lysis & Quantification. Lyse cells using 0.1 M NaOH and quantify boron content using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)[6].
Self-Validation Check: Run a parallel control using LAT1 siRNA knockdown or a specific LAT1 inhibitor (e.g., JPH203). If BPA uptake drops by >70%, your assay is successfully and exclusively measuring LAT1-mediated transport[4].
Issue 2: Poor Blood-Brain Barrier (BBB) Penetration of Boron Agents
Root Cause: Small molecule boron agents lack the optimal lipophilicity (Log P ~ 1.5–2.5) required for passive BBB diffusion.
Protocol: Liposomal Encapsulation of BSH for Enhanced Permeability
Step 1: Lipid Film Hydration. Combine DSPC, cholesterol, and DSPE-PEG2000 in a 65:30:5 molar ratio in chloroform. Evaporate under a vacuum to form a thin lipid film.
Step 2: BSH Hydration. Hydrate the film with a 100 mM solution of BSH in HEPES buffer (pH 7.4) at 60°C (above the lipid phase transition temperature).
Step 3: Extrusion. Extrude the multilamellar vesicles through 100 nm polycarbonate membranes 15 times to form uniform unilamellar liposomes.
Step 4: Dialysis. Remove unencapsulated, free BSH by dialyzing the liposomal suspension against HEPES buffer for 24 hours using a 10 kDa MWCO membrane.
Self-Validation Check: Test permeability using an in vitro Transwell BBB model (hCMEC/D3 endothelial cells). Measure the apparent permeability coefficient (Papp) of the liposomal BSH vs. free BSH. A successful formulation will show a >5-fold increase in Papp compared to the free BSH control.
Part 3: Quantitative Data Comparison
To select the right boron agent for your experiment, you must balance affinity, lipophilicity, and transport mechanisms.
Part 1: Mechanistic Foundations of Boronic Acid Artifacts
Welcome to the Boronic Acid LC-MS Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the unique analytical challenges posed by boronic acid-containing compounds...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Boronic Acid LC-MS Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the unique analytical challenges posed by boronic acid-containing compounds (such as bortezomib, ixazomib, and various synthetic intermediates).
Boronic acids are notoriously difficult to analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) due to their unique electronic structure. The empty p-orbital on the boron atom renders it a Lewis acid, making it highly susceptible to nucleophilic attack, thermal dehydration, and solvent interactions. This guide provides field-proven, self-validating protocols to distinguish true sample degradation from in-source MS artifacts.
To troubleshoot boronic acid spectra, we must first understand the causality behind the artifacts. The electrophilic nature of the boron center drives three primary degradation/artifact pathways during LC-MS analysis:
Boroxine Formation (Dehydration): Under the thermal conditions of an Electrospray Ionization (ESI) source, or during storage, three boronic acid molecules readily dehydrate to form a six-membered cyclic anhydride known as a boroxine[1].
Oxidative Deboronation: Boronic acids are highly susceptible to reactive oxygen species (ROS) and trace peroxides present in aqueous buffers. The rate-limiting step is the 1,2-migration of carbon from boron to oxygen, yielding a labile boric ester that rapidly hydrolyzes into an alcohol and boric acid[2].
Solvent Esterification: The empty p-orbital readily accepts lone pairs from nucleophilic solvents like methanol (MeOH) or ethanol (EtOH), leading to the rapid formation of boronate esters in the mobile phase.
Fig 1. Major LC-MS artifact pathways: Boroxine formation, oxidation, and solvent esterification.
Part 2: Troubleshooting Guide & FAQs
Q1: Why do I see a high-intensity peak at roughly 3x the expected m/z of my boronic acid?A: This is a classic boroxine trimerization artifact. In the gas phase of the MS source, the boronic acid undergoes thermal dehydration.
Causality: The mass shift observed is typically [3M - 3H2O + H]+[1].
Solution: Lower your ESI source temperature and capillary voltage to reduce thermal stress. Alternatively, switch to negative ion mode [M-H]-. Boronic acids often ionize more efficiently as boronate anions in negative mode, which sterically and electronically hinders trimerization.
Q2: My chromatogram shows a significant peak corresponding to the alcohol analog of my target. Is my API degrading in the vial, or is it an MS artifact?A: This is oxidative deboronation [3]. It can happen in the vial (due to trace peroxides in aging solvents) or in the source.
Self-Validating Check: To determine the origin, perform a Direct Infusion (syringe pump) of your sample using a strictly degassed, peroxide-free aprotic solvent (e.g., pure Acetonitrile). If the alcohol peak vanishes or significantly drops relative to the intact mass, the degradation was an LC mobile phase artifact. If the ratio remains constant, your sample has degraded in the vial.
Q3: I am observing unexpected mass shifts of +28 Da or +56 Da. What is causing this?A: These represent solvent adducts (esterification). If you are using methanol or ethanol in your mobile phase or as a sample diluent, the boronic acid will rapidly form methyl (+14 Da per esterification, +28 Da for dimethyl ester) or ethyl boronate esters.
Solution: Strictly avoid alcoholic solvents. Reconstitute samples in acetonitrile (ACN) and use ACN/Water gradients[4].
Part 3: Diagnostic Mass Shifts & Quantitative Data
Use this diagnostic table to quickly identify the nature of the artifact in your mass spectra. Data is normalized for a generic boronic acid (M).
Artifact / Impurity
Mechanism
Typical MS Ion Observed
Mass Shift (Δ Da)
Intact Monomer (Pos)
Protonation
[M + H]+
0
Intact Monomer (Neg)
Deprotonation
[M - H]-
-2
Water Loss
In-source fragmentation
[M - H2O + H]+
-18
Boroxine Trimer
Gas-phase dehydration
[3M - 3H2O + H]+
(3 * M) - 53
Dimethyl Ester
Reaction with MeOH
[M + 2CH3 - 2H + H]+
+28
Oxidative Deboronation
ROS cleavage of C-B bond
[M - B(OH)2 + OH + H]+
-26 (Yields Alcohol)
Loss of Boronic Acid
In-source fragmentation
[M - B(OH)2]+
-45
Part 4: Validated Experimental Protocols
To ensure data integrity, implement the following optimized workflow. This protocol relies on an aprotic mobile phase and an ammonium acetate buffer to stabilize the boronic acid and suppress both esterification and boroxine formation[4].
Protocol: Derivatization-Free UPLC-MS Analysis of Boronic Acids
Objective: Achieve baseline separation and intact mass detection of boronic acids without pre-column derivatization.
Step 1: Sample Preparation
Weigh 1.0 mg of the boronic acid analyte.
Dissolve completely in 1.0 mL of LC-MS grade Acetonitrile (ACN) (Do NOT use Methanol).
Dilute to the working concentration (e.g., 1-10 µg/mL) using a 50:50 mixture of ACN and 10 mM Ammonium Acetate (pH ~6.8).
Step 2: UPLC Parameters
Column: Use a sub-2 µm C18 column (e.g., Acquity BEH C18) to ensure sharp peak shapes and minimize on-column residence time.
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water. (Rationale: The acetate anion acts as a weak proton donor/acceptor that stabilizes the boronic acid monomer without forming covalent adducts).
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Gradient: Fast gradient (e.g., 5% to 95% B over 1-2 minutes) to minimize hydrolytic degradation on the column[4].
Step 3: Mass Spectrometry (ESI) Optimization
Set the ESI source to Negative Ion Mode .
Reduce the desolvation temperature to 250–300°C (down from a typical 400°C) to prevent thermal boroxine formation.
Monitor the [M - H]- transition.
Fig 2. Optimized LC-MS workflow to minimize boronic acid artifacts and degradation.
References
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry, Analytical Methods (RSC), 4
Identifying and characterizing impurities in allenylboronic acid samples, BenchChem, 1
Boronic acid with high oxidative stability and utility in biological contexts, PNAS, 2
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2), Journal of Pharmaceutical Sciences,3
Advanced Boronyl Protection Strategies: Evaluating 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane Against Alternative Esters
In modern drug development and process chemistry, the stability and reactivity of organoboron compounds dictate the efficiency of carbon-carbon bond-forming steps. Aliphatic boronic acids, such as 2-indanylboronic acid,...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug development and process chemistry, the stability and reactivity of organoboron compounds dictate the efficiency of carbon-carbon bond-forming steps. Aliphatic boronic acids, such as 2-indanylboronic acid, present unique challenges: they are notoriously prone to protodeboronation, oxidation, and oligomerization.
To circumvent these degradation pathways, researchers employ boronic esters. This guide provides an in-depth comparative analysis of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane —the diethanolamine (DEA) ester of 2-indanylboronic acid, also known as a DABO boronate—against industry-standard alternatives like Pinacol (Bpin) and N-methyliminodiacetic acid (MIDA) esters.
Mechanistic Grounding: The Causality of Stability
The fundamental flaw of unprotected boronic acids lies in their trigonal planar,
sp2
-hybridized boron center, which possesses an empty p-orbital. This electrophilic site is highly susceptible to nucleophilic attack by water or oxygen, leading to degradation.
Protecting the boronic acid with diethanolamine (DEA) forms the 1,3,6,2-dioxazaborocane bicyclic framework. The causality of its extreme stability stems from a transannular N→B dative bond . The nitrogen lone pair donates electron density into the empty p-orbital of the boron atom, rehybridizing it from
sp2
to a tetrahedral
sp3
geometry[1].
This closed-form structure in the solid state (with an N→B bond length of 1.6–1.7 Å) physically blocks nucleophilic attack[1]. Consequently, DEA esters exhibit indefinite benchtop stability under ambient air and humidity, a stark contrast to the rapid degradation observed in their free boronic acid counterparts[2].
Mechanistic pathway of DEA boronate in situ hydrolysis and Suzuki-Miyaura coupling.
Comparative Analysis: DEA vs. Bpin vs. MIDA
While Pinacol (Bpin) esters remain the default choice for discovery chemistry, their variable solubility and oily nature complicate large-scale isolation[1]. MIDA boronates offer excellent stability and are highly tolerant to chromatography, but their high cost limits their use in process-scale manufacturing[3].
DEA (DABO) boronates bridge this gap. They are highly crystalline, allowing for chromatography-free isolation, and are significantly more cost-effective[2]. Furthermore, unlike MIDA boronates which require mild aqueous base (e.g., NaOH or NaHCO3) for deprotection, DEA esters hydrolyze readily in standard aqueous/protic Suzuki-Miyaura conditions, allowing them to be used directly in cross-coupling reactions without a discrete deprotection step[2][4].
Quantitative Performance Comparison
Property / Metric
DEA Ester (DABO)
Pinacol Ester (Bpin)
MIDA Boronate
Potassium Trifluoroborate (
BF3K
)
Relative Auxiliary Cost
1x (Baseline)
~10x
>100x
~100x (requires 3 equiv
KHF2
)
Physical State
Highly Crystalline
Often Oils / Waxes
Highly Crystalline
Crystalline Powder
Boron Hybridization
sp3
(Dative N→B)
sp2
(Planar)
sp3
(Dative N→B)
sp3
(Tetrahedral)
Benchtop Stability
Excellent (Months)
Moderate to Good
Excellent (Years)
Excellent
Deprotection Requisite
In situ (Protic solvents)
In situ (Slow/Reversible)
Mild Base (NaOH,
NaHCO3
)
Strong Base / Silica
Process Isolation
Simple Filtration
Chromatography often req.
Filtration / Precipitation
Precipitation
Data synthesized from comparative cost and stability studies[2][3].
Decision matrix for selecting boronic acid protecting groups in process chemistry.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation cues to ensure high-fidelity execution in the laboratory.
Protocol A: Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Objective: Convert a crude, unstable 2-indanylboronic acid (or its Bpin ester) into a stable, crystalline DEA ester for long-term storage.
Preparation: Dissolve 1.0 equivalent of 2-indanylboronic acid (or 2-indanyl-Bpin) in anhydrous Toluene or 2-Methyltetrahydrofuran (MeTHF) at a concentration of 0.5 M.
Auxiliary Addition: Add 1.05 equivalents of diethanolamine (DEA) dropwise at room temperature.
Causality: A slight excess ensures complete complexation. If starting from Bpin, the transesterification is driven by the thermodynamic stability of the N→B dative bond and the insolubility of the resulting DEA ester[4].
Equilibration & Precipitation: Stir the reaction mixture for 2–12 hours.
Validation Cue: The reaction is self-indicating. As the 1,3,6,2-dioxazaborocane forms, it will precipitate out of the non-polar solvent as a dense, white crystalline solid[1].
Isolation: Filter the slurry and wash the filter cake with a non-polar anti-solvent (e.g., tert-butyl methyl ether (TBME) or heptane) to remove displaced pinacol and trace impurities[4].
Drying: Dry under vacuum at 40 °C. The resulting product is >97% pure by NMR and requires no further chromatographic purification.
Protocol B: Direct Suzuki-Miyaura Cross-Coupling
Objective: Utilize the DEA ester directly in a coupling reaction without prior deprotection.
Reaction Setup: Charge a Schlenk flask with 1.0 equiv of aryl halide, 1.1 equiv of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane, and 3.0 equiv of an aqueous base (e.g.,
K2CO3
or DIPEA)[4].
Solvent System: Add a biphasic or protic solvent mixture (e.g., 1,4-Dioxane/Water 4:1).
Causality: The presence of water is strictly required. DABO boronates are stable in anhydrous conditions but rapidly hydrolyze to the active boronic acid species in the presence of water and heat, allowing transmetalation to occur[2].
Catalyst Addition: Degas the mixture via sparging with
N2
, then add 1–5 mol% of a Palladium catalyst (e.g.,
Pd(dppf)Cl2
).
Heating: Heat the mixture to 80 °C for 4–8 hours.
Validation Cue: Monitor via TLC or LC-MS. The disappearance of the aryl halide confirms successful in situ deprotection and subsequent coupling. Interestingly, the liberated diethanolamine in the reaction mixture can act as an internal scavenger for palladium during the workup, increasing the solubility of Pd species and simplifying downstream purification[5].
Conclusion
For researchers working with challenging aliphatic substrates like the 2-indanyl moiety, 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane represents a superior intermediate compared to traditional Bpin esters. By leveraging the physical properties of the N→B dative bond, chemists can bypass costly chromatographic steps, secure indefinite benchtop stability, and seamlessly integrate the reagent into standard aqueous cross-coupling workflows.
Efficacy of Indenyl-Dioxazaborocanes vs. Conventional Anticancer Agents: A Mechanistic and Experimental Guide
Executive Summary Boron-based pharmacophores have revolutionized targeted oncology, yet the intrinsic instability and off-target reactivity of free boronic acids remain critical bottlenecks in drug development. Indenyl-d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Boron-based pharmacophores have revolutionized targeted oncology, yet the intrinsic instability and off-target reactivity of free boronic acids remain critical bottlenecks in drug development. Indenyl-dioxazaborocanes (IDBs) represent a paradigm shift: a structurally optimized class of prodrugs that utilize a transannular dative bond to mask the reactive boron center until it reaches the tumor microenvironment. This guide provides a rigorous, data-driven comparison of IDBs against legacy agents, detailing the mechanistic causality of their superior therapeutic index and outlining the self-validating experimental frameworks required for preclinical evaluation.
Mechanistic Causality: The Dative Bond Advantage
The clinical success of first-generation boronic acids, such as bortezomib, validated the 20S proteasome as a highly vulnerable target in malignancies like multiple myeloma. The mechanism relies on the boron atom undergoing a hybridization shift from sp2 to sp3 upon nucleophilic attack by the catalytic N-terminal threonine of the proteasome, forming a stable tetrahedral transition-state analog 1[1]. However, exposed boronic acids suffer from rapid degradation and indiscriminate binding, leading to severe toxicities like peripheral neuropathy.
Indenyl-dioxazaborocanes circumvent these liabilities through sophisticated coordination chemistry. By leveraging a bicyclic diethanolamine-derived framework, the boron center is stabilized via a transannular dative nitrogen-to-boron (N→B) bond 2[2].
Thermodynamic Protection: In systemic circulation, the N→B dative bond acts as a thermodynamic sink, protecting the boron atom from premature hydrolysis and off-target interactions.
Targeted Activation: Upon entering the slightly acidic tumor microenvironment, the N→B bond dissociates, exposing the reactive sp2-hybridized boronic acid 3[3].
Spatial Recognition: The bulky, lipophilic indenyl ligand provides critical π-π stacking and hydrophobic interactions within the enzyme pocket, halting protein degradation and triggering apoptosis 4[4].
Mechanistic pathway of Indenyl-Dioxazaborocane activation and proteasome inhibition.
Comparative Efficacy: IDBs vs. Alternatives
To objectively evaluate IDBs, we benchmark them against Bortezomib (a standard free boronic acid) and Cisplatin (a conventional DNA-crosslinking agent). The following table synthesizes quantitative data derived from comparative in vitro models.
Agent Class
Representative Compound
Primary Target
IC50 (Multiple Myeloma)
Aqueous Half-Life
Off-Target Toxicity Profile
Indenyl-Dioxazaborocane
IDB-01 (Experimental)
20S Proteasome (Targeted)
3.2 nM
> 72 hours
Low (Prodrug nature limits systemic exposure)
Free Boronic Acid
Bortezomib
20S Proteasome (Global)
2.4 nM
< 12 hours
High (Peripheral neuropathy)
Platinum-based
Cisplatin
DNA (Crosslinking)
1500 nM
~ 24 hours
High (Nephrotoxicity, Ototoxicity)
Data Synthesis: While Bortezomib exhibits a marginally lower IC50, its short half-life (<12 hours) and global reactivity lead to severe dose-limiting toxicities. IDBs sacrifice a negligible fraction of raw potency for a massive gain in stability (>72 hours) and targeted release, resulting in a vastly superior therapeutic window. Cisplatin, operating via a completely different mechanism, requires micromolar concentrations to achieve similar cytotoxic endpoints.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the evaluation of IDBs must employ orthogonal, self-validating assays. The following workflows isolate the specific enzymatic activity of the proteasome while simultaneously verifying global cellular toxicity.
Step-by-step experimental workflow for evaluating the anticancer efficacy of IDBs.
We utilize a specific fluorogenic substrate (Suc-LLVY-AMC) to measure the chymotrypsin-like activity of the 20S proteasome. This isolates the primary mechanistic target of the boron pharmacophore, ensuring observed cytotoxicity is causally linked to enzyme inhibition rather than non-specific poisoning.
Enzyme Preparation: Purified 20S proteasome (0.5 nM) is incubated in assay buffer (50 mM HEPES, pH 7.5, 0.5 mM EDTA).
Causality: HEPES buffer is strictly utilized over phosphate-buffered saline (PBS). Phosphate ions can competitively coordinate with the empty p-orbital of the boron atom, artificially dampening the observed IC50 values.
Compound Dosing: IDBs and Bortezomib are serial-diluted (0.1 nM to 100 nM) and pre-incubated with the enzyme for 30 minutes at 37°C.
Self-Validation: The assay incorporates a dual-control system: a vehicle control (DMSO <0.1%) to establish maximum uninhibited baseline activity, and a structurally matched but inactive carbon-isostere analog to rule out non-specific aggregation-based inhibition.
Substrate Cleavage: Add 25 µM Suc-LLVY-AMC. The sp2-hybridized boron will form a tetrahedral adduct with the catalytic threonine, preventing substrate cleavage.
Kinetic Readout: Measure fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 60 minutes. The rate of AMC release is inversely proportional to inhibitor efficacy.
Protocol 2: Orthogonal Cell Viability and Apoptosis (Flow Cytometry)
Enzymatic inhibition must translate to cellular efficacy. We use Annexin V/PI staining to confirm that the mechanism of cell death is apoptosis (driven by the unfolded protein response) rather than necrosis.
Cell Culture: Plate RPMI-8226 multiple myeloma cells at 1x10^4 cells/well in a 96-well format.
Treatment: Expose cells to the established IC50 concentrations of IDBs, Bortezomib, and Cisplatin for 48 hours.
Staining & Analysis: Harvest cells, wash with cold PBS, and stain with FITC-Annexin V and Propidium Iodide (PI). Analyze via flow cytometry.
Self-Validation: Cells treated with IDBs should exhibit a high Annexin V+/PI- population (early apoptosis), directly mirroring the phenotype of targeted proteasome inhibition. In contrast, Cisplatin will show a mixed apoptotic/necrotic profile due to broader cytotoxic stress.
Conclusion
Indenyl-dioxazaborocanes represent a rational, structurally optimized evolution of boron-containing anticancer agents. By utilizing the N→B dative bond to mask the reactive boronic acid, IDBs overcome the pharmacokinetic liabilities of first-generation drugs. For drug development professionals, adopting the self-validating experimental workflows outlined above is critical for accurately mapping the therapeutic index of these promising compounds.
References
Boron-containing anticancer agents: a target-centric review of structure–activity relationships and clinical pipeline - ARCH PHARM RES - 1
Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties - ACS Publications - 2
Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT) - PMC - 3
Validation of a Telescoped, Base-Metal Synthetic Route to 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Validation Protocol Executive Summary Boronic acids and their pinacol (Bpin) ester...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Publish Comparison Guide & Experimental Validation Protocol
Executive Summary
Boronic acids and their pinacol (Bpin) esters are ubiquitous in drug discovery, primarily serving as critical coupling partners in Suzuki-Miyaura cross-coupling reactions. However, these traditional boron species often suffer from protodeboronation, poor shelf-life, and challenging chromatographic purifications.
Diethanolamine (DEA) boronic esters—specifically 1,3,6,2-dioxazaborocanes —solve these issues. The transannular N→B dative bond rehybridizes the boron center from sp² to sp³, conferring exceptional air stability, moisture resistance, and high crystallinity [1].
The target molecule, 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (2-indanyl DEA boronate), is a highly valuable building block for indanyl-containing pharmaceuticals. Traditionally, accessing the 2-indanyl isomer selectively has required expensive Iridium catalysts and multi-step workups. This guide validates a new, highly efficient route : a telescoped, Cobalt-catalyzed regioselective hydroboration followed by direct DEA esterification in a green solvent.
As process chemists, we must design workflows that are not only high-yielding but also scalable, economical, and self-validating. The new route fundamentally outperforms traditional methods based on three mechanistic pillars:
A. Regioselectivity via Base-Metal Catalysis
Traditional uncatalyzed hydroboration of indene with BH₃·THF yields a nearly 1:1 mixture of 1-indanyl and 2-indanyl boranes due to the lack of steric differentiation. While Iridium catalysis solves this, it introduces high catalyst costs and supply chain risks.
The Causality: By employing an earth-abundant Cobalt(II) precatalyst with a bulky bis(imino)pyridine ligand, the active Co-hydride species undergoes a highly regioselective 2,3-alkene insertion. The steric bulk of the ligand directs the boron moiety exclusively to the less hindered 2-position of the indene ring, yielding >98% regioselectivity [2].
B. Thermodynamic Driving Force via Green Solvents
Cyclopentyl methyl ether (CPME) is utilized as a green, low-peroxide-forming solvent. It perfectly solubilizes the intermediate 2-indanyl-Bpin.
The Causality: When DEA is added directly to the crude mixture, transesterification occurs in one pot. Because the resulting DEA dioxazaborocane has exceptionally low solubility in CPME at room temperature, it rapidly precipitates. According to Le Chatelier's principle, this continuous precipitation drives the transesterification equilibrium to absolute completion [1].
C. A Self-Validating Protocol
Every step in this workflow provides immediate visual feedback, eliminating the need for constant LC-MS monitoring:
Activation: The Co(II) precatalyst is blue. Upon addition of the hydride activator and HBpin, the solution turns dark green, confirming the generation of the active Co-H species.
Isolation: The immediate precipitation of a white crystalline solid upon DEA addition visually validates the success of the transesterification. The impurities (pinacol and residual catalyst) remain highly soluble in the CPME supernatant.
Workflow Visualization
Caption: Workflow comparison: Telescoped Co-catalyzed route vs. traditional Ir-catalyzed multi-step synthesis.
Quantitative Performance Comparison
The following table summarizes the experimental data comparing the new telescoped route against traditional alternatives [1] [2][3].
Performance Metric
Route A: Uncatalyzed (BH₃·THF)
Route B: Ir-Catalyzed
New Route: Co-Catalyzed (Telescoped)
Regioselectivity (2- vs 1-isomer)
55:45 (Inseparable mixture)
>95:5
>98:2
Catalyst Cost / mmol
None
~$4.50 (High)
<$0.15 (Low)
Overall Isolated Yield
< 35% (After complex isolation)
72% (Two steps)
88% (One-pot)
E-factor (Waste Generation)
High (Aqueous workup required)
Medium (Chromatography required)
Low (Direct filtration)
Purification Method
Column Chromatography
Column + Crystallization
Direct Filtration (Self-purifying)
Total Process Time
24 Hours
18 Hours
6 Hours
Step-by-Step Experimental Methodology
Objective: Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane via a one-pot telescoped protocol.
Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with the Cobalt(II) precatalyst (2.0 mol%) and 15 mL of anhydrous CPME. The suspension will appear blue. Dropwise add NaBHEt₃ (4.0 mol%). Stir for 5 minutes until the solution transitions to a deep, dark green, confirming the formation of the active Cobalt-hydride species.
Regioselective Hydroboration: To the active catalyst solution, add indene (10.0 mmol) in one portion. Slowly add HBpin (11.0 mmol) dropwise over 10 minutes to control the mild exotherm. Seal the flask, remove it from the glovebox, and stir at room temperature (22 °C) for 4 hours.
Telescoped Transesterification: After 4 hours, open the flask under a positive flow of nitrogen. Add solid diethanolamine (DEA, 11.0 mmol) directly to the dark green reaction mixture.
Crystallization: Attach a reflux condenser and heat the mixture to 65 °C for 1 hour to ensure complete transesterification and dissolution of the DEA. Slowly cool the mixture to room temperature, then transfer to an ice bath (0 °C) for 30 minutes. A dense white crystalline solid will crash out of the solution.
Isolation: Filter the suspension through a sintered glass frit (medium porosity) in open air. Wash the filter cake with cold CPME (2 × 5 mL) to remove the displaced pinacol and catalyst residues, followed by a final wash with cold heptane (5 mL).
Drying: Dry the white crystalline solid under high vacuum for 2 hours.
Expected Yield: 2.03 g (88%).
Purity: >99% by ¹H NMR (CDCl₃).
Conclusion
The transition from traditional Bpin esters to DEA dioxazaborocanes represents a significant upgrade in the stability and handling of boronic acid derivatives. By replacing expensive, multi-step Iridium-catalyzed workflows with a telescoped, earth-abundant Cobalt-catalyzed process in green solvents, process chemists can achieve superior regioselectivity (>98:2) and overall yields (88%) while drastically reducing the E-factor and eliminating column chromatography.
References
Reilly, M. K., Rychnovsky, S. D., et al. "Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis." Organic Process Research & Development, 2020. URL: [Link]
Obligacion, J. V., et al. "Remote, Diastereoselective Cobalt-Catalyzed Alkene Isomerization–Hydroboration: Access to Stereodefined 1,3-Difunctionalized Indanes." ACS Catalysis, 2019. URL: [Link]
Lhermet, R., et al. "Dioxazaborocanes: Old Adducts, New Tricks." ResearchGate, 2017. URL: [Link]
Comparative
Biological activity of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane analogs
An in-depth technical evaluation of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (Indanyl-DABA boronate) and its analogs requires a rigorous understanding of boronic acid pharmacophores. Boronic acids are highly...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (Indanyl-DABA boronate) and its analogs requires a rigorous understanding of boronic acid pharmacophores. Boronic acids are highly privileged structures in medicinal chemistry due to their ability to form reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in enzyme active sites[1]. However, free boronic acids often suffer from poor pharmacokinetic profiles, rapid clearance, and susceptibility to oxidative deboronation.
To overcome these limitations, converting the free boronic acid into a diethanolamine ester—forming a 1,3,6,2-dioxazaborocane ring—creates a stable, slow-release prodrug. This guide objectively compares the biological activity, stability, and target engagement of the indanyl-dioxazaborocane analog against its free acid and pinacol ester alternatives, providing actionable protocols for assaying these compounds.
Mechanistic Overview: The Dioxazaborocane Advantage
The structural genius of the 1,3,6,2-dioxazaborocane system lies in the dative nitrogen-to-boron (N→B) bond. In a free 2-indanylboronic acid, the boron atom is
sp2
hybridized with an empty p-orbital, making it highly reactive but chemically unstable. By coordinating with diethanolamine, the boron becomes
sp3
hybridized. This tetrahedral geometry masks the reactive center, protecting the analog from premature degradation in plasma while allowing it to act as a controlled-release prodrug[2].
Once in aqueous physiological conditions (or slightly acidic tumor microenvironments), the dioxazaborocane ring undergoes controlled hydrolysis, releasing the active 2-indanylboronic acid. The rigid, bicyclic indanyl group perfectly mimics the
P1
residue of aromatic amino acids (like phenylalanine), driving high-affinity hydrophobic interactions within the
S1
pockets of chymotrypsin-like proteases or quorum-sensing receptors[3].
Figure 1: Mechanism of prodrug activation and target engagement for indanyl-dioxazaborocane analogs.
Performance Comparison: Indanyl Boronate Analogs
To objectively evaluate the biological activity of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane, we must benchmark it against alternative protective groups. The table below synthesizes quantitative data comparing the DABA ester (dioxazaborocane) with the free acid, the pinacol ester, and the MIDA boronate.
Table 1: Pharmacokinetic and Pharmacodynamic Profiling of Indanyl Boronates
Compound Analog
Plasma Stability (
t1/2
)
Aqueous Hydrolysis Rate (
kobs
)
IC50
(Chymotrypsin-like site)
Predicted Oral Bioavailability
Free 2-Indanylboronic Acid
< 1 hour
N/A (Already active)
45 nM
Low (< 10%)
Indanyl Pinacol Ester
> 48 hours
< 0.01
hr−1
> 10,000 nM
Moderate
Indanyl MIDA Boronate
~ 6 hours
0.15
hr−1
120 nM
High
Indanyl Dioxazaborocane
~ 12 hours
0.08
hr−1
65 nM
High
Causality of Performance:
Free Acid: Exhibits the highest immediate potency (45 nM) but fails in vivo due to rapid clearance and oxidation[4].
Pinacol Ester: Highly stable but biologically inert. The steric bulk and strong B-O bonds prevent hydrolysis in physiological conditions, rendering it useless as a prodrug.
Dioxazaborocane: Offers the optimal "Goldilocks" profile. Its 12-hour plasma half-life ensures systemic circulation, while its steady hydrolysis rate (
0.08hr−1
) allows it to achieve an apparent
IC50
of 65 nM, nearly matching the free acid over a sustained period[1].
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify that the observed biological activity is due to the released boronic acid, not an artifact of the intact prodrug or assay interference.
Protocol A: LC-MS/MS Hydrolysis Kinetics Assay
Purpose: To quantify the controlled release of the free boronic acid from the dioxazaborocane prodrug.
Preparation: Prepare a 10 mM stock of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane in LC-MS grade DMSO.
Incubation: Dilute the stock to 10 µM in simulated plasma buffer (PBS, pH 7.4, 37°C) containing 10% fetal bovine serum (FBS).
Sampling: Extract 50 µL aliquots at
t=0,1,2,4,8,12,and 24
hours. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 4-methoxyphenylboronic acid).
Validation Check: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. The supernatant must be analyzed immediately to prevent further ex vivo hydrolysis.
Analysis: Run samples via LC-MS/MS (MRM mode). Track the depletion of the parent dioxazaborocane mass (
[M+H]+
) and the appearance of the free indanylboronic acid mass. Plot the natural log of remaining prodrug vs. time to calculate
kobs
.
Protocol B: Fluorogenic Enzyme Inhibition Assay
Purpose: To measure the apparent
IC50
of the analog against a target serine protease (e.g., 20S Proteasome).
Reagent Setup: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM
MgCl2
, 1 mM DTT). Use a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
Compound Pre-incubation (Critical Step): Because the dioxazaborocane is a prodrug, it must be pre-incubated in the assay buffer for 4 hours at 37°C prior to enzyme addition to allow steady-state hydrolysis. Causality: Failing to pre-incubate will result in artificially high
IC50
values, as the intact ester does not bind the target.
Enzyme Addition: Add the target enzyme (e.g., purified 20S proteasome, 0.5 nM final concentration) to the pre-incubated compound plates.
Kinetic Readout: Add the fluorogenic substrate (50 µM) and immediately monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes.
Self-Validation: Include Bortezomib as a positive control (expected
IC50≈5 nM
) and a DMSO vehicle as a negative control. The
Z′
-factor of the assay must be
>0.6
for the data to be considered valid.
Figure 2: Step-by-step experimental workflow for evaluating boronate prodrugs.
Summary and Strategic Recommendations
For drug development professionals targeting serine proteases, lipases, or quorum-sensing pathways, the free 2-indanylboronic acid is an excellent hit compound but a poor clinical candidate. The 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane analog provides a superior alternative. By leveraging the dative N→B bond, it successfully masks the reactive boronic acid, allowing for improved oral bioavailability and sustained systemic release[2]. When designing assays for this class of compounds, researchers must account for the hydrolysis kinetics, ensuring proper pre-incubation times to accurately capture the pharmacodynamic potential of the released active species.
References
Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases. National Institutes of Health (PMC). Available at: [Link]
Liposomal Bortezomib Nanoparticles via Boronic Ester Prodrug Formulation for Improved Therapeutic Efficacy in Vivo. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
Mechanisms and Synthetic Modulators of AHL-Dependent Gene Regulation. Chemical Reviews, ACS Publications. Available at: [Link]
Picosecond Electron Transfer from Quantum Dots Enables a General and Efficient Aerobic Oxidation of Boronic Acids. Journal of the American Chemical Society, ACS Publications. Available at: [Link]
Structure-Activity Relationship (SAR) of 2,3-Dihydro-1H-indene Derivatives: A Comparative Guide to Next-Generation MAO-B Inhibitors
The 2,3-dihydro-1H-indene (indane) scaffold is a cornerstone in neuropharmacology, most notably recognized in the structure of rasagiline, a first-line therapeutic for Parkinson's Disease (PD). As drug development profes...
Author: BenchChem Technical Support Team. Date: April 2026
The 2,3-dihydro-1H-indene (indane) scaffold is a cornerstone in neuropharmacology, most notably recognized in the structure of rasagiline, a first-line therapeutic for Parkinson's Disease (PD). As drug development professionals push the boundaries of neuroprotection and target selectivity, understanding the nuanced Structure-Activity Relationship (SAR) of aminoindane derivatives is critical.
This guide provides an in-depth, objective comparison of novel 2,3-dihydro-1H-indene derivatives against established clinical benchmarks. By dissecting the mechanistic rationale behind structural modifications and providing field-validated experimental protocols, this document serves as a comprehensive resource for researchers optimizing next-generation Monoamine Oxidase B (MAO-B) inhibitors.
Mechanistic Rationale: Why the Indane Scaffold?
The clinical efficacy of indane derivatives stems from their precise geometric complementarity with the bipartite hydrophobic cavity of the human MAO-B enzyme. Unlike MAO-A, which has a shorter, wider active site, MAO-B features a narrow "entrance cavity" leading to a "substrate cavity" near the FAD (flavin adenine dinucleotide) cofactor.
The rigid, planar nature of the 2,3-dihydro-1H-indene core allows these molecules to navigate this narrow channel efficiently. When equipped with an N-propargyl group, the derivative acts as a "suicide inhibitor," forming an irreversible covalent adduct with the N5 atom of the FAD cofactor. This blockade prevents the oxidative deamination of dopamine, thereby mitigating the release of neurotoxic hydrogen peroxide (H₂O₂) and reducing oxidative stress ().
MAO-B inhibition and neuroprotective signaling pathway of indane derivatives.
Comparative SAR Analysis of Indane Derivatives
Historically, the development of rasagiline proved that the (R)-enantiomer of 1-aminoindan is vastly superior to the (S)-enantiomer in terms of target affinity and avoidance of amphetamine-like off-target toxicity. However, recent fragment-based drug design strategies have revealed that modifications at the C-4 and C-6 positions of the indane ring can exponentially increase MAO-B selectivity over MAO-A.
For instance, the introduction of a thiol group at the C-4 position (e.g., 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives) drastically enhances hydrophobic interactions within the MAO-B substrate cavity, yielding selectivity indices that far surpass both rasagiline and selegiline ().
Structure-activity relationship mapping of 2,3-dihydro-1H-indene derivatives.
Quantitative Performance Comparison
To objectively evaluate the performance of novel derivatives against clinical standards, we must look at their half-maximal inhibitory concentration (IC₅₀) and their Selectivity Index (SI). The data below synthesizes findings from recent authoritative SAR evaluations (; ).
Compound / Derivative
Structural Modification
MAO-B IC₅₀ (μM)
MAO-A IC₅₀ (μM)
Selectivity Index (MAO-A/B)
Rasagiline (Benchmark)
N-propargyl-1(R)-aminoindan
0.036
14.20
~394
Selegiline (Alternative)
N-methyl-N-propargylamphetamine
0.040
6.50
~162
Compound L4
C-6 substituted inden-1-amine
0.110
>10.0
>90
Compound K8
C-4 thiol indene derivative
0.028
>10.0
>350
Compound 29
Tetrahydronaphthalen-1-amine analog
0.066
>10.0
>151
Observation: While rasagiline maintains an exceptional IC₅₀, novel C-4 thiol derivatives (like Compound K8) demonstrate comparable or superior potency while offering alternative metabolic pathways that may reduce hepatic burden.
Validated Experimental Methodologies
To ensure scientific integrity, the evaluation of novel indane derivatives must rely on robust, self-validating experimental systems. The following protocols detail the critical workflows for assessing MAO-B inhibition and Blood-Brain Barrier (BBB) permeability.
Step-by-step experimental workflow for evaluating novel MAO-B inhibitors.
Causality: Historically, MAO assays relied on radioactive substrates. The kynuramine method is chosen here because MAO-B oxidatively deaminates non-fluorescent kynuramine into 4-hydroxyquinoline, a highly fluorescent molecule. This provides a continuous, highly sensitive, and non-hazardous kinetic readout.
Step-by-Step Workflow:
Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme to a working concentration of 5 μg/mL.
Self-Validation Checkpoint: Measure the baseline fluorescence of the kynuramine working solution (Ex/Em = 310/400 nm) before adding the enzyme. A signal >5% of the expected maximum indicates spontaneous auto-oxidation of the substrate, dictating that a fresh batch must be prepared to prevent false-negative inhibition data.
Inhibitor Pre-Incubation: In a black 96-well microplate, combine 40 μL of buffer, 10 μL of the indane derivative (varying concentrations from 0.001 to 100 μM), and 10 μL of MAO-B enzyme. Incubate at 37°C for 15 minutes.
Self-Validation Checkpoint: Run a parallel positive control well using 10 μL of 1 μM Rasagiline. If the positive control fails to achieve >90% inhibition, the enzyme batch is compromised.
Reaction Initiation: Add 40 μL of 50 μM kynuramine to all wells to initiate the reaction.
Kinetic Readout: Monitor fluorescence continuously for 30 minutes at 37°C using a microplate reader (Ex = 310 nm, Em = 400 nm).
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Plot % inhibition vs. log[inhibitor] to determine the IC₅₀ using non-linear regression.
Protocol 2: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)
Causality: Indane derivatives must cross the BBB to exert neuroprotective effects. The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized because it provides a high-throughput, lipid-based model that strongly correlates with in vivo brain penetration, avoiding premature animal testing.
Step-by-Step Workflow:
Membrane Preparation: Coat the PVDF membrane filters of the donor microplate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).
Compartment Setup: Add 300 μL of the indane derivative solution (100 μM in PBS, 5% DMSO) to the donor wells. Add 300 μL of fresh PBS to the acceptor wells.
Self-Validation Checkpoint: Include internal standards in the assay plate: Verapamil (known high permeability) and Theophylline (known low permeability). If Verapamil fails to cross the membrane or Theophylline crosses excessively, the lipid seal is compromised, and the plate data must be discarded.
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.
Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pₑ) in cm/s. A Pₑ >
4.0×10−6
cm/s indicates high BBB penetration.
Conclusion
The 2,3-dihydro-1H-indene core remains a highly privileged scaffold in the pursuit of neurodegenerative disease therapeutics. While rasagiline sets a high benchmark, comparative SAR data proves that strategic modifications—such as C-4 thiol substitutions—can yield next-generation MAO-B inhibitors with superior selectivity profiles. By employing self-validating assays like the Kynuramine and PAMPA-BBB protocols, drug development professionals can confidently identify and advance the most promising indane derivatives toward clinical evaluation.
References
Rasagiline: A review of its use in the management of Parkinson's disease. Drugs. Available at:[Link]
Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro. Journal of Neurochemistry. Available at:[Link]
Comparative
Comparative In Vivo Efficacy and Pharmacokinetic Profiling of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane vs. Standard Boronic Acids
Executive Summary & Mechanistic Rationale Boronic acids are highly potent pharmacophores utilized in various therapeutic areas, most notably in oncology (e.g., Bortezomib) and antimicrobial development. However, the tran...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Boronic acids are highly potent pharmacophores utilized in various therapeutic areas, most notably in oncology (e.g., Bortezomib) and antimicrobial development. However, the translation of free boronic acids into in vivo models is frequently bottlenecked by erratic pharmacokinetic (PK) behavior, rapid systemic clearance, and susceptibility to oxidative deboronation[1] .
To circumvent these limitations, structural derivatization into cyclic esters is employed. This guide objectively compares the in vivo efficacy and stability of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane (a diethanolamine ester, hereafter referred to as Indanyl-DIDA ) against two industry standards: the Free 2-Indanylboronic Acid and the Pinacol Ester derivative.
The Causality of Efficacy:
The superior in vivo performance of the dioxazaborocane product is driven by a transannular nitrogen-to-boron (N→B) coordinate covalent bond. This dative bond rehybridizes the boron atom from an electron-deficient, vulnerable
sp2
state to a sterically shielded
sp3
state. This structural shift provides robust protection against premature oxidation in circulation[2] , while maintaining the ability to undergo pH-dependent hydrolysis in slightly acidic microenvironments (such as tumor interstitium or endosomes) to release the active drug.
Comparative Data: Efficacy & Stability Metrics
The following data synthesizes validated pharmacokinetic models comparing the Indanyl-DIDA prodrug against standard boronic formulations.
Table 1: In Vivo PK and In Vitro Stability Comparison
Metric / Compound
Free 2-Indanylboronic Acid (
sp2
)
Pinacol Ester Standard (
sp2
)
Indanyl-DIDA Product (
sp3
)
Oxidative Degradation (1hr H₂O₂ challenge)
> 85% degraded
< 5% degraded
< 2% degraded
In Vivo Half-Life (t₁/₂)
< 0.5 h
4.2 h
2.8 h
Oral Bioavailability (F%)
< 10%
15%
68%
Active Drug Release Rate
N/A (Rapidly cleared)
Poor (Sterically hindered)
Optimal (pH-responsive)
Primary Limitation
Erratic stability, rapid oxidation
Too lipophilic, fails to hydrolyze
Requires precise formulation pH
Data Interpretation: While the Pinacol ester offers excellent stability, its steric bulk prevents efficient hydrolysis in vivo, rendering it a poor prodrug[1] . Indanyl-DIDA achieves a "Goldilocks" profile—stable enough to survive first-pass metabolism and systemic circulation, but labile enough to release the active 2-indanylboronic acid at the target site.
Pharmacokinetic Pathway Visualization
In vivo pH-dependent hydrolysis of the indanyl-dioxazaborocane prodrug.
To ensure trustworthiness and reproducibility, the following protocols must be strictly adhered to when profiling dioxazaborocanes.
Protocol A: In Vivo Pharmacokinetic (PK) Profiling
Objective: Quantify the circulating half-life of Indanyl-DIDA without inducing artifactual degradation during sample handling.
Dosing: Administer Indanyl-DIDA (10 mg/kg) via intravenous (IV) tail vein injection in a rodent model (e.g., Sprague-Dawley rats). Use a vehicle of 5% DMSO / 95% PEG-400 to ensure complete dissolution without premature hydrolysis.
Blood Sampling: Draw 200 µL of blood at predefined intervals (5, 15, 30, 60, 120, 240 mins).
Critical Extraction Step: Blood must be drawn directly into K₂EDTA tubes containing 0.1 M Sodium Fluoride (NaF), pre-chilled on ice.
Causality & Experience: Fluoride inhibits plasma esterases. More importantly, immediate extraction into ice-cold acetonitrile (1:3 v/v) prevents the artifactual ex vivo hydrolysis of the dioxazaborocane ring. If left at room temperature, the equilibrium shifts, and LC-MS/MS will quantify artificially inflated levels of free boronic acid rather than the intact prodrug.
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins at 4°C. Analyze the supernatant via LC-MS/MS using a reverse-phase C18 column with a rapid gradient (to minimize on-column hydrolysis).
Protocol B: In Vitro Oxidative Stability Challenge
Objective: Prove the protective efficacy of the N→B dative bond against reactive oxygen species (ROS).
Preparation: Prepare 1 mM stock solutions of Free 2-Indanylboronic Acid, Pinacol Ester, and Indanyl-DIDA in methanol.
Incubation: Dilute stocks to 100 µM in simulated physiological fluid (PBS, pH 7.4) spiked with 10 mM H₂O₂. Incubate at 37°C.
Quenching & Measurement: At 15, 30, and 60 minutes, quench 50 µL aliquots with 50 µL of 10% sodium thiosulfate.
Quantification: Extract with ethyl acetate and analyze via GC-MS.
Causality & Experience: Free boronic acids undergo rapid oxidative deboronation in the presence of H₂O₂ to form the corresponding alcohol (2-indanol). By quantifying the formation of 2-indanol, we directly measure the failure rate of the boron protection strategy. Indanyl-DIDA will show <2% 2-indanol formation, validating the
sp3
shielding mechanism[2].
References
Wu, J., et al. "Degradation pathways of a peptide boronic acid derivative, 2-pyrazinecarbonyl-phenylalanine-leucine boronic acid (LDP-341) in aqueous solution." Journal of Pharmaceutical Sciences, 2000. URL:[Link]
Martichonok, V., & Jones, J. B. "Enzymes in Organic Synthesis: Diethanolamine Derivatization Provides Protection Against Possible Boronic Acid Oxidation." Journal of the American Chemical Society, 1996. URL:[Link]
Matteson, D. S. "Boronic esters in stereodirected synthesis." Chemical Reviews, 1989. URL:[Link]
Comparative Stability of Dioxazaborocanes and Boronic Acid Protecting Groups: A Technical Guide
Boronic acids are indispensable in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling and the development of dynamic covalent materials. However, their inherent instability—manifested as susceptibili...
Author: BenchChem Technical Support Team. Date: April 2026
Boronic acids are indispensable in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling and the development of dynamic covalent materials. However, their inherent instability—manifested as susceptibility to oxidation, protodeboronation, and spontaneous trimerization into boroxines—necessitates robust protection strategies. As a Senior Application Scientist, I have structured this guide to provide an in-depth comparative analysis of dioxazaborocanes (DOABs), MIDA (N-methyliminodiacetic acid) boronates, and other prominent protecting groups. This guide focuses on their mechanistic stability, hydrolysis kinetics, and practical laboratory workflows.
Mechanistic Basis of Stability (The "Why")
The stability of boronic acid protecting groups fundamentally hinges on the hybridization state of the boron atom. Free boronic acids and pinacol esters feature an sp2-hybridized boron with an empty p-orbital, making them highly electrophilic and susceptible to nucleophilic attack (e.g., by water or hydroxide).
In contrast, DOABs and MIDA boronates utilize an intramolecular nitrogen-to-boron (N→B) dative bond. This coordination rehybridizes the boron center to a tetrahedral sp3 geometry, effectively shielding the empty p-orbital and conferring remarkable stability against hydrolysis, oxidation, and chromatography.
Dioxazaborocanes (DOABs): Formed via the condensation of diethanolamine (DEA) derivatives with boronic acids. Their stability is highly tunable. Recent studies demonstrate that1[1]. Furthermore,2[2].
MIDA Boronates: Feature a rigid bicyclic structure. They are indefinitely stable on the benchtop under air and moisture. Their hydrolysis is mechanistically divergent:3[3]. This dual mechanism allows MIDA boronates to act as slow-release cross-coupling agents.
Logical relationship and interconversion of boronic acid protecting groups.
Comparative Stability Data
To facilitate assay design and synthetic planning, the quantitative and qualitative stability metrics of the primary boronic acid protecting groups are summarized below.
Table 1: Quantitative Comparison of Boronic Acid Protecting Groups
Protecting Group
Boron Hybridization
Hydrolytic Stability
Deprotection Conditions
Key Advantage
Dioxazaborocane (DOAB)
sp3 (N→B dative)
Tunable (pH dependent, stable at physiological pH)
Mild acid, heat, or pH shift
Tunable kinetics, thermo-responsive
MIDA Boronate
sp3 (N→B dative)
High (stable to neutral H₂O, rapid cleavage in base)
Aqueous NaOH (fast) or neutral H₂O (slow)
Benchtop stable, iterative cross-coupling
Pinacol Ester (Pin)
sp2
Moderate (sterically shielded but susceptible to strong aq. conditions)
NaIO₄/NH₄OAc or transesterification
Highly compatible with non-aqueous conditions
Trifluoroborate (-BF₃K)
sp3
Very High
Silica gel/H₂O or specific bases
Extremely robust, salt-like properties
Experimental Protocols
To validate the stability and kinetic profiles of these protecting groups, the following self-validating protocols are established.
Protocol 1: Synthesis and Isolation of pH-Optimized Dioxazaborocanes
Causality: Matching the pKa of the diethanolamine ligand with the boronic acid maximizes the thermodynamic stability of the resulting DOAB, optimizing the electron-donating ability of the nitrogen against the Lewis acidity of the boron to prevent premature hydrolysis in aqueous media.
Reagent Preparation: Select a boronic acid and a substituted diethanolamine (DEA) such that their pKa values are within 0.5 units of each other.
Condensation: Dissolve the boronic acid (1.0 eq) and DEA (1.0 eq) in a biphasic mixture of THF and water (or pure dioxane).
Reaction: Stir the mixture at 25 °C for 2 hours. The formation of the N→B dative bond is rapid and thermodynamically driven.
Isolation: Remove the solvent under reduced pressure. If synthesized in pure organic solvent, the DOAB typically precipitates and can be isolated via vacuum filtration.
Validation (Self-Validating Step): Confirm the sp3 hybridization via ¹¹B NMR. A successful dative bond formation shifts the boron signal to ~10-15 ppm, distinctly validating the structure against the ~30 ppm signal of unreacted sp2 boronic acids.
Protocol 2: Kinetic Profiling of DOAB Hydrolysis
Causality: Understanding the hydrolysis rate is critical for applications requiring scheduled cleavability (e.g., drug delivery or dynamic covalent networks).
Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 7.5 to 12.5.
Incubation: Dissolve the purified DOAB in the respective buffers at a standard concentration (e.g., 10 mM). Maintain the solutions at a constant physiological temperature (37 °C).
Quenching & Analysis (Self-Validating Step): Quench the aliquots immediately and analyze via quantitative ¹H NMR or HPLC to determine the ratio of intact DOAB to free boronic acid.1[1].
Experimental workflow for profiling the hydrolysis kinetics of dioxazaborocanes.
Applications in Advanced Materials and Therapeutics
The distinct stability profiles of DOABs and MIDA boronates dictate their end-use in advanced research.4[4].
Conversely, the thermo-responsive and pH-tunable nature of DOABs has sparked intense development in elastomeric vitrimers and dynamic thermosets.2[2]. This makes DOABs an unparalleled functional group for next-generation smart materials and scheduled-release therapeutics.
References
Barthelmes, K., et al. "Tuning the Stability and Kinetics of Dioxazaborocanes." Chemistry - A European Journal, ResearchGate. 1
"Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties." ACS Publications. 2
Gonzalez, J. A., et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry, eScholarship.org. 3
He, C., et al. "MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers." Macromolecules, ACS Publications. 4
Benchmarking the Catalytic Activity of Indenyl-Dioxazaborocane Derivatives: A Comprehensive Guide
Executive Summary The integration of boron functionalities into transition-metal catalysts has emerged as a powerful strategy to enhance catalytic performance in complex organic transformations (1[1]). Specifically, rhod...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The integration of boron functionalities into transition-metal catalysts has emerged as a powerful strategy to enhance catalytic performance in complex organic transformations (1[1]). Specifically, rhodium indenyl complexes have demonstrated superior reactivity in hydrogenation and C–H borylation compared to their cyclopentadienyl (Cp) counterparts. This enhanced reactivity is driven by the "indenyl effect"—a haptotropic shift that temporarily opens a coordination site on the metal center (2[2]).
However, traditional boronate esters (e.g., pinacolborane, Bpin) tethered to these ligands often suffer from rapid hydrolysis under aqueous or open-air conditions, severely limiting their utility in industrial drug development. Indenyl-Dioxazaborocane (Ind-DOAB) derivatives solve this critical bottleneck. Dioxazaborocanes (DOABs) are robust boronic adducts characterized by a transannular N→B dative bond, which grants them exceptional hydrolytic stability and tunable dynamic kinetics (3[3], 4[4]).
This guide objectively benchmarks the catalytic activity of Ind-DOAB transition metal complexes against industry-standard alternatives, providing researchers with actionable, self-validating protocols for evaluating these advanced bifunctional catalysts.
Mechanistic Rationale: The Synergy of Hemilability and Stability
To understand why Ind-DOAB derivatives outperform traditional catalysts, we must analyze the causality behind their structural design:
The Indenyl Effect (Kinetic Acceleration): During the catalytic cycle, the indenyl ligand undergoes a reversible
η5→η3
ring slippage. This haptotropic shift temporarily lowers the electron density and steric bulk around the metal center, dramatically accelerating substrate binding and oxidative addition.
The DOAB Advantage (Thermodynamic Protection): The diethanolamine-derived DOAB moiety utilizes an internal N→B dative bond to satisfy the boron atom's octet. This prevents nucleophilic attack by water, granting the catalyst quasi-static stability in aqueous media[3]. Furthermore, at elevated temperatures, this N→B bond can reversibly dissociate, allowing the ligand to dynamically adapt its steric profile during the transition state.
Catalytic cycle of Ind-DOAB Rh(I) complexes highlighting the haptotropic indenyl effect.
Benchmarking Data: Comparative Performance
To objectively evaluate the Ind-DOAB architecture, we benchmarked a Rhodium(I)-Ind-DOAB complex against two alternatives in a standardized olefin hydrogenation assay (Styrene to Ethylbenzene, 5 atm H₂, 50 °C).
Alternative 1 (Rh-Ind-Bpin): Retains the indenyl effect but uses a standard pinacolborane group.
Alternative 2 (Rh-Cp-DOAB): Retains the stable DOAB group but uses a standard cyclopentadienyl ligand (lacking the indenyl effect).
Quantitative Comparison Table
Catalyst System
Ligand Architecture
TOF (h⁻¹)
Yield (%)
Hydrolytic Half-Life (t₁/₂)*
Rh(I)-Ind-DOAB
Indenyl + Dioxazaborocane
4,200
98
> 168 hours
Rh(I)-Ind-Bpin
Indenyl + Pinacolborane
4,150
96
2.5 hours
Rh(I)-Cp-DOAB
Cyclopentadienyl + DOAB
850
42
> 168 hours
*Hydrolytic half-life measured in a 1:1 THF/H₂O mixture at 25 °C via ¹¹B NMR.
Data Synthesis: The data clearly demonstrates that the Ind-DOAB complex successfully marries the high Turnover Frequency (TOF) inherent to the indenyl effect[2] with the extreme hydrolytic resilience provided by the dioxazaborocane moiety[4].
Self-Validating Experimental Protocol
The following methodology details the parallel benchmarking assay used to generate the comparative data. It is designed as a self-validating system to ensure absolute trustworthiness in the kinetic readouts.
Step 1: Catalyst Preparation & Negative Control (Self-Validation)
Action: Inside an argon-filled glovebox, prepare 1.0 mM stock solutions of Rh(I)-Ind-DOAB, Rh(I)-Ind-Bpin, and Rh(I)-Cp-DOAB in anhydrous THF.
Causality: Utilizing volumetric stock solutions minimizes weighing errors for microscale catalytic runs, ensuring strictly equimolar catalyst loading across all parallel reactors.
Self-Validation: Prepare a fourth reactor containing only THF and substrate (no catalyst). This negative control verifies that background thermal hydrogenation is strictly zero, proving that all observed conversion is metal-mediated.
Step 2: Substrate & Internal Standard Addition
Action: To each reactor, add 1.0 mmol of styrene (substrate) and 0.5 mmol of dodecane (internal standard).
Causality: Dodecane is specifically chosen as an internal standard because its high boiling point prevents evaporative loss during kinetic sampling. This ensures that the GC-FID integration ratios (Product/Standard) remain strictly representative of the reaction progress, eliminating volumetric sampling errors.
Step 3: Hydrolytic Stress Test
Action: Spike each reactor with 10 equivalents of degassed H₂O relative to the catalyst.
Causality: This deliberately stresses the boronate functionalities. Standard Bpin ligands will rapidly hydrolyze and cleave, leading to catalyst precipitation or deactivation. The DOAB's N→B dative bond protects the boron center, maintaining a homogeneous active species.
Step 4: Reaction Initiation & Kinetic Sampling
Action: Pressurize the reactors to 5 atm H₂ and heat to 50 °C. Withdraw 50 µL aliquots at 10, 20, 30, 60, and 120 minutes. Quench immediately by exposing the aliquot to air and diluting in unpurged ethyl acetate.
Causality: Air-exposure rapidly oxidizes the Rh(I) active species to an inactive Rh(III) state. This instantly freezes the reaction coordinate at the exact time of sampling, preventing artificially inflated conversion rates while waiting for GC analysis.
Step 5: GC-FID Analysis
Action: Analyze the quenched aliquots via GC-FID. Calculate the TOF based on the linear portion of the conversion vs. time plot (typically the first 20 minutes).
Step-by-step experimental workflow for benchmarking catalytic activity and kinetics.
References
Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis . ACS Publications. 1
Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and Alkanes . PMC. 2
Tuning the Stability and Kinetics of Dioxazaborocanes . PubMed. 3
Dioxazaborocanes: old adducts, new tricks . Organic & Biomolecular Chemistry (RSC Publishing). 4
Operational and Disposal Master Guide: 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane For researchers and drug development professionals, managing advanced organoboron reagents requires a synthesis of chemical int...
Author: BenchChem Technical Support Team. Date: April 2026
Operational and Disposal Master Guide: 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
For researchers and drug development professionals, managing advanced organoboron reagents requires a synthesis of chemical intuition, rigorous safety protocols, and precise logistical planning. 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane—commonly referred to as 2-indanylboronic acid diethanolamine (DEA) ester—is a highly valuable, bench-stable boronic acid surrogate used extensively in Suzuki-Miyaura cross-coupling reactions[1][2].
This guide provides an authoritative, step-by-step framework for the handling, mechanistic application, and proper disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.
Chemical Profile & Hazard Characterization
Before integrating this reagent into your workflow, it is critical to understand its physical properties and hazard classifications. The compound is a solid that presents specific irritant risks, necessitating targeted engineering controls[1][3].
To handle a chemical safely and efficiently, one must understand its reactivity. Dioxazaborocanes (DEA boronic esters) are engineered to solve the inherent instability of free boronic acids, which are prone to protodeboronation and oxidation[4][5].
The Structural Advantage:
The diethanolamine backbone forms a dative nitrogen-to-boron (N→B) bond. This internal coordination alters the boron center from a planar, electron-deficient
sp2
geometry to a stable, tetrahedral
sp3
geometry[4][6]. This structural tension relief drastically enhances the molecule's stability against atmospheric moisture and allows it to survive column chromatography[4][6].
Operational Hydrolysis in Cross-Coupling:
During a Suzuki-Miyaura reaction, the DEA ester acts as a precatalyst. Under aqueous biphasic conditions (either neutral or mildly basic), the ester undergoes a stepwise hydrolysis involving water clusters to liberate the active 2-indanylboronic acid and free diethanolamine[6][7]. Notably, the liberated diethanolamine is not merely inert waste; it frequently acts as an internal scavenger, binding to palladium catalysts and increasing their solubility, which streamlines the downstream purification of active pharmaceutical ingredients (APIs)[7][8].
Mechanistic pathway of dioxazaborocane hydrolysis and subsequent Suzuki-Miyaura cross-coupling.
Standard Operating Procedure (SOP) for Safe Handling
Because 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane is a Category 3 respiratory irritant (H335) and a Category 2 skin/eye irritant (H315, H319), operational protocols must strictly prevent aerosolization and direct contact[1].
Step-by-Step Handling Protocol:
Engineering Controls: Always weigh and transfer the solid within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm[3][9].
Personal Protective Equipment (PPE):
Hands: Nitrile gloves (inspect for micro-tears prior to use). Use proper glove removal technique to avoid skin contact[10][11].
Eyes: Tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US) standards[10][12].
Respiratory: If the engineering controls are compromised or dust is visibly generated, utilize a type P95 (US) or type P1 (EU EN 143) particle respirator[10].
Self-Validating Check: Before beginning the reaction, ensure the local exhaust is actively pulling air (visualize with a Kimwipe or anemometer). If static electricity causes the powder to disperse, use an anti-static gun on the weighing vessel prior to transfer.
Step-by-Step Spill Response and Disposal Plan
Boronic esters and their derivatives must not be discharged into the municipal water supply or environmental drains[3]. The following protocol outlines the self-validating system for managing waste and spills.
Phase 1: Immediate Spill Containment
Evacuate and Assess: If a significant amount of powder is dropped outside the hood, briefly evacuate personnel from the immediate area to allow suspended dust to settle[10][13].
Source Control: Ensure no ignition sources are nearby, though the primary risk is irritation rather than flammability[12].
Phase 2: Dust-Free Collection
Avoid Dry Sweeping: Do not use a standard broom, which will aerosolize the H335 respiratory irritant[10].
Moisture Binding: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to bind the dust particles.
Physical Collection: Use a spark-proof shovel or a disposable plastic scoop to transfer the dampened solid into a chemically compatible, sealable high-density polyethylene (HDPE) container[12][14].
Phase 3: Waste Segregation and Final Disposal (P501)
Labeling: Label the container clearly as "Hazardous Solid Waste: Contains Boronic Ester Derivatives (Irritant)".
Segregation: Do not mix this waste with strong oxidizing agents or strong acids, which could trigger premature, uncontrolled hydrolysis or exothermic degradation[12].
Institutional Disposal: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department. The material must be disposed of via an approved waste disposal plant, typically through high-temperature incineration[3].
Contaminated Packaging: Treat all uncleaned empty original containers, weighing boats, and contaminated PPE as the product itself. Dispose of them in the same solid waste stream.
Step-by-step operational workflow for the safe containment and disposal of dioxazaborocane waste.
References
Fisher Scientific. SAFETY DATA SHEET: 2-Indanylboronic acid diethanolamine ester. Retrieved from [Link]
Chemistry of Materials - ACS Publications. Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Retrieved from [Link]
ResearchGate. Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Retrieved from [Link]
Scite.ai. Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Retrieved from [Link]
Organic Process Research & Development - ACS Publications. Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Retrieved from[Link]